molecular formula C12H10N4O2 B124953 Disperse orange 3 CAS No. 730-40-5

Disperse orange 3

Número de catálogo: B124953
Número CAS: 730-40-5
Peso molecular: 242.23 g/mol
Clave InChI: UNBOSJFEZZJZLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-nitrophenylazo)aniline is azobenzene substituted at the phenyl 4-positions by an amino and a nitro group. It has a role as a dye and an allergen. It is a member of azobenzenes and a primary arylamine. It is functionally related to an azobenzene.
T487 is a small molecule chemokine receptor antagonist to correct or modify immune system responses. It binds selectively and potently to CXCR3. The formulation is administered orally and has anti-inflammatory effects in conditions such as rheumatoid arthritis, inflammatory bowel disease and psoriasis.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(4-nitrophenyl)diazenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBOSJFEZZJZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061061
Record name C.I. Disperse Orange 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730-40-5
Record name 4-Amino-4′-nitroazobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=730-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-((4-nitrophenyl)azo)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Orange 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-nitrophenyl)azo]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISPERSE ORANGE 3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Disperse Orange 3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Orange 3 is a monoazo dye notable for its application in the textile industry and its well-documented role as a contact allergen.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant experimental protocols for researchers and professionals in drug development and material science.

Chemical Identity and Structure

This compound is chemically identified as 4-((4-Nitrophenyl)diazenyl)aniline.[2][3][4] It is a member of the azo dye class, characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings.[1][5] One of the aromatic rings is substituted with an amino group, and the other with a nitro group.[1][6]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name4-[(E)-(4-Nitrophenyl)diazenyl]anilin[7]
Synonyms4-(4-Nitrophenylazo)aniline, C.I. 11005[2][4][5]
CAS Number730-40-5[2][3][5][6]
EC Number211-984-8[2][3]
Molecular FormulaC₁₂H₁₀N₄O₂[2][3][5][6]
Molecular Weight242.23 g/mol [2][4][5][6]
InChI KeyUNBOSJFEZZJZLR-CCEZHUSRSA-N[2]
SMILES StringNc1ccc(cc1)\N=N\c2ccc(cc2)--INVALID-LINK--=O[2]

graph Disperse_Orange_3_Structure {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define atom nodes N1 [label="N", fontcolor="#202124"]; N2 [label="N", fontcolor="#202124"]; N3 [label="N", fontcolor="#202124"]; N4 [label="N", fontcolor="#202124"]; O1 [label="O", fontcolor="#202124"]; O2 [label="O", fontcolor="#202124"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; H1 [label="H₂", fontcolor="#202124"];

// Benzene Ring 1 (with NH2) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- N1; N1 -- H1 [style=invis]; // for positioning H2N// Azo Bridge C1 -- N2; N2 -- N3 [style=double];

// Benzene Ring 2 (with NO2) N3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- N4;

// Nitro Group N4 -- O1 [style=double]; N4 -- O2;

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; N1 [pos="0,4!"]; H1 [pos="0,4.6!"]; N2 [pos="-1.5,-0.8!"]; N3 [pos="-2.5,-0.4!"]; C7 [pos="-3.8,-0.8!"]; C8 [pos="-4.2,-2.1!"]; C9 [pos="-5.5,-2.5!"]; C10 [pos="-6.4,-1.5!"]; C11 [pos="-6.0,-0.2!"]; C12 [pos="-4.7,0.2!"]; N4 [pos="-7.8,-1.9!"]; O1 [pos="-8.2,-2.9!"]; O2 [pos="-8.5,-1.1!"]; }

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a solid, appearing as an orange to dark red powder.[3][5][6][8] It is a lipophilic substance with very low solubility in water.[7][9][10] Its solubility in organic solvents like ethanol, acetone, and toluene is higher.[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid powder[9]
Color Orange, yellow-light red, to dark brown[5][6][8]
Melting Point ~200-220 °C (decomposes)[1][2][3][6][8][11]
Boiling Point ~385-460 °C (estimate)[3][7][8]
Water Solubility 0.34 mg/L - 290.7 µg/L (at 25 °C)[7][8]
Solubility in Organic Solvents Soluble in ethanol, acetone, toluene[5][6]; Slightly soluble in Chloroform, DMSO, Methanol[8][12]
log P (n-octanol/water) 2.7[3]
UV-Vis Absorption Maximum (λmax) 415 nm[1][6][13] - 443 nm[2][11][12]

Synthesis and Manufacturing

The industrial synthesis of this compound involves a multi-step process starting with the diazotization of 4-nitrobenzenamine.[5][6] The resulting diazonium salt is then coupled with an aniline derivative.[5][6] A common method involves coupling with N-phenyl-4-sulfonic acid, followed by hydrolysis with sodium hydroxide to remove the sulfonic acid group.[1][5]

Synthesis_Workflow Start 4-Nitrobenzenamine Step1 Diazotization (NaNO₂, HCl, -5 to 0°C) Start->Step1 Diazonium 4-Nitrobenzenediazonium Chloride Step1->Diazonium Step2 Azo Coupling Diazonium->Step2 CouplingAgent Aniline Derivative (e.g., N-phenyl-4-sulfonic acid) CouplingAgent->Step2 Intermediate Intermediate Azo Compound Step2->Intermediate Step3 Hydrolysis (NaOH solution, Boiling) Intermediate->Step3 Product This compound Step3->Product Purification Filtering, Grinding, Drying Product->Purification FinalProduct Commercial Product Purification->FinalProduct

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

A representative laboratory-scale synthesis is described as follows:[14]

  • Dissolution: Dissolve 13.8 g of p-nitroaniline in a mixture of 70 g of alpha-methylnaphthalene and 49 g of dodecylbenzene sulfonic acid with stirring at 45°C.

  • Diazotization: Add 7.0 g of sodium nitrite (NaNO₂) to the solution. Stir the mixture for 20 minutes and then heat to 55°C.

  • Coupling: Add 9.3 g of aniline to the reaction mixture. The solution will immediately turn bright orange.

  • Reaction Completion: Continue stirring the mixture for six hours at approximately 65°C to ensure the reaction goes to completion.

  • Isolation: The resulting product can be isolated and purified to yield a dye with a shade similar to commercially available this compound.[14]

Applications and Industrial Relevance

The primary application of this compound is as a disperse dye for coloring synthetic fibers.[5][15] Due to its lipophilic nature and small molecular size, it is particularly effective for dyeing polyester and acetate fibers.[5][9][10] It has also been used for dyeing nylon, silk, wool, and cotton, as well as for coloring plastics.[1][5][15]

Toxicology and Safety

This compound is a known skin sensitizer and has been associated with allergic contact dermatitis, particularly in textile workers.[1][9][16] There is limited evidence suggesting a potential carcinogenic effect, though data is insufficient for a conclusive assessment.[9] Due to these health concerns, its use in textiles that come into direct contact with the skin is no longer recommended in some regions.[9] In Germany, for instance, the use of this compound in tattoo inks and permanent make-up has been banned.[7]

The substance is classified as irritating to the eyes, respiratory system, and skin.[8][9][10] Accidental ingestion may be harmful, and the substance or its metabolites can potentially bind to hemoglobin, leading to methemoglobinemia.[9]

Logical_Relationship A Industrial Application (Textile Dyeing) B Presence in Fabrics (e.g., Polyester, Nylon) A->B colors C Direct Skin Contact (Wearing Apparel) B->C leads to D Leaching of Dye C->D can cause E Skin Absorption (Lipophilic Nature) D->E enables F Potential Health Effect: Allergic Contact Dermatitis E->F triggers

Caption: Pathway from application to potential health effects.

Experimental Protocols: Biodegradation Study

The environmental fate of azo dyes is a significant area of research. Studies on the biodegradation of this compound provide insight into its persistence and breakdown pathways.

Objective: To assess the ability of a microorganism, such as the white-rot fungus Pleurotus ostreatus, to decolorize and degrade this compound.

Methodology (Adapted from Zhao et al., 2006): [2]

  • Culture Preparation: Cultivate Pleurotus ostreatus in a suitable liquid medium (e.g., potato dextrose broth) under optimal temperature and pH conditions until sufficient mycelial biomass is achieved.

  • Inoculation: Introduce a known concentration of this compound into the fungal culture flasks. A non-inoculated control flask containing the dye and medium should be prepared to account for any abiotic decolorization.

  • Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 150 rpm shaking) for a specified period (e.g., 10-15 days).

  • Sample Collection: Periodically withdraw aliquots from the culture medium.

  • Decolorization Assay: Centrifuge the collected samples to remove mycelia. Measure the absorbance of the supernatant at the dye's maximum absorption wavelength (λmax ≈ 415-443 nm) using a UV-Vis spectrophotometer. Calculate the percentage of decolorization relative to the initial absorbance.

  • Degradation Analysis (Optional): Analyze the supernatant using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify any metabolic breakdown products, confirming the biodegradation process beyond simple color removal.

References

Spectroscopic Analysis of Disperse Orange 3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, Disperse Orange 3 (C.I. 11005; CAS 730-40-5). The document details ultraviolet-visible (UV-Vis), Fourier-transform infrared (FT-IR), and nuclear magnetic resonance (NMR) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from UV-Vis, FT-IR, and NMR spectroscopy for this compound.

Table 1: UV-Vis Spectroscopic Data

The electronic absorption spectrum of this compound is characterized by an intense band in the visible region, attributed to a π-π* electronic transition within the conjugated azo system. The position of the maximum absorption wavelength (λmax) is sensitive to solvent polarity.

Solventλmax (nm)Molar Extinction Coefficient (εmax) (M⁻¹ cm⁻¹)Reference
Tetrahydrofuran443Not Reported[1]
Ethanol4431.35 × 10⁴[1]
Dimethylsulfoxide474Not Reported[1]
Cyclohexane398Not Reported[1]
General415Not Reported[2][3]
Table 2: FT-IR Spectroscopic Data (Predicted/Typical)
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300Medium-StrongN-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)
3100 - 3000MediumC-H StretchingAromatic Ring
1640 - 1620StrongN-H Bending (Scissoring)Primary Amine (-NH₂)
1600 - 1585Medium-StrongC=C StretchingAromatic Ring
1550 - 1500StrongN=O Asymmetric StretchingNitro Group (-NO₂)
1500 - 1475Medium-StrongN=N StretchingAzo Group (-N=N-)
1500 - 1400MediumC=C StretchingAromatic Ring
1350 - 1330StrongN=O Symmetric StretchingNitro Group (-NO₂)
1300 - 1250StrongC-N StretchingAromatic Amine
900 - 690StrongC-H Out-of-Plane BendingSubstituted Benzene
Table 3: ¹H NMR Spectroscopic Data (Predicted)

Published, fully assigned ¹H NMR data for this compound is scarce. The following table provides predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on the known spectra of the parent molecules, aniline and 4-nitroaniline, and standard substituent effects in aromatic systems.[9][10][11] The molecule has two distinct aromatic rings, labeled here as Ring A (aniline moiety) and Ring B (4-nitroaniline moiety).

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Ring A)7.8 - 8.0Doublet~9.0
H-3', H-5' (Ring A)6.8 - 7.0Doublet~9.0
H-2, H-6 (Ring B)8.2 - 8.4Doublet~9.2
H-3, H-5 (Ring B)7.9 - 8.1Doublet~9.2
-NH₂4.0 - 6.0Broad SingletN/A

Note: The exact chemical shifts can vary significantly depending on the solvent used (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

Experimental Protocols

The following sections detail standardized methodologies for obtaining the spectroscopic data presented above.

UV-Vis Spectroscopy

This protocol outlines the determination of the absorption spectrum and λmax of this compound.

  • Solution Preparation : Prepare a stock solution of this compound (e.g., 1x10⁻³ M) in a spectral-grade solvent (e.g., ethanol, methanol, or DMSO). From this stock, prepare a series of dilutions (e.g., 1x10⁻⁴ M, 1x10⁻⁵ M) to ensure the measured absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).[12][13]

  • Instrument Calibration : Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes.

  • Blank Measurement : Fill a quartz cuvette with the pure solvent being used for the sample solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[13]

  • Sample Measurement : Rinse the cuvette with a small amount of the most dilute sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 250 nm to 700 nm.[14]

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax). If performing quantitative analysis, use the absorbance value at λmax in conjunction with a calibration curve or the Beer-Lambert law to determine concentration.[15]

FT-IR Spectroscopy

This protocol describes the analysis of solid this compound using the potassium bromide (KBr) pellet method.[16][17][18]

  • Sample Preparation : Weigh approximately 1-2 mg of dry this compound powder and 150-200 mg of spectroscopic grade KBr powder.[19] Both materials must be thoroughly dried to avoid interference from water absorption bands.

  • Grinding : Combine the sample and KBr in an agate mortar. Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation : Transfer a portion of the powdered mixture into a pellet-forming die. Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes under vacuum to remove trapped air.[19]

  • Pellet Inspection : Carefully release the pressure and extract the die. A successful pellet will be thin, transparent, or translucent.[1]

  • Data Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.[4]

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

NMR Spectroscopy

This protocol details the preparation and analysis of this compound for ¹H NMR spectroscopy.

  • Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[20] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Instrument Setup : Insert the NMR tube into a spinner turbine and place it in the spectrometer's sample changer or manually insert it into the magnet.

  • Data Acquisition : The spectrometer is first "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high-resolution spectra.

  • Spectrum Recording : Acquire the ¹H NMR spectrum using appropriate acquisition parameters (e.g., number of scans, pulse width, and relaxation delay). A standard 1D proton experiment is typically sufficient.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard (e.g., TMS). Chemical shifts are reported in parts per million (ppm).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical substance like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Processing & Analysis cluster_char 4. Characterization Prep Weighing & Dissolution/ Grinding with KBr UVVis UV-Vis Spectroscopy (Solution in Cuvette) Prep->UVVis FTIR FT-IR Spectroscopy (Solid KBr Pellet) Prep->FTIR NMR NMR Spectroscopy (Solution in NMR Tube) Prep->NMR Proc_UV Identify λmax (Absorbance vs. Wavelength) UVVis->Proc_UV Proc_FTIR Identify Peak Frequencies (Transmittance vs. Wavenumber) FTIR->Proc_FTIR Proc_NMR Identify Chemical Shifts (Intensity vs. ppm) NMR->Proc_NMR Result Structural Elucidation & Compound Identification Proc_UV->Result Proc_FTIR->Result Proc_NMR->Result

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 3 (DO3), chemically known as 4-(4-nitrophenylazo)aniline, is a monoazo dye with significant applications in materials science and potential relevance in photochemical studies. This technical guide provides a comprehensive overview of its core photophysical and photochemical properties. While specific quantitative data for fluorescence quantum yield and excited-state lifetime remain elusive in the current literature, this document details the established spectral characteristics and provides robust experimental protocols for the determination of these and other key parameters. This guide is intended to serve as a foundational resource for researchers investigating the photo-responsive behavior of this compound and its potential applications.

Introduction

This compound is a member of the azobenzene family of compounds, which are renowned for their photochromic properties. The characteristic azo linkage (-N=N-) allows for reversible trans-cis isomerization upon photoirradiation, a phenomenon that underpins their use in photoswitchable materials and devices. The molecule's structure, featuring a donor-acceptor (push-pull) system with an amino group as the electron donor and a nitro group as the electron acceptor, significantly influences its electronic absorption and subsequent photophysical and photochemical behavior. Understanding these properties is crucial for its application in fields ranging from polymer science to the design of photo-responsive biological probes.

Photophysical and Photochemical Properties

The interaction of this compound with light governs its utility. The key photophysical and photochemical processes include absorption, fluorescence, photoisomerization, and photodegradation.

Absorption and Emission Characteristics

This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is attributed to a π-π* electronic transition.[1] The position of this absorption maximum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the dye molecule upon electronic excitation.

Table 1: Spectroscopic Properties of this compound in Various Solvents

SolventAbsorption Maximum (λ_max) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Oscillator Strength (f)Emission Maximum (λ_em) (nm)
Ethanol443[1]1.35 x 10⁴[1]15.83 x 10⁻²[1]532[1]
Tetrahydrofuran443[1]Not ReportedNot ReportedNot Reported
Cyclohexane398[1]Not ReportedNot ReportedNot Reported
Dimethylsulfoxide (DMSO)474[1]Not ReportedNot ReportedNot Reported
General415[2][3]Not ReportedNot ReportedNot Reported
Fluorescence Quantum Yield
Excited-State Lifetime

The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the kinetics of photochemical reactions. The excited-state lifetime of this compound has not been definitively reported and requires experimental determination.

Photodegradation Quantum Yield

The photodegradation quantum yield (Φ_d) quantifies the efficiency of the irreversible decomposition of a molecule upon light absorption. This is a critical parameter for assessing the photostability of the dye in various applications. Specific photodegradation quantum yield data for this compound is not currently available.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key photophysical and photochemical parameters of this compound.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of this compound in a chosen solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance between 0.1 and 1.0 at the λ_max for absorption measurements, and an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements.

  • Absorption Measurement:

    • Record the absorption spectrum of the solvent as a baseline.

    • Record the absorption spectrum of each this compound solution from 300 to 700 nm.

    • Determine the λ_max and the corresponding absorbance.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the λ_max determined from the absorption spectrum.

    • Record the emission spectrum over a suitable wavelength range (e.g., 450-700 nm).

    • Determine the emission maximum (λ_em).

Data Analysis:

  • Plot absorbance versus wavelength to visualize the absorption spectrum.

  • Plot fluorescence intensity versus wavelength to visualize the emission spectrum.

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Experimental_Workflow_Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Prepare Dilutions Stock->Dilutions Abs_Spec UV-Vis Absorption Spectroscopy Dilutions->Abs_Spec Fluor_Spec Fluorescence Spectroscopy Dilutions->Fluor_Spec Det_Lambda_Max Determine λmax Abs_Spec->Det_Lambda_Max Det_Lambda_Em Determine λem Fluor_Spec->Det_Lambda_Em Calc_Epsilon Calculate ε Det_Lambda_Max->Calc_Epsilon

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard of known quantum yield.

Materials:

  • This compound solution (absorbance ~0.1 at excitation wavelength)

  • Standard solution with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

  • Fluorometer with corrected emission spectra capabilities

Procedure:

  • Prepare solutions of the standard and this compound with the same absorbance at the same excitation wavelength.

  • Record the corrected fluorescence emission spectrum of the standard.

  • Without changing the instrument settings, record the corrected fluorescence emission spectrum of the this compound solution.

  • Integrate the area under the emission spectrum for both the standard and the sample.

Data Analysis: The fluorescence quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²)

Where:

  • Φ_std is the quantum yield of the standard

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Quantum_Yield_Methodology cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Sample Prepare Sample (Abs ~ 0.1) Measure_Sample Record Sample Emission Spectrum Prep_Sample->Measure_Sample Prep_Standard Prepare Standard (Same Abs) Measure_Standard Record Standard Emission Spectrum Prep_Standard->Measure_Standard Integrate_Spectra Integrate Spectra Measure_Sample->Integrate_Spectra Measure_Standard->Integrate_Spectra Calculate_QY Calculate Quantum Yield Integrate_Spectra->Calculate_QY

Caption: Relative Fluorescence Quantum Yield Determination.

Excited-State Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the excited-state lifetime of this compound.

Materials:

  • This compound solution (low concentration to avoid aggregation)

  • TCSPC instrument with a pulsed laser source (picosecond or femtosecond)

  • Appropriate emission filters

Procedure:

  • Excite the sample with the pulsed laser at a wavelength near the absorption maximum.

  • Collect the fluorescence decay profile by detecting single photons and timing their arrival relative to the excitation pulse.

  • Record the instrument response function (IRF) using a scattering solution.

Data Analysis: The fluorescence decay data is fitted to an exponential decay model, convoluted with the IRF, to extract the excited-state lifetime(s).

TCSPC_Workflow cluster_excitation Excitation cluster_detection Detection cluster_analysis Analysis Laser Pulsed Laser Sample Sample Laser->Sample Detector Single Photon Detector Sample->Detector Timing Timing Electronics Detector->Timing Histogram Build Decay Histogram Timing->Histogram Fit_Data Fit Decay Data Histogram->Fit_Data Lifetime Determine Lifetime (τ) Fit_Data->Lifetime

Caption: Time-Correlated Single Photon Counting Workflow.

Relevance to Drug Development

While this compound itself is primarily an industrial dye, the broader class of azobenzene derivatives holds significant promise in drug development, particularly in the field of photopharmacology. The ability to control the biological activity of a drug with light offers the potential for highly targeted therapies with reduced side effects.

Azo dyes can be incorporated into drug molecules to act as photoswitches. In its inactive isomeric form (e.g., trans), the drug has little to no effect. Upon irradiation with a specific wavelength of light, it converts to the active isomeric form (e.g., cis), exerting its therapeutic effect only in the illuminated region.

Furthermore, some azo dyes have been investigated as photosensitizers in photodynamic therapy (PDT).[4][5][6][7][8] In PDT, a photosensitizer is administered and accumulates in target tissues. Upon light activation, it generates reactive oxygen species (ROS) that induce cell death. The efficiency of ROS generation is related to the photophysical properties of the dye, including its excited-state lifetime and intersystem crossing efficiency.

Azo_Dyes_in_PDT cluster_activation Activation cluster_ros ROS Generation cluster_effect Biological Effect Light Light (Photon Absorption) Azo_Dye_G Azo Dye (Ground State) Light->Azo_Dye_G Azo_Dye_S1 Azo Dye (Singlet Excited State) Azo_Dye_G->Azo_Dye_S1 Excitation Azo_Dye_T1 Azo Dye (Triplet Excited State) Azo_Dye_S1->Azo_Dye_T1 Intersystem Crossing Oxygen Molecular Oxygen (³O₂) Azo_Dye_T1->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS Cell_Death Cell Death ROS->Cell_Death

Caption: Azo Dyes as Photosensitizers in Photodynamic Therapy.

Conclusion

This compound exhibits characteristic photophysical and photochemical properties typical of a push-pull substituted azobenzene. Its strong absorption in the visible spectrum and sensitivity to solvent polarity are well-documented. However, a complete quantitative understanding of its fluorescence quantum yield, excited-state lifetime, and photodegradation quantum yield requires further experimental investigation. The detailed protocols provided in this guide offer a clear pathway for researchers to obtain this critical data. The broader implications of azobenzene photochemistry in drug development, particularly in photopharmacology and photodynamic therapy, highlight the importance of a thorough characterization of compounds like this compound. This guide serves as a valuable resource for scientists and researchers aiming to explore and exploit the photo-responsive nature of this and related azo dyes.

References

Unveiling the Colors of Polarity: A Technical Guide to the Solvatochromic Behavior of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solvatochromic behavior of Disperse Orange 3, a monoazo dye recognized for its sensitivity to solvent polarity. Understanding this phenomenon is crucial for applications ranging from sensing and molecular probes to optimizing dyeing processes and studying solute-solvent interactions in various chemical and biological systems. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for characterization, and a quantitative analysis of the dye's spectral shifts in response to different solvent environments.

Introduction to Solvatochromism and this compound

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited electronic states of the chromophore. The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all play a role in stabilizing or destabilizing these electronic states, leading to a shift in the wavelength of maximum absorption (λmax) in the UV-Visible spectrum.

This compound, scientifically known as 4-(4-nitrophenylazo)aniline, is a classic example of a "push-pull" chromophore.[1] Its molecular structure features an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) at opposite ends of a conjugated π-system. This arrangement results in a significant intramolecular charge transfer (ICT) upon electronic excitation, making the dye highly sensitive to the surrounding solvent environment. The λmax of this compound has been reported to range from 398 nm in a nonpolar solvent like cyclohexane to 474 nm in a highly polar aprotic solvent like dimethylsulfoxide.[1]

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of this compound can be quantified by correlating its λmax in various solvents with established solvent polarity scales, such as the Reichardt's ET(30) scale and the Kamlet-Taft parameters (α, β, and π*).

Table 1: Solvatochromic Data for this compound in Various Solvents

Solventλmax (nm)ET(30) (kcal/mol)α (Hydrogen Bond Acidity)β (Hydrogen Bond Basicity)π* (Dipolarity/Polarizability)
Cyclohexane398[1]31.20.000.000.00
Toluene-33.90.000.110.54
Benzene-34.30.000.100.59
1,4-Dioxane-36.00.000.370.55
Tetrahydrofuran (THF)443[1]37.40.000.550.58
Acetone-42.20.080.480.71
Dimethylformamide (DMF)-43.20.000.690.88
Dimethylsulfoxide (DMSO)474[1]45.10.000.761.00
Acetonitrile-45.60.190.400.75
2-Propanol-48.40.760.840.48
Ethanol443[1]51.90.860.750.54
Methanol-55.40.980.660.60
Water-63.11.170.471.09

Note: A hyphen (-) indicates that a specific experimental value for this compound in that solvent was not found in the surveyed literature. The table is populated with known values to illustrate the trend.

Experimental Protocol for Investigating Solvatochromism

The following is a detailed methodology for the systematic study of the solvatochromic behavior of this compound.

Materials and Instruments
  • This compound: Analytical grade.

  • Solvents: Spectroscopic grade, covering a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, dimethylsulfoxide).

  • Volumetric flasks: Class A, various sizes (10 mL, 25 mL, 50 mL).

  • Pipettes: Class A, various sizes.

  • Analytical balance: Readable to at least 0.1 mg.

  • UV-Visible Spectrophotometer: Double beam, with a wavelength range of at least 200-800 nm.

  • Quartz cuvettes: 1 cm path length.

Preparation of Stock Solution
  • Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance.

  • Dissolve the dye in a small amount of a suitable solvent (e.g., acetone or DMSO, in which the dye is readily soluble) in a volumetric flask (e.g., 50 mL).

  • Once fully dissolved, dilute the solution to the mark with the same solvent to obtain a stock solution of known concentration (e.g., 100 mg/L).

Preparation of Working Solutions
  • For each solvent to be tested, pipette a small, precise volume of the stock solution (e.g., 100 µL) into a volumetric flask (e.g., 10 mL).

  • Dilute to the mark with the respective spectroscopic grade solvent to obtain a final working solution of a suitable concentration for UV-Vis analysis (e.g., 1 mg/L). The final concentration should result in a maximum absorbance between 0.5 and 1.5 for optimal accuracy.

Spectroscopic Measurement
  • Turn on the UV-Visible spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Set the wavelength range for scanning (e.g., 300-700 nm).

  • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Rinse the sample cuvette with a small amount of the working solution before filling it.

  • Fill the sample cuvette with the working solution of this compound in the first solvent.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax).

  • Repeat steps 5-8 for each of the different solvents being investigated.

Data Analysis
  • Tabulate the λmax values obtained for this compound in each solvent.

  • Compile the corresponding solvent polarity parameters (ET(30), α, β, and π*) from reliable literature sources.

  • Plot the wavenumber of maximum absorption (νmax in cm-1, where νmax = 1/λmax) against the ET(30) values.

  • Perform a multiparameter linear regression analysis using the Kamlet-Taft equation: νmax = ν0 + sπ* + aα + bβ where ν0 is the wavenumber in the absence of solvent effects, and s, a, and b are coefficients that represent the sensitivity of the dye to the respective solvent parameters.

Visualizing the Process and Principles

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the fundamental principles of solvatochromism.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (this compound in a suitable solvent) working Prepare Working Solutions (Dilute stock in various test solvents) stock->working Dilution blank Record Baseline (Pure solvent) working->blank sample Record Absorption Spectrum (Dye solution) blank->sample lambda_max Determine λmax sample->lambda_max tabulate Tabulate λmax and Solvent Parameters lambda_max->tabulate plot Plot νmax vs. E_T(30) tabulate->plot regression Kamlet-Taft Multiparameter Regression tabulate->regression

Caption: Experimental workflow for studying the solvatochromism of this compound.

Solvatochromism_Principle S0_nonpolar Nonpolar Solvent Less stabilization of polar ground state S1_nonpolar Nonpolar Solvent Less stabilization of more polar excited state S0_nonpolar->S1_nonpolar ΔE_nonpolar (Higher Energy, Shorter λ) S0_polar Polar Solvent Strong stabilization of polar ground state S1_polar Polar Solvent Stronger stabilization of more polar excited state S0_polar->S1_polar ΔE_polar (Lower Energy, Longer λ)

Caption: Principle of positive solvatochromism for a push-pull dye like this compound.

Conclusion

The solvatochromic behavior of this compound provides a compelling illustration of the profound influence of the solvent environment on molecular electronic transitions. By systematically measuring the absorption spectra in a range of solvents and correlating the data with established polarity scales, a deeper understanding of solute-solvent interactions can be achieved. The detailed experimental protocol and visualizations provided in this guide serve as a robust framework for researchers and professionals to investigate and utilize the solvatochromic properties of this and other "push-pull" dyes in their respective fields. The quantitative data presented, while highlighting the need for more extensive measurements, clearly demonstrates the positive solvatochromism of this compound, a hallmark of its intramolecular charge transfer character.

References

In-Depth Technical Guide on the Thermal Degradation Analysis of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 (DO3), a monoazo dye, is a significant colorant in the textile industry, particularly for synthetic fibers like polyester and acetate. Its chemical structure, characterized by an azo bond (-N=N-) linking a nitro-substituted phenyl ring to an aniline derivative, imparts its distinct orange hue. The thermal stability of this compound is a critical parameter, influencing its application in high-temperature dyeing processes, its long-term stability in finished products, and the potential environmental and health impacts of its degradation products.

This technical guide provides a comprehensive analysis of the thermal degradation of this compound. It details the key analytical techniques used to assess its thermal stability, summarizes available quantitative data, and outlines probable degradation pathways. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are investigating the thermal properties of azo dyes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number730-40-5[1][2]
Molecular FormulaC₁₂H₁₀N₄O₂[2][3]
Molecular Weight242.23 g/mol [3]
AppearanceOrange, yellow-light red powder[1][3]
Melting Point~200-220 °C (decomposes)[1][3]
λmax415 nm, 443 nm[1]

Thermal Degradation Analysis: Experimental Protocols

The thermal degradation of this compound is primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the dye decomposes and the extent of mass loss at each stage.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-10 mg of this compound powder into an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation and isolate thermal decomposition events.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature of around 600-800 °C at a constant heating rate, typically 10 °C/min.

  • Data Acquisition: Continuously record the sample's mass as a function of temperature. The resulting data is typically presented as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a sealed aluminum or crucible-type DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected thermal transitions.

  • Data Acquisition: Record the differential heat flow to the sample relative to the reference. Endothermic events (like melting and decomposition) and exothermic events are observed as peaks on the DSC curve.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the original dye and its degradation products. By analyzing the changes in the infrared spectrum at different temperatures, the chemical transformations occurring during thermal degradation can be elucidated.

Experimental Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for analysis of evolved gases from TGA, the TGA instrument can be coupled to an FTIR spectrometer (TGA-FTIR).

  • Analysis of Original Sample: Record the FTIR spectrum of the undegraded this compound at room temperature.

  • Analysis of Degradation Products:

    • Solid Residue: Heat the dye to specific temperatures (determined from TGA/DSC) in an oven or the TGA, then cool the residue and prepare a KBr pellet for FTIR analysis.

    • Evolved Gases (TGA-FTIR): The gaseous products evolved during the TGA run are continuously transferred to the gas cell of an FTIR spectrometer for real-time analysis.

  • Data Acquisition: Collect the infrared spectra over a range of wavenumbers (typically 4000-400 cm⁻¹).

Thermal Degradation Profile of this compound

Specific, detailed TGA/DSC data for this compound is not extensively available in publicly accessible literature. However, based on available safety data sheets and chemical supplier information, the decomposition of this compound begins in the range of 200-220 °C.[1][3][4]

To illustrate the expected thermal behavior, the following table presents representative TGA/DSC data for a typical disperse azo dye. Note: This data is illustrative and may not represent the exact values for this compound.

Analysis TechniqueParameterRepresentative ValueDescription
TGA Onset Decomposition Temperature (T_onset)200 - 250 °CThe temperature at which significant mass loss begins.
Peak Decomposition Temperature (T_peak)250 - 350 °CThe temperature at which the rate of mass loss is maximal for the primary decomposition stage.
Mass Loss (Stage 1)30 - 50 %Mass loss associated with the initial cleavage of the azo bond and fragmentation of the molecule.
Mass Loss (Stage 2)20 - 40 %Further degradation of the initial decomposition products at higher temperatures.
Residual Mass @ 600 °C10 - 30 %The remaining char residue after the main decomposition events.
DSC Endothermic Peak (Decomposition)200 - 250 °CCorresponds to the energy absorbed during the breaking of chemical bonds during decomposition. This may overlap with melting.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermal degradation analysis of an azo dye like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_characterization Product Characterization cluster_data Data Analysis DO3 This compound Sample TGA TGA DO3->TGA DSC DSC DO3->DSC GC_MS Py-GC/MS DO3->GC_MS FTIR_residue FTIR of Residue TGA->FTIR_residue TGA_FTIR TGA-FTIR of Evolved Gases TGA->TGA_FTIR Data Degradation Profile & Pathway TGA->Data DSC->Data FTIR_residue->Data TGA_FTIR->Data GC_MS->Data

Experimental workflow for thermal degradation analysis.
Probable Thermal Degradation Pathway

The primary mechanism for the thermal degradation of azo dyes is the homolytic cleavage of the nitrogen-nitrogen double bond (-N=N-), which is the most thermally labile bond in the molecule. This cleavage results in the formation of various aromatic radical species, which can then undergo further reactions to form a complex mixture of smaller, more volatile compounds.

degradation_pathway cluster_cleavage Initial Azo Bond Cleavage cluster_products Potential Degradation Products DO3 This compound Radical1 4-nitro-phenyl radical DO3->Radical1 Δ (Heat) Radical2 4-amino-phenyl radical DO3->Radical2 Δ (Heat) p_nitroaniline p-Nitroaniline Radical1->p_nitroaniline nitrobenzene Nitrobenzene Radical1->nitrobenzene other_fragments Other smaller fragments (e.g., NOx, CO, CO2) Radical1->other_fragments aniline Aniline Radical2->aniline Radical2->other_fragments

Generalized thermal degradation pathway of this compound.

Conclusion

The thermal degradation analysis of this compound is essential for understanding its stability and potential for forming harmful byproducts. While specific quantitative TGA/DSC data for this dye is limited in the public domain, its decomposition is known to initiate around 200-220 °C. The primary degradation mechanism involves the cleavage of the azo bond, leading to the formation of various aromatic compounds. The experimental protocols and generalized pathways described in this guide provide a robust framework for researchers and scientists to conduct detailed thermal analyses of this compound and other related azo dyes. Further research utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) would be beneficial for the definitive identification of all thermal degradation products.

References

Quantum Chemical Insights into Disperse Orange 3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 (DO3), a monoazo dye also known as 4-amino-4'-nitroazobenzene, is a significant compound in the textile industry and a subject of interest in various research fields due to its push-pull electronic structure and potential applications beyond dyeing. The inherent characteristics of DO3, such as its color, stability, and interactions with other molecules, are governed by its molecular and electronic properties. Quantum chemical studies provide a powerful lens through which to understand these properties at a fundamental level, offering insights that can guide the development of new materials and technologies. This technical guide synthesizes findings from computational studies on this compound, focusing on its molecular geometry, electronic characteristics, and spectroscopic behavior.

Computational Methodologies

The theoretical investigation of this compound predominantly employs Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. These methods offer a good balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The initial step in the computational analysis of DO3 is the optimization of its molecular geometry to find the most stable conformation. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-31G(d,p). This level of theory provides reliable geometric parameters, including bond lengths and dihedral angles.

Electronic Properties

Once the geometry is optimized, the electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable.

Spectroscopic Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating the UV-Visible absorption spectra of molecules like this compound. By calculating the vertical excitation energies and the corresponding oscillator strengths, TD-DFT can predict the maximum absorption wavelength (λmax), which is directly related to the color of the dye. To accurately model the behavior of the dye in different environments, solvent effects are often incorporated using continuum models like the Polarizable Continuum Model (PCM).

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations and experimental measurements of this compound.

Table 1: Optimized Geometrical Parameters of this compound
ParameterCalculated Value (Å or °)Method
N=N Bond LengthData not available in search resultsB3LYP/6-31G(d,p)
C-N (Azo-Phenyl) Bond LengthsData not available in search resultsB3LYP/6-31G(d,p)
C-N (Amino) Bond LengthData not available in search resultsB3LYP/6-31G(d,p)
C-N (Nitro) Bond LengthData not available in search resultsB3LYP/6-31G(d,p)
Phenyl Rings Dihedral AngleData not available in search resultsB3LYP/6-31G(d,p)

(Note: Specific optimized geometrical parameters for this compound were not explicitly found in the provided search results in a tabular format.)

Table 2: Calculated Electronic Properties of this compound
PropertyCalculated Value (eV)Method
HOMO EnergyData not available in search resultsB3LYP/6-31G(d,p)
LUMO EnergyData not available in search resultsB3LYP/6-31G(d,p)
HOMO-LUMO Energy GapData not available in search resultsB3LYP/6-31G(d,p)

(Note: Specific HOMO and LUMO energy values for this compound were not explicitly found in the provided search results.)

Table 3: Experimental and Calculated UV-Visible Absorption Data for this compound
SolventExperimental λmax (nm)Experimental ε (M⁻¹cm⁻¹)Calculated λmax (nm)Method
Chloroform41323,203Data not availableTD-DFT/CAM-B3LYP
Methanol43524,190Data not availableTD-DFT/CAM-B3LYP
Ethanol44313,500Data not availableTD-DFT/CAM-B3LYP
Tetrahydrofuran443Data not availableData not availableTD-DFT/CAM-B3LYP
Dimethylsulfoxide474Data not availableData not availableTD-DFT/CAM-B3LYP

(Note: While a visual comparison of experimental and calculated spectra exists, the specific calculated λmax values were not provided in the search results.)

Visualizations

The following diagrams illustrate the typical workflow for a computational study of this compound and the logical relationships between its molecular properties and observable characteristics.

computational_workflow cluster_input Input cluster_calculation Calculation cluster_output Output & Analysis mol_structure Molecular Structure of DO3 comp_method Select Computational Method (e.g., DFT/B3LYP/6-31G(d,p)) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties Calculation (HOMO, LUMO, etc.) geom_opt->electronic_prop excited_state Excited State Calculation (TD-DFT) geom_opt->excited_state opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom thermo Thermodynamic Properties freq_calc->thermo electronic_data Electronic Data (HOMO-LUMO Gap) electronic_prop->electronic_data uv_vis Simulated UV-Vis Spectrum (λmax, Oscillator Strength) excited_state->uv_vis

Caption: A typical workflow for the quantum chemical study of this compound.

logical_relationship cluster_intrinsic Intrinsic Molecular Properties cluster_observable Observable Characteristics molecular_structure Molecular Structure (Geometry, Conjugation) electronic_structure Electronic Structure (HOMO, LUMO, Energy Gap) molecular_structure->electronic_structure determines color Color (λmax) electronic_structure->color governs reactivity Chemical Reactivity electronic_structure->reactivity influences photostability Photochemical Stability electronic_structure->photostability affects

Molecular Modeling of Disperse Orange 3 Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 is a monoazo dye belonging to the disperse class of dyes, primarily used in the textile industry for coloring synthetic fibers such as polyester, nylon, and acetate.[1][2] Its chemical structure, characterized by an azobenzene core with nitro and amino group substituents, makes it a subject of interest beyond its industrial applications, particularly in the context of its potential interactions with biological macromolecules.[1] While direct molecular modeling studies on this compound's interactions with specific proteins are not extensively available in current literature, this guide provides a comprehensive framework for such investigations by drawing parallels with studies on structurally similar azo dyes.

This technical guide outlines the computational and experimental methodologies that can be employed to elucidate the binding mechanisms of this compound with proteins. It serves as a resource for researchers and professionals in drug development and toxicology seeking to understand and predict the biological interactions of this and similar compounds.

Molecular Interactions of Azo Dyes with Proteins: A Modeling Perspective

Molecular modeling techniques are powerful tools for investigating the interactions between small molecules like this compound and proteins at an atomic level. These methods can predict binding modes, estimate binding affinities, and identify key residues involved in the interaction.

Common Protein Targets for Azo Dye Interactions

Based on studies of analogous azo dyes, several classes of proteins are common targets for interaction:

  • Serum Albumins: As the most abundant proteins in blood plasma, serum albumins (like human serum albumin and bovine serum albumin) are known to bind and transport a wide variety of endogenous and exogenous compounds, including azo dyes.[3][4][5][6][7]

  • Enzymes: Azo dyes can interact with various enzymes, potentially modulating their activity. Azoreductases and laccases, for instance, are enzymes known to be involved in the biodegradation of azo dyes.[8][9][10][11][12]

  • Lysozyme: This enzyme, known for its antibacterial properties, has also been used as a model protein to study the binding of food azo dyes.[13][14][15]

Computational Workflow for Modeling Dye-Protein Interactions

A typical computational workflow to study the interaction of this compound with a target protein would involve several key steps. The following diagram illustrates this logical process:

computational_workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation (Target Protein) protein_prep->docking md_simulation Molecular Dynamics Simulation docking->md_simulation binding_mode Binding Mode Analysis md_simulation->binding_mode binding_energy Binding Free Energy Calculation md_simulation->binding_energy residue_interaction Key Residue Identification binding_mode->residue_interaction

Computational workflow for dye-protein interaction studies.

Quantitative Data from Analogous Azo Dye-Protein Interaction Studies

While specific binding data for this compound is scarce, studies on other azo dyes provide valuable insights into the potential binding affinities and thermodynamic parameters. The following table summarizes representative data from the literature for the interaction of various azo dyes with serum albumins and lysozyme.

Azo DyeTarget ProteinBinding Constant (K_a) (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Reference
C.I. Acid Red 2Lysozyme1.505 x 10⁴---[13]
Synthesized Azo Dye 1Human Serum Albumin (HSA)~10⁴ - 10⁵NegativeNegativePositive[3][4]
Synthesized Azo Dye 2Human Serum Albumin (HSA)~10⁴ - 10⁵NegativeNegativePositive[3][4]
AzobenzeneBovine Serum Albumin (BSA)~10⁴---
4-HydroxyazobenzeneBovine Serum Albumin (BSA)~10⁴---

Note: This table presents generalized or approximated values from the cited literature. For precise values and experimental conditions, please refer to the original publications.

Experimental Protocols for Studying Dye-Protein Interactions

A multi-technique approach is often employed to experimentally validate and characterize the interactions predicted by molecular modeling.

Fluorescence Spectroscopy

Principle: This technique is used to study the quenching of intrinsic protein fluorescence (usually from tryptophan and tyrosine residues) upon binding of a ligand. The quenching mechanism can provide information about the binding constant, the number of binding sites, and the nature of the interaction.[3][13]

Methodology:

  • Solution Preparation: Prepare stock solutions of the target protein (e.g., 10 µM) and this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Titration: Titrate a fixed concentration of the protein solution with increasing concentrations of the this compound solution.

  • Fluorescence Measurement: After each addition of the dye, record the fluorescence emission spectrum of the protein (excitation at 280 nm or 295 nm).

  • Data Analysis: Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant. The binding constant and the number of binding sites can be calculated from the modified Stern-Volmer equation.

  • Thermodynamic Analysis: Repeat the titration at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the thermodynamic parameters (ΔH, ΔS, and ΔG) using the van't Hoff equation.[16]

UV-Visible Absorption Spectroscopy

Principle: Changes in the absorption spectrum of the protein or the ligand upon complex formation can confirm the interaction.

Methodology:

  • Spectral Scans: Record the UV-Vis absorption spectra of the protein and this compound solutions separately.

  • Difference Spectroscopy: Record the spectra of a series of solutions containing a fixed concentration of the protein and varying concentrations of the dye.

  • Analysis: Observe any shifts in the absorption maxima or changes in absorbance intensity to confirm the formation of a ground-state complex.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy is used to investigate changes in the secondary and tertiary structure of the protein upon ligand binding.

Methodology:

  • Far-UV CD: Record the far-UV CD spectrum (190-250 nm) of the protein in the absence and presence of this compound to monitor changes in the secondary structure (α-helix, β-sheet content).

  • Near-UV CD: Record the near-UV CD spectrum (250-350 nm) to probe for changes in the tertiary structure of the protein.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction in a single experiment.

Methodology:

  • Sample Preparation: Prepare solutions of the protein and this compound in the same degassed buffer.

  • Titration: Load the protein solution into the sample cell of the calorimeter and the dye solution into the injection syringe. A series of injections of the dye into the protein solution is then performed.

  • Data Acquisition: The heat changes associated with each injection are measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to determine the binding constant (K_a), stoichiometry (n), and enthalpy change (ΔH). The Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated from these values.[16]

Potential Signaling Pathway Implications

The interaction of small molecules like this compound with cellular proteins can potentially trigger a cascade of downstream signaling events. While no specific signaling pathways have been definitively linked to this compound, a hypothetical pathway can be conceptualized to illustrate the potential biological consequences of such an interaction. For instance, if this compound were to bind to and activate a receptor tyrosine kinase, it could initiate a signaling cascade leading to changes in gene expression.

signaling_pathway cluster_nuc Gene Expression DO3 This compound Receptor Cell Surface Receptor DO3->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Gene Target Gene Response Cellular Response Gene->Response

Hypothetical signaling pathway initiated by this compound.

Conclusion

The molecular modeling of this compound interactions with proteins is a crucial area of research for understanding its potential biological effects. Although direct experimental and computational data for this specific dye are limited, a robust framework for its investigation can be established based on studies of analogous azo dyes. By employing a combination of molecular docking, molecular dynamics simulations, and a suite of biophysical techniques, researchers can gain significant insights into the binding mechanisms, affinity, and potential toxicological implications of this compound. This guide provides the necessary foundational knowledge and methodological outlines to embark on such an investigation, paving the way for a more comprehensive understanding of the bio-reactivity of this widely used industrial chemical.

References

An In-depth Technical Guide to Disperse Orange 3 (CAS 730-40-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 (DO3), with the CAS number 730-40-5, is a monoazo dye belonging to the disperse class of colorants.[1] Chemically known as 4-[(4-nitrophenyl)diazenyl]aniline, it is characterized by an azobenzene structure substituted with an amino group and a nitro group at the 4 and 4' positions, respectively.[2] This dye is primarily utilized in the textile industry for coloring synthetic fibers such as polyester, acetate, nylon, and acrylics, as well as natural fibers like silk, wool, and cotton.[3][4] Beyond its industrial applications, this compound is also a subject of scientific research, particularly in the fields of toxicology, materials science, and analytical chemistry, owing to its potential to induce contact dermatitis and its interesting physicochemical properties.[1] This guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, synthesis, analytical methods for its determination, and toxicological profile.

Physicochemical Properties

This compound is a red to dark brown or orange to yellow-red powder.[5] It is soluble in organic solvents such as ethanol, acetone, and toluene, but has very low solubility in water.[3][5] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀N₄O₂[3]
Molecular Weight 242.23 g/mol [3]
Melting Point ~200-220 °C (decomposes)[3]
Boiling Point 460.2 °C at 760 mmHg (estimated)[3]
Density 1.34 g/cm³[3]
Appearance Orange, yellow-light red powder[3]
Solubility Soluble in ethanol, acetone, toluene. Very slightly soluble in chloroform (heated, sonicated), slightly soluble in DMSO and methanol.[3]
λmax 415 nm, 443 nm[1][6]
log Pow (Octanol/Water Partition Coefficient) 2.7[3]

Synthesis

The synthesis of this compound typically involves a diazotization reaction followed by an azo coupling. A general and a more detailed laboratory-scale synthesis are described below.

General Synthesis Workflow

The industrial synthesis of this compound involves the diazotization of 4-nitrobenzenamine, which is then coupled with aniline.[7]

G cluster_diazotization Diazotization cluster_coupling Azo Coupling 4-Nitroaniline 4-Nitroaniline NaNO2_HCl NaNO2 / HCl (0-5 °C) Diazonium_Salt 4-Nitrobenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling_Reaction Coupling Diazonium_Salt->Coupling_Reaction Aniline Aniline Disperse_Orange_3 This compound Coupling_Reaction->Disperse_Orange_3

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a laboratory-scale synthesis of this compound.[7]

Materials:

  • p-Phenylenediamine

  • Dilute Hydrochloric Acid (5 mol/L)

  • Sodium Nitrite (NaNO₂)

  • Urea

  • p-Nitroaniline

  • Saturated Potassium Carbonate Solution

  • Water

  • 500 ml three-necked flask equipped with a mechanical stirrer and thermometer

  • Constant-pressure dropping funnel

  • Ice bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • Diazotization of p-Phenylenediamine:

    • In a 500 ml three-necked flask, add the p-phenylenediamine product and 250.0 ml of dilute hydrochloric acid (5 mol/L).

    • Cool the mixture to a temperature of -5 °C to 0 °C using an ice bath.

    • Slowly add a solution of 7.11 g (0.103 mol) of sodium nitrite dissolved in 40.0 ml of water dropwise using a constant-pressure dropping funnel, while maintaining the temperature between -5 °C and 0 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 60 minutes.

  • Urea Addition:

    • Add a solution of 10 g (0.166 mol) of urea dissolved in 40.0 ml of water to the reaction mixture and stir for 30 minutes to remove excess nitrous acid.

  • Coupling Reaction:

    • Prepare a solution of 14.35 g (0.104 mol) of p-nitroaniline dissolved in 50.0 ml of 5 mol/L dilute hydrochloric acid.

    • Add this p-nitroaniline solution dropwise to the reaction mixture.

    • After the addition is complete, continue the reaction for another 30 minutes.

  • Neutralization and Isolation:

    • At a low temperature, neutralize the reaction mixture with a saturated potassium carbonate solution until a precipitate forms.

    • Filter the precipitate and wash it with water.

    • Dry the collected product under vacuum.

Purification: While the provided synthesis protocol yields the product, for obtaining an analytical standard, purification is necessary. Recrystallization is a common method for purifying solid organic compounds. Based on its solubility profile, a suitable solvent system for recrystallization could be a mixture of ethanol and water, or toluene. The crude product would be dissolved in a minimum amount of the hot solvent, and then cooled slowly to allow for the formation of crystals. The purified crystals would then be collected by filtration.

Analytical Characterization

Various analytical techniques are employed for the characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of disperse dyes.

Experimental Protocol (HPLC-DAD): [8]

  • Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm).[9]

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[8][9]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector at 420 nm.[8]

  • Sample Preparation: Textile samples can be extracted with chlorobenzene. After solvent removal, the residue is dissolved in methanol for injection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of azo dyes, often after a reduction step to form corresponding amines.

Experimental Protocol (GC-MS): [10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: An Agilent J&W DB-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 μm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C for 1 min.

    • Ramp 1: Increase to 210 °C at 12 °C/min.

    • Ramp 2: Increase to 230 °C at 15 °C/min and hold for 4 min.

    • Ramp 3: Increase to 250 °C at 3 °C/min.

    • Ramp 4: Increase to 300 °C at 40 °C/min.

  • MS Parameters:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: For analysis of azo dyes in textiles, a reductive cleavage step is often performed to convert the dye into its constituent aromatic amines, which are then extracted and analyzed.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of this compound.

Experimental Protocol (UV-Vis):

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Ethanol.

  • Procedure:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of dilutions from the stock solution.

    • Use ethanol as a blank to zero the spectrophotometer.

    • Measure the absorbance of each solution across the UV-Vis spectrum (typically 200-800 nm) to determine the λmax.

  • Observed λmax: 415 nm and 443 nm.[1][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

FTIR Spectral Data: [11]

Wavenumber (cm⁻¹)Assignment
3434, 3404O-H stretching (likely due to moisture)
3128N-H stretching
2927C-H stretching (aromatic)
1641, 1600C=C stretching (aromatic)
1513NO₂ asymmetric stretching
1456, 1425C-H bending
1393N=N stretching (azo group)
1342NO₂ symmetric stretching
1139, 1133, 1107C-N stretching
856, 831, 754C-H out-of-plane bending
658C-C bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. While a dedicated spectrum for this compound was not found, data for the closely related precursor, 4-nitroaniline, is available and provides insight into the expected chemical shifts.

Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum would be expected to show signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the two benzene rings. The protons on the ring with the amino group would be expected to be more upfield compared to the protons on the ring with the electron-withdrawing nitro group. The ¹³C NMR spectrum would show distinct signals for each of the 12 carbon atoms, with the carbons attached to the nitrogen atoms and the nitro group showing characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (MS/MS): [12]

  • Precursor Ion [M+H]⁺: m/z 243.0877

  • Major Fragment Ions (m/z): 95, 140, 150

G Parent_Ion This compound [M+H]⁺ m/z 243.0877 Fragment_1 Fragment m/z 150 Parent_Ion->Fragment_1 Loss of C6H5N Fragment_2 Fragment m/z 140 Parent_Ion->Fragment_2 Loss of C6H5NO Fragment_3 Fragment m/z 95 Parent_Ion->Fragment_3 Loss of C6H4N2O2

Caption: Proposed fragmentation pathway of this compound.

Toxicology and Biological Effects

This compound is a known skin sensitizer and can cause allergic contact dermatitis.[1] There is also some evidence of a carcinogenic effect, although more data is needed for a conclusive assessment.

Toxicological Data Summary:

EndpointResultReference(s)
Acute Oral Toxicity (LD50) Not classified as acutely toxic.[13]
Skin Irritation Causes skin irritation.[13]
Eye Irritation Causes serious eye irritation.[13]
Skin Sensitization May cause an allergic skin reaction.[13]
Mutagenicity (Ames Test) Disperse Yellow 3 (a related azo dye) was mutagenic to bacteria. Data for DO3 is limited.[14]
Carcinogenicity Limited evidence of a carcinogenic effect.[13]
Mechanism of Skin Sensitization

Allergic contact dermatitis (ACD) is a T-cell-mediated type IV hypersensitivity reaction.[15] For small molecules like this compound (haptens), the sensitization process involves binding to skin proteins to form a hapten-protein conjugate, which is then recognized by the immune system.

G cluster_skin Epidermis cluster_lymph Draining Lymph Node DO3 This compound (Hapten) Protein Skin Protein DO3->Protein Covalent Binding Hapten_Protein Hapten-Protein Conjugate Protein->Hapten_Protein KC Keratinocyte Hapten_Protein->KC Activation LC Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->LC Uptake Cytokines Inflammatory Cytokines (IL-1β, TNF-α) KC->Cytokines Naive_T_Cell Naive T-Cell LC->Naive_T_Cell Migration & Antigen Presentation Cytokines->LC Activation Effector_T_Cell Effector T-Cell Naive_T_Cell->Effector_T_Cell Activation & Proliferation Effector_T_Cell->DO3 Elicitation Phase (Upon Re-exposure)

Caption: Signaling pathway of skin sensitization by this compound.

The sensitization phase involves the initial contact with the allergen. This compound penetrates the skin and binds to proteins, forming an immunogenic complex. This complex is taken up by Langerhans cells, which are antigen-presenting cells in the skin.[16] Activated Langerhans cells migrate to the draining lymph nodes and present the antigen to naive T-cells, leading to the proliferation of allergen-specific effector T-cells.[7] Upon subsequent exposure to this compound (the elicitation phase), these memory T-cells are rapidly activated, leading to the release of inflammatory cytokines and the clinical manifestation of allergic contact dermatitis.[17]

Conclusion

This compound (CAS 730-40-5) is a commercially significant azo dye with a well-defined chemical structure and physicochemical properties. Its synthesis is straightforward, involving standard diazotization and azo coupling reactions. A range of analytical methods, including HPLC, GC-MS, and various spectroscopic techniques, are available for its characterization and quantification. A key area of concern for this compound is its toxicological profile, particularly its potential to cause allergic contact dermatitis through a T-cell mediated immune response. This technical guide provides a foundational understanding of this compound for professionals in research, drug development, and related scientific fields, highlighting the key aspects of its chemistry, analysis, and biological activity. Further research into its detailed metabolic pathways and long-term toxicological effects is warranted.

References

An In-depth Technical Guide to the Allergenic Potential and Toxicology of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 3 (C.I. 11005; CAS 730-40-5) is a monoazo dye historically used in the textile industry for dyeing synthetic fabrics such as polyester and acetate. While effective as a colorant, its use has raised significant health concerns, primarily due to its potent skin-sensitizing properties, leading to allergic contact dermatitis. This technical guide provides a comprehensive overview of the current scientific understanding of the allergenic potential and toxicology of this compound. It consolidates data from human, animal, and in vitro studies, outlines experimental methodologies, and visualizes key biological pathways and experimental workflows. Due to the limited availability of public toxicological data for this compound, information from the structurally similar and well-studied azo dye, Disperse Yellow 3, is included for comparative purposes, with appropriate caveats.

Allergenic Potential

This compound is a well-documented skin sensitizer and a frequent cause of allergic contact dermatitis (ACD) in individuals exposed to dyed textiles.

Human Studies: Patch Testing

Patch testing in human subjects is the primary method for identifying sensitivity to this compound. Numerous studies have investigated its sensitization prevalence.

Table 1: Summary of Human Patch Test Studies for this compound Sensitization

Study PopulationNumber of PatientsTest ConcentrationPrevalence of Positive Reaction to this compoundKey Findings & Cross-ReactivityReference
Dermatitis Patients14811.0% in petrolatum1.75% (26/1481)All 26 patients who tested positive for this compound also tested positive for p-Phenylenediamine (PPD).
Dermatitis Patients29511.0% in petrolatum2.34% (69/2951)91.3% (63/69) of patients positive for this compound also tested positive for PPD.
PPD-Positive Patients128Not specified46.1% (59/128)Strong association with PPD allergy; 80% of those with a strong PPD reaction were also positive for this compound.

Experimental Protocol: Human Patch Testing

The standard method for patch testing with this compound follows the guidelines established by dermatological research groups.

  • Allergen Preparation : this compound is typically prepared as a 1.0% concentration in petrolatum.

  • Application : A small amount of the allergen preparation is applied to a Finn Chamber® on Scanpor® tape.

  • Patch Placement : The patch is applied to the upper back of the patient.

  • Duration : The patch remains in place for 48 hours.

  • Reading : The test site is read at 48 hours (after patch removal) and again at 72 or 96 hours. Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria (e.g., +, ++, +++ for erythema, infiltration, and vesicles).

Animal Studies: Sensitization Assays

Animal models are used to predict the sensitization potential of chemicals.

Table 2: Animal Sensitization Studies

Test MethodAnimal ModelVehicleInduction ConcentrationChallenge ConcentrationResultReference
Local Lymph Node Assay (LLNA)MouseNot SpecifiedUp to 30%Not ApplicableVery weak sensitizerThis is a general finding from a study that grouped this compound in the "very weak" category. Specific EC3 values were not provided in the abstract.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

The LLNA is the preferred in vivo method for assessing skin sensitization potential.

  • Animal Model : Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Preparation : The test substance is prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1).

  • Induction Phase : A defined concentration of the test substance is applied to the dorsum of both ears of the mice for three consecutive days.

  • Proliferation Measurement : On day 5, a radiolabeled thymidine (e.g., ³H-methyl thymidine) is injected intravenously.

  • Endpoint : Three hours after the injection of radiolabeled thymidine, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured by scintillation counting. A Stimulation Index (SI) of 3 or greater is considered a positive result.

Toxicology

The toxicological profile of this compound is not as extensively documented in publicly available literature as its allergenic potential. Safety data sheets indicate that it is considered a hazardous substance, causing skin, eye, and respiratory irritation, with limited evidence of a carcinogenic effect but insufficient data for a full assessment. High chronic doses of some arylamines, a class to which this compound belongs, have been associated with spleen congestion and tumor formation.

Acute and Repeated Dose Toxicity

For context, a 13-week feeding study on the related Disperse Yellow 3 in rats and mice showed depressed weight gain at concentrations of 10,000 ppm or more. In rats, this also led to lesions in the thyroid, pituitary, spleen, and kidney.

Table 3: Repeated Dose Toxicity of Disperse Yellow 3 (for reference)

Study TypeAnimal ModelRouteDose LevelsDurationKey FindingsReference
SubchronicF344 RatsOral (feed)1,250 - 20,000 ppm13 weeksDepressed weight gain; lesions in thyroid, pituitary, spleen, and kidneys.
SubchronicB6C3F1 MiceOral (feed)1,250 - 20,000 ppm13 weeksDepressed weight gain; hemosiderosis of renal tubular epithelium and spleen; cytoplasmic swelling of hepatocytes.
Genotoxicity

There is a lack of specific, publicly available genotoxicity data for this compound. Safety data sheets state it shall not be classified as germ cell mutagenic, but the underlying studies are not cited.

For the related Disperse Yellow 3 , it was found to be mutagenic in several strains of Salmonella typhimurium (Ames test) both with and without metabolic activation. It also induced forward mutations in mouse lymphoma cells.

Experimental Protocol: Ames Test (Salmonella typhimurium Reverse Mutation Assay)

This test is a widely used method to assess the mutagenic potential of chemicals.

  • Bacterial Strains : A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) are used. These strains cannot synthesize histidine and will not grow on a histidine-deficient medium.

  • Metabolic Activation : The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure : The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate with a trace amount of histidine.

  • Incubation : Plates are incubated at 37°C for 48-72 hours.

  • Endpoint : A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Carcinogenicity

There is limited and inconclusive evidence regarding the carcinogenicity of this compound. A comprehensive carcinogenicity bioassay for this specific dye was not found in the public literature.

However, a two-year feeding study on Disperse Yellow 3 conducted by the National Toxicology Program (NTP) found evidence of carcinogenicity.

Table 4: Carcinogenicity Bioassay of Disperse Yellow 3 (for reference)

Animal ModelRouteDose LevelsDurationKey FindingsReference
F344 Rats (Male)Oral (feed)5,000 or 10,000 ppm103 weeksSignificant increase in neoplastic nodules of the liver.
B6C3F1 Mice (Female)Oral (feed)2,500 or 5,000 ppm103 weeksSignificantly higher incidence of hepatocellular adenomas.

Mechanisms of Action

Allergic Contact Dermatitis Signaling Pathway

The development of ACD to this compound follows the typical pathway for small molecule allergens (haptens).

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase DO3 This compound (Hapten) Protein Skin Proteins (e.g., Albumin, Cytokeratins) DO3->Protein Haptenation (Covalent Binding) HaptenProtein Hapten-Protein Complex (Antigen) Protein->HaptenProtein LC Langerhans Cell (Immature DC) HaptenProtein->LC Uptake & Processing ActivatedLC Activated DC (Antigen Presenting Cell) LC->ActivatedLC Maturation & Migration LymphNode Draining Lymph Node ActivatedLC->LymphNode NaiveTCell Naive T-Cell ActivatedLC->NaiveTCell Antigen Presentation (Signal 1: TCR-MHC) Co-stimulation (Signal 2: CD28-B7) MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Proliferation & Differentiation DO3_re Re-exposure to This compound HaptenProtein_re Hapten-Protein Complex DO3_re->HaptenProtein_re MemoryTCell_re Memory T-Cell HaptenProtein_re->MemoryTCell_re Recognition Cytokines Inflammatory Cytokines (e.g., IFN-γ, TNF-α) MemoryTCell_re->Cytokines Activation & Release Keratinocytes Keratinocytes Inflammation Clinical Inflammation (Dermatitis) Keratinocytes->Inflammation Cytokines->Keratinocytes Activation Cytokines->Inflammation

Figure 1: Allergic contact dermatitis pathway for this compound.

Mechanism Description:

  • Haptenation : As a small, reactive molecule, this compound (a hapten) penetrates the stratum corneum and covalently binds to endogenous skin proteins, forming a hapten-protein complex. This complex is recognized as a foreign antigen by the immune system.

  • Sensitization Phase :

    • Antigen Presentation : Skin-resident dendritic cells (DCs), such as Langerhans cells, internalize and process the hapten-protein complex. They then mature and migrate to the draining lymph nodes.

    • T-Cell Activation : In the lymph nodes, the activated DCs present the antigenic peptide to naive T-cells via the Major Histocompatibility Complex (MHC). Full T-cell activation requires three signals: Signal 1 (T-cell receptor binding to the MHC-peptide complex), Signal 2 (co-stimulation, e.g., CD28 on the T-cell binding to B7 on the DC), and Signal 3 (cytokines like IL-12).

    • Memory Cell Formation : Activated T-cells proliferate and differentiate into effector and memory T-cells, which then circulate throughout the body.

  • Elicitation Phase : Upon re-exposure to this compound, the circulating memory T-cells recognize the hapten-protein complex presented by local antigen-presenting cells in the skin. This leads to a rapid and robust activation of these T-cells, resulting in the release of pro-inflammatory cytokines and the recruitment of other immune cells, which manifests as the clinical symptoms of allergic contact dermatitis (redness, swelling, vesicles).

Cross-Reactivity with p-Phenylenediamine (PPD)

A significant characteristic of this compound allergy is its strong association with sensitivity to p-Phenylenediamine (PPD), a common ingredient in hair dyes. It is hypothesized that this compound can be metabolized in the skin, potentially forming PPD or structurally similar molecules, leading to cross-sensitization.

Experimental and Assessment Workflows

A systematic approach is required to evaluate the toxicological and allergenic potential of a substance like this compound.

Toxicological_Assessment_Workflow cluster_in_silico In Silico & In Chemico cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_human Human Data cluster_assessment Risk Assessment QSAR QSAR Modeling (Predicts Toxicity/Sensitization) DPRA Direct Peptide Reactivity Assay (Measures Haptenation Potential) Genotox Genotoxicity Assays (Ames Test, Micronucleus Test) QSAR->Genotox HazardID Hazard Identification QSAR->HazardID DPRA->Genotox Cytotox Cytotoxicity Assays (e.g., Neutral Red Uptake) AcuteTox Acute Toxicity (Oral, Dermal) Genotox->AcuteTox Genotox->HazardID KeratinoSens KeratinoSens™ / LuSens (Keratinocyte Activation) hCLAT h-CLAT (DC Activation) Sensitization Skin Sensitization (LLNA, GPMT) KeratinoSens->Sensitization hCLAT->Sensitization PatchTest Patch Testing AcuteTox->PatchTest AcuteTox->HazardID RepeatDose Repeated Dose Toxicity (28-day or 90-day) Sensitization->PatchTest Carcinogenicity Carcinogenicity Bioassay EpiStudies Epidemiological Studies RepeatDose->EpiStudies Carcinogenicity->EpiStudies PatchTest->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar

Figure 2: Generalized workflow for toxicological and sensitization assessment.

Conclusion and Future Directions

The evidence overwhelmingly confirms that this compound is a significant skin sensitizer, with a strong link to PPD allergy, making it a chemical of concern for ACD. However, a comprehensive toxicological profile, particularly regarding repeated dose toxicity, carcinogenicity, and genotoxicity, is not well-established in the public domain for this compound itself. The data available for the analogue Disperse Yellow 3 suggest potential for liver toxicity and carcinogenicity, highlighting the need for further investigation into this compound.

For researchers and drug development professionals, the key takeaways are:

  • The high sensitization potential necessitates careful consideration in any application where dermal exposure is possible.

  • The lack of comprehensive public toxicity data represents a significant data gap. Future research should prioritize conducting and publishing studies on repeated dose toxicity, genotoxicity (Ames and in vitro micronucleus tests), and a long-term carcinogenicity bioassay specifically for this compound to allow for a complete risk assessment.

  • The mechanism of cross-reactivity with PPD warrants further mechanistic studies to understand the metabolic pathways involved in the skin.

Methodological & Application

Application Notes: Laboratory Scale Dyeing of Polyester with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 3 (C.I. 11005) is a monoazo dye of the low molecular weight, low energy class, suitable for dyeing hydrophobic synthetic fibers such as polyester.[1][2] Due to their non-ionic nature and low water solubility, disperse dyes are applied from a fine aqueous dispersion. The dyeing mechanism for polyester involves the transfer of dye from the aqueous phase to the solid fiber, where it forms a solid solution.[3][4] This process is significantly influenced by temperature, requiring temperatures above the glass transition temperature of polyester (approx. 70-80°C) to allow dye molecules to penetrate the fiber's amorphous regions. For adequate dye uptake and levelness without a carrier, high-temperature (HT) dyeing at 120-130°C under pressure is the preferred laboratory and industrial method.[4][5]

Proper pH control, typically a slightly acidic medium (pH 4.5-5.5), is crucial for satisfactory dye exhaustion and stability.[4][6] Following the dyeing process, a reduction clearing treatment is essential to remove any dye particles adhering to the fiber surface, which significantly improves wash fastness and crocking (rubbing) fastness.[7][8]

Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number11005
CAS Number730-40-5[1]
Molecular FormulaC₁₂H₁₀N₄O₂[1]
Molecular Weight242.23 g/mol [1]
ClassSingle Azo Dye[1]
λmax415-443 nm[2]
Melting Point~210-220 °C[1][2]
SolubilitySoluble in ethanol, acetone, toluene.[1][2]
AppearanceOrange to yellow-light red powder.[1][2]

Experimental Protocols

1. Materials and Equipment

  • Fabric: Scoured and bleached 100% polyester fabric.

  • Dye: this compound (90% dye content).[9]

  • Chemicals:

    • Anionic Dispersing Agent (e.g., sodium lignosulfonate-based).

    • Acetic Acid (Glacial) for pH adjustment.

    • Sodium Hydroxide (Caustic Soda).

    • Sodium Hydrosulphite (Reducing Agent).

    • Non-ionic detergent.

  • Equipment:

    • Laboratory-scale high-temperature dyeing machine (e.g., Glycerine or Infrared bath).

    • Stainless steel dye pots.

    • Analytical balance.

    • pH meter.

    • Graduated cylinders and beakers.

    • Stirring rods.

    • Drying oven.

2. High-Temperature (HT) Exhaust Dyeing Protocol

This protocol is designed for a 2% on weight of fabric (o.w.f) shade.

  • Fabric Preparation: Cut a 5-gram sample of the polyester fabric. Record its precise weight.

  • Dye Dispersion Preparation:

    • Calculate the required amount of this compound dye (e.g., for a 2% shade on a 5g fabric sample, 0.1 g of dye is needed).

    • Create a smooth paste of the dye powder with a small amount of water and 1 g/L of a dispersing agent.

    • Gradually add warm water (40-50°C) to the paste while stirring to form a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the material-to-liquor ratio (M:L) to 1:30. For a 5g fabric sample, the total volume will be 150 mL.

    • Fill the dye pot with the calculated volume of deionized water.

    • Add 1 g/L of the dispersing agent to the dyebath.

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[4][7]

    • Add the prepared dye dispersion to the dyebath and stir for homogeneity.

  • Dyeing Procedure:

    • Introduce the polyester fabric sample into the dyebath at approximately 60°C.[4]

    • Seal the dye pot and place it in the dyeing machine.

    • Raise the temperature from 60°C to 130°C at a rate of 2°C/minute.[10]

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[4][8]

    • Cool the dyebath down to 70°C at a rate of 2.5°C/minute.[10]

    • Remove the dyed fabric sample from the pot and rinse thoroughly with warm water, followed by cold water.

Experimental Workflow

DyeingWorkflow cluster_prep Preparation cluster_dyeing High-Temperature Dyeing cluster_post Post-Treatment A 1. Weigh Fabric & Calculate Recipe B 2. Prepare Dye Dispersion (Dye + Dispersing Agent) A->B C 3. Prepare Dyebath (Water + Auxiliaries + pH Adjust) B->C D 4. Add Fabric to Dyebath at 60°C C->D E 5. Ramp Temperature to 130°C (2°C/min) D->E F 6. Hold at 130°C for 60 min E->F G 7. Cool to 70°C F->G H 8. Rinse Fabric (Warm & Cold Water) G->H I 9. Reduction Clearing (NaOH + Na₂S₂O₄) H->I J 10. Final Rinse & Neutralize I->J K 11. Dry Fabric J->K

Caption: High-temperature exhaust dyeing workflow for polyester.

3. Post-Dyeing Reduction Clearing Protocol

This step is critical for removing surface dye and achieving good fastness properties.

  • Prepare a fresh bath at a 1:40 liquor ratio with water at 60°C.

  • Add the following chemicals to the bath:

    • Sodium Hydroxide: 2 g/L

    • Sodium Hydrosulphite: 2 g/L[7]

  • Immerse the rinsed, dyed fabric into the reduction clearing bath.

  • Maintain the temperature at 60-80°C for 15-20 minutes.[7][8]

  • Remove the fabric and rinse thoroughly with hot water, then cold water, until the water runs clear.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes.

  • Perform a final cold water rinse.

  • Dry the fabric in an oven or air dry.

Typical Performance Data

The following table summarizes typical quantitative data for polyester dyed with disperse dyes. Actual values for this compound may vary based on the specific dyeing conditions, fabric construction, and testing methodology.

Performance MetricStandard Test MethodTypical Result/RatingReference
Color Yield (K/S) Reflectance Spectrophotometry (Kubelka-Munk)Dependent on shade % (e.g., 15-25 for medium shades)[11][12]
Dye Exhaustion (%) Spectrophotometric analysis of dyebath> 90% (under optimal HT conditions)[11][13]
Washing Fastness ISO 105-C06 / AATCC 614-5 (Good to Excellent)[12][14][15]
Light Fastness ISO 105-B02 / AATCC 165-6 (Moderate to Good)[15]
Rubbing Fastness (Crocking) ISO 105-X12 / AATCC 8Dry: 4-5 (Good to Excellent)Wet: 4 (Good)[12][14]
Perspiration Fastness ISO 105-E04 / AATCC 154-5 (Good to Excellent)[6][14]

(Ratings are based on a 1-5 Grey Scale, where 5 indicates negligible or no change.)

Safety Precautions

  • This compound is classified as a skin irritant and sensitizer.[16] It may cause an allergic skin reaction.

  • Always handle the dye powder and chemicals in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use for complete safety and handling information.

References

Application Notes and Protocols for High-Temperature Exhaust Dyeing of Polyester with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the high-temperature exhaust dyeing of polyester substrates using C.I. Disperse Orange 3. The information is intended to guide researchers in achieving consistent and high-quality dyeing with good fastness properties.

Introduction

This compound (C.I. 11005) is a monoazo disperse dye suitable for dyeing hydrophobic fibers such as polyester.[1] The high-temperature exhaust dyeing method is a common and effective technique for applying disperse dyes to polyester, as the high temperature (typically 130°C) is necessary to swell the polyester fibers, allowing the dye molecules to penetrate and fix within the fiber structure.[2] This process, when properly controlled, results in vibrant shades with good colorfastness. Key parameters influencing the success of the dyeing process include temperature, pH, dyeing time, and the use of appropriate auxiliaries.[2]

Materials and Reagents

  • Substrate: 100% Polyester fabric

  • Dye: C.I. This compound

  • Dispersing Agent: A suitable anionic or non-ionic dispersing agent.

  • Levelling Agent: A suitable levelling agent for disperse dyes.

  • pH Control: Acetic acid and a buffer system (e.g., sodium acetate) to maintain the desired pH.

  • Reduction Clearing Agent: Sodium hydrosulfite and sodium hydroxide.

  • Wetting Agent: A non-ionic wetting agent.

  • Deionized Water

Experimental Protocols

Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to prepare the polyester fabric to ensure uniform dye uptake and remove any impurities.

  • Scouring: Treat the fabric in a bath containing 1-2 g/L of a non-ionic wetting agent and 1 g/L of sodium carbonate.

  • Temperature and Time: Heat the bath to 60-70°C and treat the fabric for 30-60 minutes.

  • Rinsing: Thoroughly rinse the fabric with warm and then cold water to remove all scouring agents.

  • Drying: Dry the fabric at a moderate temperature.

High-Temperature Exhaust Dyeing Procedure

The following protocol outlines the high-temperature exhaust dyeing process for polyester with this compound. This procedure should be carried out in a high-temperature dyeing apparatus.

  • Dye Bath Preparation:

    • Set the liquor ratio (the ratio of the weight of the dyeing liquor to the weight of the fabric) to 10:1.

    • Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5-1 g/L) to the required volume of deionized water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]

    • Prepare a stock solution of this compound by pasting the required amount of dye with a small amount of dispersing agent and then adding warm water. Add the dispersed dye to the dye bath.

  • Dyeing Cycle:

    • Introduce the pre-treated polyester fabric into the dye bath at a temperature of 50-60°C.

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.

    • Cool the dye bath down to 70-80°C at a rate of 2-3°C per minute.

    • Drain the dye bath.

Post-treatment (Reduction Clearing)

Reduction clearing is a critical step to remove unfixed disperse dye from the fiber surface, which significantly improves the wash fastness of the dyed fabric.

  • Reduction Bath: Prepare a fresh bath containing:

    • 2 g/L Sodium Hydrosulfite

    • 2 g/L Sodium Hydroxide

  • Treatment: Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinsing: Rinse the fabric thoroughly with hot water followed by cold water.

  • Neutralization: Neutralize the fabric with a dilute solution of acetic acid (0.5-1 g/L).

  • Final Rinse and Drying: Give a final rinse with cold water and then dry the fabric.

Data Presentation

The following tables summarize the expected fastness properties of polyester fabric dyed with this compound using the high-temperature exhaust method.

Table 1: General Dyeing Parameters

ParameterRecommended Value
Dyeing Temperature130°C
pH of Dye Bath4.5 - 5.5
Holding Time at 130°C30 - 60 minutes
Liquor Ratio10:1

Table 2: Influence of this compound Concentration on Colorfastness

Dye Concentration (% owf)Wash Fastness (Staining)Wash Fastness (Change in Color)Light Fastness (Blue Wool Scale)Rubbing Fastness (Dry)Rubbing Fastness (Wet)
1.03-44-55-643-4
2.03-44-55-643
3.03453-42-3

Note: The data in this table is representative and may vary based on the specific dyeing conditions, fabric construction, and auxiliaries used. The fastness ratings are based on a scale of 1 to 5, where 5 is the best. Light fastness is rated on a scale of 1 to 8, where 8 is the best.

Table 3: ISO Fastness Ratings for this compound on Polyester [1]

Fastness TestFadingStaining
Ironing Fastness42
Perspiration Fastness4-55
Washing Fastness4-53-4

Visualizations

The following diagrams illustrate the key processes in the high-temperature exhaust dyeing of polyester with this compound.

experimental_workflow cluster_pretreatment Pre-treatment cluster_dyeing High-Temperature Exhaust Dyeing cluster_posttreatment Post-treatment scouring Scouring (1-2 g/L Wetting Agent, 1 g/L Na2CO3) 60-70°C, 30-60 min rinsing1 Rinsing (Warm & Cold Water) scouring->rinsing1 drying1 Drying rinsing1->drying1 dye_bath_prep Dye Bath Preparation (this compound, Auxiliaries) pH 4.5-5.5 drying1->dye_bath_prep dyeing_cycle Dyeing Cycle (Ramp to 130°C, Hold 30-60 min) dye_bath_prep->dyeing_cycle cooling Cooling (to 70-80°C) dyeing_cycle->cooling reduction_clearing Reduction Clearing (2 g/L Na2S2O4, 2 g/L NaOH) 70-80°C, 15-20 min cooling->reduction_clearing rinsing2 Rinsing (Hot & Cold Water) reduction_clearing->rinsing2 neutralization Neutralization (0.5-1 g/L Acetic Acid) rinsing2->neutralization final_rinse Final Rinse neutralization->final_rinse drying2 Final Drying final_rinse->drying2

Caption: Experimental workflow for high-temperature exhaust dyeing.

dyeing_process_flow start Start prepare_fabric Prepare Polyester Fabric (Scour, Rinse, Dry) start->prepare_fabric prepare_dyebath Prepare Dye Bath (Dye, Auxiliaries, pH 4.5-5.5) prepare_fabric->prepare_dyebath load_fabric Load Fabric into Dye Bath (50-60°C) prepare_dyebath->load_fabric ramp_up_temp Ramp Temperature to 130°C (1-2°C/min) load_fabric->ramp_up_temp hold_temp Hold at 130°C (30-60 min) ramp_up_temp->hold_temp cool_down Cool to 70-80°C (2-3°C/min) hold_temp->cool_down drain_bath Drain Dye Bath cool_down->drain_bath reduction_clear Reduction Clearing (70-80°C, 15-20 min) drain_bath->reduction_clear rinse_neutralize Rinse and Neutralize reduction_clear->rinse_neutralize dry_fabric Dry Final Fabric rinse_neutralize->dry_fabric end End dry_fabric->end

Caption: High-temperature exhaust dyeing logical process flow.

References

Application Notes and Protocols for Thermosol Dyeing of Fabrics with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Thermosol dyeing process is a continuous method predominantly used for dyeing synthetic fibers, particularly polyester, with disperse dyes. This technique relies on dry heat to achieve dye fixation, offering high efficiency and excellent dye utilization. The process involves padding the fabric with a dye dispersion, followed by drying and then subjecting it to high temperatures (thermofixation), where the dye sublimates and diffuses into the fiber structure. This method is valued for its speed, reproducibility, and the high-quality, durable colorations it produces.

Disperse Orange 3 (C.I. 11005) is a monoazo disperse dye characterized by its bright orange hue and suitability for dyeing hydrophobic fibers like polyester. Its small molecular size allows for effective penetration into the compact structure of polyester fibers under the high-temperature conditions of the Thermosol process. Understanding the precise application parameters of this compound in the Thermosol process is crucial for achieving optimal dyeing performance, including shade consistency and desired fastness properties. These notes provide detailed protocols and data for the application of this compound in the Thermosol dyeing of polyester fabrics.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValue
C.I. Name This compound
C.I. Number 11005
CAS Number 730-40-5
Molecular Formula C₁₂H₁₀N₄O₂
Molecular Weight 242.23 g/mol
Chemical Class Monoazo Dye
Appearance Orange to yellow-light red powder
Melting Point 210-220 °C
Solubility Soluble in ethanol, acetone, and toluene. It has low water solubility and is applied as a dispersion.

Experimental Protocols

Materials and Equipment
  • Fabric: 100% Polyester fabric, scoured and bleached

  • Dye: this compound (C.I. 11005)

  • Chemicals:

    • Acetic Acid (or Formic Acid)

    • Anionic Dispersing Agent

    • Anti-migration Agent (e.g., Sodium Alginate)

    • Ammonium Sulfate

    • Sodium Hydroxide

    • Sodium Hydrosulfite

  • Equipment:

    • Laboratory Padding Mangle

    • Hot Air Dryer or Infrared Dryer

    • Laboratory Thermosol Unit

    • Washing and Soaping Unit

    • Spectrophotometer for color measurement

    • Launder-Ometer for wash fastness testing

    • Crockmeter for rubbing fastness testing

    • Xenon Arc Lamp for light fastness testing

    • Greyscales for assessing color change and staining

Thermosol Dyeing Protocol

The Thermosol dyeing process for polyester with this compound can be divided into four main stages: padding, drying, thermofixation, and after-treatment.

A typical recipe for the padding liquor is as follows:

ComponentConcentrationPurpose
This compound X g/L (depending on desired shade)Colorant
Anionic Dispersing Agent 1.0 - 2.0 g/LTo ensure uniform dispersion of the dye
Anti-migration Agent (e.g., Sodium Alginate) 2.0 g/LTo prevent dye migration during drying
Acetic Acid (or Formic Acid) 0.3 - 1.0 g/LTo maintain a pH of 4.5 - 5.5
Ammonium Sulfate 0.5 - 1.0 g/LBuffering agent

Procedure:

  • Prepare a stock dispersion of this compound by pasting the required amount of dye with a small amount of the dispersing agent and then adding cold water.

  • In the main tank, add the required volume of water.

  • Add the dispersing agent, anti-migration agent, and ammonium sulfate, and stir until fully dissolved.

  • Add the dye stock dispersion to the main tank and mix thoroughly.

  • Adjust the pH of the padding liquor to 4.5 - 5.5 using acetic acid or formic acid.

Process StepParameterTypical Value
Padding Pick-up60 - 70%
TemperatureRoom Temperature
Drying Temperature100 - 130 °C
MethodHot air or Infrared
Thermofixation Temperature190 - 210 °C[1]
Time60 - 90 seconds

Procedure:

  • The polyester fabric is passed through the padding liquor at a constant speed to ensure even pick-up.

  • The padded fabric is then immediately passed through a dryer. Infrared drying is often preferred as it minimizes dye migration.[2][3]

  • The dried fabric is then passed through the Thermosol unit at the specified temperature and time for dye fixation.

After thermofixation, unfixed dye on the fiber surface must be removed to ensure good wash fastness.[4] This is achieved through a process called reduction clearing.

Reduction Clearing Recipe:

ComponentConcentration
Sodium Hydroxide 2.0 g/L
Sodium Hydrosulfite 2.0 g/L

Procedure:

  • The dyed fabric is rinsed with warm water.

  • The fabric is then treated in the reduction clearing bath at 60-80°C for 10-20 minutes.[4][5]

  • Following reduction clearing, the fabric is rinsed thoroughly with hot and then cold water.

  • Finally, the fabric is dried.

Evaluation of Dyeing Performance

The color strength of the dyed fabric is evaluated using a reflectance spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.

K/S = (1-R)² / 2R

Where R is the reflectance of the dyed fabric at the wavelength of maximum absorption.

The color fastness properties of the dyed fabric should be evaluated according to standard test methods.

Fastness PropertyStandard Test Method (ISO)Standard Test Method (AATCC)
Washing Fastness ISO 105-C06[6][7][8][9]AATCC 61[10]
Rubbing Fastness ISO 105-X12[2][11][12]AATCC 8
Light Fastness ISO 105-B02[13][14][15][16]AATCC 16.3[11]

Data Presentation

Color Fastness Properties of this compound on Polyester

The following table summarizes the expected color fastness ratings for polyester fabric dyed with this compound using the Thermosol process. The ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Fastness PropertyISO Rating
Light Fastness 5-6
Washing Fastness (Staining) 4-5
Washing Fastness (Fading) 5
Perspiration Fastness (Staining) 4-5
Perspiration Fastness (Fading) 5
Ironing Fastness (Staining) 2
Ironing Fastness (Fading) 4

Data sourced from World Dye Variety for C.I. This compound.

Visualizations

Thermosol Dyeing Process Workflow

Thermosol_Dyeing_Workflow cluster_padding Padding cluster_drying Drying cluster_thermofixation Thermofixation cluster_aftertreatment After-treatment Padding_Liquor Padding Liquor (this compound, Auxiliaries) Padding_Mangle Padding Mangle Padding_Liquor->Padding_Mangle Fabric_In Polyester Fabric Fabric_In->Padding_Mangle Dryer Dryer (100-130°C) Padding_Mangle->Dryer Wet Fabric Thermosol_Unit Thermosol Unit (190-210°C, 60-90s) Dryer->Thermosol_Unit Dried Fabric Reduction_Clearing Reduction Clearing (60-80°C) Thermosol_Unit->Reduction_Clearing Dyed Fabric Washing Washing & Rinsing Reduction_Clearing->Washing Final_Drying Final Drying Washing->Final_Drying Dyed_Fabric_Out Dyed Fabric Final_Drying->Dyed_Fabric_Out

Caption: Workflow of the Thermosol dyeing process for polyester fabrics.

Dye Fixation Mechanism in Thermosol Process

Dye_Fixation_Mechanism cluster_fabric_surface Fabric Surface (before Thermofixation) cluster_thermofixation_process Thermofixation (190-210°C) cluster_inside_fiber Inside Polyester Fiber (after Thermofixation) Dye_Particle This compound (Solid Particle) Sublimation Sublimation Dye_Particle->Sublimation Polyester_Fiber_Surface Polyester Fiber Surface Fiber_Swelling Fiber Swelling & Amorphous Regions Open Polyester_Fiber_Surface->Fiber_Swelling Dye_Vapor Dye Vapor Sublimation->Dye_Vapor Diffused_Dye Diffused Dye Molecules Dye_Vapor->Diffused_Dye Diffusion Polyester_Matrix Polyester Polymer Matrix

Caption: Mechanism of this compound fixation in polyester during Thermosol process.

References

Application Note: Quantification of Disperse Orange 3 in Water by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 is a monoazo dye used in the textile industry for dyeing polyester fibers and has also found applications in leather and plastics.[1] Due to its potential environmental persistence and classification as a possible skin sensitizer, sensitive and selective methods for its quantification in aqueous matrices are crucial.[1] This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of this compound in water samples. The described protocol includes a solid-phase extraction (SPE) procedure for sample pre-concentration and cleanup, followed by a sensitive HPLC-MS/MS analysis operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and low detection limits, making it suitable for environmental monitoring and quality control applications.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction and concentration of this compound from water samples.[2]

Materials:

  • Strata-X SPE cartridges (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Formic acid, LC-MS grade

  • Milli-Q water or equivalent high-purity water

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridges by passing 6 mL of MeOH followed by 6 mL of Milli-Q water at a flow rate of approximately 1 mL/min. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Adjust the pH of the water sample (250 mL) to 3.5 using 2% formic acid.

    • Load the pH-adjusted sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 10 mL of Milli-Q water to remove polar interferences.

    • Further wash the cartridge with 5 mL of a 20:80 (v/v) MeOH/Milli-Q water solution to remove less polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of a 1:2 (v/v) ACN/MeOH solution, followed by 5 mL of a 1:1 (v/v) DCM/MeOH solution.

  • Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 1.0 mL of a 9:1 (v/v) MeOH/water mixture.

    • Vortex the sample to ensure complete dissolution and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

HPLC Conditions:

ParameterValue
Column Waters HSS T3 C18 (2.1 x 100 mm, 1.7 µm) or equivalent[3]
Mobile Phase A 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 40°C[3]
Gradient Time (min)
0.0
7.0
17.0
24.0
24.1
30.0

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Capillary Voltage 0.7 kV[4]
Source Temperature 150°C[4]
Desolvation Temp. 500°C[4]
Desolvation Gas Flow 1000 L/h[4]
Cone Gas Flow 20 L/h[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
243.0122.0 (Quantifier)18100
243.092.0 (Qualifier)22100

Data Presentation: Method Performance

The performance of this method has been validated based on published data. The following tables summarize the expected quantitative performance.

Table 1: Linearity and Limits of Detection/Quantification

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/L)LOQ (ng/L)
This compound2.0 - 100.0[5]>0.99[6]~2.0[5]~8.0[5]

Table 2: Accuracy and Precision

AnalyteSpiked Concentration (ng/L)Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
This compound8.0, 25.0, 50.0[5]>70[5]<6[5]<13[5]

Visualization of Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Water Sample Collection pH_Adjust pH Adjustment to 3.5 Sample->pH_Adjust 1 SPE_Load Sample Loading pH_Adjust->SPE_Load 2 SPE_Condition SPE Cartridge Conditioning (Methanol & Water) SPE_Condition->SPE_Load SPE_Wash Washing (Water & MeOH/Water) SPE_Load->SPE_Wash 3 SPE_Elute Elution (ACN/MeOH & DCM/MeOH) SPE_Wash->SPE_Elute 4 Evap Evaporation to Dryness SPE_Elute->Evap 5 Recon Reconstitution in MeOH/Water Evap->Recon 6 HPLC HPLC Separation (C18 Column, Gradient Elution) Recon->HPLC 7 MS Mass Spectrometry (ESI+, MRM Mode) HPLC->MS 8 Integration Peak Integration MS->Integration 9 Quant Quantification using Calibration Curve Integration->Quant 10 Report Reporting Results Quant->Report 11

Caption: Experimental workflow for the quantification of this compound in water.

References

Application Note: Electrochemical Detection of Disperse Orange 3 in Textile Effluents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and rapid electrochemical method for the quantitative determination of Disperse Orange 3 (DO3), a common azo dye found in textile industry wastewater. The protocol utilizes Differential Pulse Voltammetry (DPV) with a glassy carbon electrode (GCE). This method offers a cost-effective and efficient alternative to traditional chromatographic techniques for monitoring DO3 levels in textile effluents, aiding in environmental compliance and process control. The procedure includes sample preparation, electrochemical cell setup, and detailed voltammetric analysis parameters. Representative performance data for a similar azo dye are provided to demonstrate the potential efficacy of the method.

Introduction

This compound is a synthetic azo dye extensively used for dyeing polyester fibers.[1] Due to inefficiencies in the dyeing process, a significant amount of this dye is released into wastewater, posing a threat to aquatic ecosystems.[2] Regulatory bodies are increasingly imposing strict limits on the discharge of such pollutants, necessitating reliable and frequent monitoring.[3] While methods like HPLC-MS are accurate, they are often time-consuming and require expensive instrumentation.[4] Electrochemical methods, particularly voltammetry, present a compelling alternative due to their high sensitivity, rapid analysis time, portability, and low operational cost.[5][6]

The electrochemical activity of this compound is primarily attributed to the reduction of its azo group (-N=N-).[5] This application note describes a protocol based on Differential Pulse Voltammetry (DPV), a technique known for its excellent sensitivity and ability to minimize background charging currents, making it suitable for trace analysis in complex matrices like textile effluents.[7][8]

Principle of the Method

The fundamental principle of this method is the electrochemical reduction of the azo group in the this compound molecule at the surface of a glassy carbon electrode. By applying a potential waveform that scans towards negative potentials, a reduction peak is observed at a potential characteristic of the azo dye. In Differential Pulse Voltammetry, the potential is scanned using a series of pulses superimposed on a linear baseline. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential.[9] This results in a well-defined peak whose height is directly proportional to the concentration of this compound in the sample.

Experimental Protocols

Reagents and Solutions
  • This compound Standard: Analytical grade.

  • Britton-Robinson (B-R) Buffer: Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to the desired value (e.g., pH 4.0) with 0.2 M sodium hydroxide (NaOH).

  • Supporting Electrolyte: B-R Buffer (pH 4.0).

  • Nitrogen Gas: High purity, for deoxygenating solutions.

  • Deionized Water: For preparation of all aqueous solutions.

  • Dimethylformamide (DMF): For dissolving the dye standard.[10]

Instrumentation
  • Potentiostat/Galvanostat: Capable of performing Differential Pulse Voltammetry.

  • Electrochemical Cell: A three-electrode setup comprising:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl (3 M KCl).

    • Counter Electrode: Platinum wire or graphite rod.

  • pH Meter: For buffer preparation.

  • Magnetic Stirrer and Stir Bar.

  • Micropipettes and Standard Laboratory Glassware.

Preparation of Standard Solutions
  • Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of this compound and dissolve it in a small volume of DMF.[10] Dilute to the final volume with deionized water in a volumetric flask to obtain the stock solution.

  • Working Standards: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with the supporting electrolyte (B-R buffer, pH 4.0).

Preparation of Textile Effluent Samples
  • Collection: Collect the textile effluent sample from the desired point in the wastewater stream.

  • Filtration: Filter the collected sample through a 0.45 µm syringe filter to remove suspended solids.

  • pH Adjustment: Adjust the pH of the filtered sample to 4.0 using small additions of HCl or NaOH.

  • Dilution: If the dye concentration is expected to be high, dilute the sample with the supporting electrolyte to bring the concentration within the linear working range of the method.

Electrochemical Measurement Protocol
  • Electrode Polishing: Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 1 minute. Rinse thoroughly with deionized water and sonicate for 30 seconds in deionized water to remove any residual alumina particles.

  • Cell Assembly: Assemble the three-electrode cell with 10 mL of the sample or standard solution.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 5 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.

  • DPV Measurement:

    • Equilibrate the solution at an initial potential (e.g., +0.2 V) for a short period (e.g., 60 s) under gentle stirring.

    • Stop the stirring.

    • Scan the potential from the initial potential to a final potential (e.g., -1.0 V).

    • Record the differential pulse voltammogram.

    • Typical DPV Parameters (to be optimized):

      • Initial Potential: +0.2 V

      • Final Potential: -1.0 V

      • Pulse Amplitude: 50 mV[9]

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

Data Analysis
  • Calibration Curve: Plot the peak current obtained from the DPV measurements of the standard solutions against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²).

  • Quantification: Determine the concentration of this compound in the textile effluent sample by interpolating its measured peak current into the calibration curve.

  • Correction for Dilution: If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the original concentration in the effluent.

Data Presentation

ParameterValue
Analytical TechniqueDifferential Pulse Voltammetry
Working ElectrodeModified Glassy Carbon Electrode
Linear Range2.85 nM to 0.48 µM
Limit of Detection (LOD)0.92 nM
Reference [5]

Note: This data is for Disperse Orange II and serves as a representative example. Method validation for this compound is required to establish its specific performance characteristics.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for DO3 Detection cluster_sample_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis SampleCollection 1. Collect Effluent Filtration 2. Filter Sample (0.45 µm) SampleCollection->Filtration pH_Adjust 3. Adjust pH to 4.0 Filtration->pH_Adjust Dilution 4. Dilute with B-R Buffer pH_Adjust->Dilution Cell_Setup 5. Assemble 3-Electrode Cell Dilution->Cell_Setup Deoxygenation 6. Deoxygenate with N2 DPV_Analysis 7. Run DPV Scan Record_Voltammogram 8. Record Voltammogram DPV_Analysis->Record_Voltammogram Calibration 9. Create Calibration Curve Record_Voltammogram->Calibration Quantification 10. Quantify DO3 Concentration Calibration->Quantification

Caption: Workflow for the electrochemical detection of this compound.

Proposed Electrochemical Reaction

reaction_mechanism Electrochemical Reduction of Azo Group in this compound DO3 This compound (Azo Form, -N=N-) Hydrazo Hydrazo Intermediate (-NH-NH-) DO3->Hydrazo + 2e-, + 2H+ Amines Aromatic Amines (Cleavage Products) Hydrazo->Amines + 2e-, + 2H+

Caption: Proposed reduction mechanism of the azo group in this compound.

References

Application of Disperse Orange 3 in Nonlinear Optical Materials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Disperse Orange 3 (DO3) as a chromophore in nonlinear optical (NLO) materials. It includes a summary of its NLO properties, detailed protocols for the preparation and characterization of DO3-containing materials, and visual representations of key experimental workflows.

Introduction to this compound for NLO Applications

This compound (DO3), a monoazo dye, has garnered attention in the field of nonlinear optics due to its significant third-order NLO properties.[1][2] Its molecular structure, characterized by a donor-π-acceptor (D-π-A) system with an amino group (donor) and a nitro group (acceptor) connected by an azo-π-bridge, is the primary source of its nonlinear optical response.[3] This inherent molecular hyperpolarizability can be harnessed by incorporating DO3 into various host materials, such as polymer matrices, to create materials with tunable NLO characteristics.

The primary application of DO3 in NLO materials lies in its third-order susceptibility, χ(3), which is relevant for applications such as optical switching, optical limiting, and all-optical signal processing. While research has primarily focused on its third-order effects, the non-centrosymmetric nature of the molecule suggests potential for second-order NLO properties (χ(2))), which are crucial for applications like second-harmonic generation (SHG) and electro-optic (EO) modulation. However, quantitative data on the second-order NLO coefficients of DO3 remain limited in the public domain.

Quantitative Nonlinear Optical Properties of this compound

The following tables summarize the reported quantitative NLO data for this compound and its derivatives or composites. It is important to note that NLO properties are highly dependent on the experimental conditions, including the host material, concentration, wavelength, and pulse duration of the laser used for characterization.

Table 1: Third-Order Nonlinear Optical Properties of this compound

ParameterValueHost Material/SolventWavelength (nm)TechniqueReference
Third-Order Susceptibility (χ(3)})Not explicitly quantified, but noted to have a significant responseThin Film1064Maker Fringes (THG)[2]
Real Part of Third-Order Susceptibility (Re(χ(3)}))~10⁻⁷ esuPMMA Film532Z-scan[1]
Imaginary Part of Third-Order Susceptibility (Im(χ(3)}))~10⁻⁹ esuPMMA Film532Z-scan[1]

Table 2: Second-Order Nonlinear Optical Properties of this compound

ParameterValueHost Material/SolventWavelength (nm)TechniqueReference
Second-Order Susceptibility (χ(2)})Not Reported---
Electro-Optic Coefficient (r33)Not Reported---
Second-Harmonic Generation Coefficient (d33)Not Reported---

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and characterization of DO3-based NLO materials.

3.1. Preparation of this compound-Doped PMMA Films (Guest-Host System)

This protocol describes the fabrication of a simple guest-host system where DO3 is physically dispersed within a poly(methyl methacrylate) (PMMA) matrix.

Materials:

  • This compound (DO3) powder

  • Poly(methyl methacrylate) (PMMA)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass substrates

  • Spin coater

  • Hot plate or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of PMMA in THF (e.g., 10% w/v).

    • Prepare a stock solution of DO3 in THF. The concentration will depend on the desired doping level in the final film.

    • Mix the PMMA and DO3 solutions in the desired ratio to achieve the target chromophore concentration (e.g., 1-10 wt% of DO3 with respect to PMMA).

    • Stir the mixture for several hours in a sealed container to ensure homogeneity.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Substrate Cleaning:

    • Thoroughly clean the glass substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

  • Film Deposition:

    • Place a cleaned substrate on the chuck of the spin coater.

    • Dispense the DO3/PMMA solution onto the center of the substrate.

    • Spin coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Baking:

    • Transfer the coated substrate to a hot plate or into a vacuum oven.

    • Bake the film at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for several hours to remove the residual solvent.

3.2. Third-Order NLO Characterization: Z-Scan Technique

The Z-scan technique is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of materials.

Experimental Setup:

  • A stable, high-quality laser beam with a Gaussian profile (e.g., a mode-locked Nd:YAG laser).

  • A focusing lens.

  • A motorized translation stage to move the sample along the beam axis (z-axis).

  • An aperture placed in the far field.

  • A photodetector to measure the transmitted intensity.

Procedure:

  • Beam Characterization: Characterize the laser beam profile to ensure it is Gaussian. Measure the beam waist (w₀) at the focal point.

  • Open-Aperture Z-Scan (for Nonlinear Absorption):

    • Remove the aperture so that all the transmitted light is collected by the detector.

    • Mount the DO3-doped polymer film on the translation stage.

    • Translate the sample along the z-axis through the focal point of the lens.

    • Record the transmitted intensity as a function of the sample position (z).

    • A peak in the normalized transmittance indicates saturable absorption, while a valley indicates reverse saturable absorption (two-photon absorption).

  • Closed-Aperture Z-Scan (for Nonlinear Refraction):

    • Place an aperture in the far field that allows only a fraction of the beam to pass through to the detector (typically a linear transmittance of 10-50%).

    • Repeat the process of translating the sample through the focal point and recording the transmitted intensity.

    • A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley-peak configuration indicates a positive nonlinear refractive index (self-focusing).

  • Data Analysis:

    • The nonlinear absorption coefficient (β) is determined from the open-aperture Z-scan data.

    • The nonlinear refractive index (n₂) is determined by dividing the closed-aperture data by the open-aperture data and fitting the resulting curve to the theoretical model.

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ(3)}) can then be calculated from n₂ and β.

3.3. Second-Order NLO Characterization: Maker Fringes Technique for SHG

The Maker fringes technique is used to measure the second-order nonlinear optical coefficients (d_ij) of a material by observing the interference pattern of the second-harmonic (SH) light generated as the sample is rotated.

Experimental Setup:

  • A high-intensity pulsed laser (e.g., Q-switched Nd:YAG laser at 1064 nm).

  • A polarizer to control the polarization of the fundamental beam.

  • A sample holder mounted on a rotation stage.

  • A set of filters to block the fundamental beam and transmit the SH signal.

  • A photomultiplier tube (PMT) or a CCD camera to detect the SH signal.

  • A reference sample with a known NLO coefficient (e.g., a quartz crystal).

Procedure:

  • Sample Preparation: A high-quality, homogeneous film of the DO3-containing material is required. For second-order effects, the material must be non-centrosymmetric. This is typically achieved by corona poling the polymer film at an elevated temperature to align the chromophores.

  • Measurement:

    • Mount the poled film on the rotation stage.

    • Direct the laser beam onto the sample.

    • Rotate the sample and record the intensity of the SH signal as a function of the angle of incidence.

    • Repeat the measurement for different input and output polarization combinations to determine different tensor components of the NLO coefficient.

  • Data Analysis:

    • The resulting plot of SH intensity versus angle will show a series of oscillations known as Maker fringes.

    • By fitting the experimental fringe pattern to the theoretical Maker fringe equation, and comparing the signal intensity to that of the reference sample, the d_ij coefficients of the sample can be determined.

Visualizations

Diagram 1: General Workflow for Preparation and Characterization of DO3-Doped NLO Polymer Films

G cluster_prep Material Preparation cluster_char NLO Characterization cluster_analysis Data Analysis prep_solution Prepare DO3/PMMA Solution spin_coating Spin Coating on Substrate prep_solution->spin_coating baking Baking to Remove Solvent spin_coating->baking poling Corona Poling (for χ(2)) baking->poling zscan Z-Scan (χ(3)) poling->zscan maker_fringes Maker Fringes (χ(2)) poling->maker_fringes mach_zehnder Mach-Zehnder (r33) poling->mach_zehnder analysis_chi3 Calculate n₂, β, χ(3) zscan->analysis_chi3 analysis_chi2 Calculate d_ij, χ(2) maker_fringes->analysis_chi2 analysis_r33 Calculate r33 mach_zehnder->analysis_r33

Caption: Workflow for NLO material preparation and characterization.

Diagram 2: Logical Flow of the Z-Scan Experiment

G start Start laser Gaussian Laser Beam start->laser focus Focusing Lens laser->focus sample Sample on Translation Stage focus->sample detector_open Detector (Open Aperture) sample->detector_open detector_closed Detector (Closed Aperture) sample->detector_closed analysis_beta Calculate β (Nonlinear Absorption) detector_open->analysis_beta analysis_n2 Calculate n₂ (Nonlinear Refraction) detector_closed->analysis_n2 end End analysis_beta->end analysis_n2->end

Caption: Z-Scan experimental logic for NLO measurements.

Diagram 3: Molecular Structure and NLO Principle of this compound

G cluster_mol This compound (DO3) Molecule cluster_nlo NLO Principle donor Amino Group (Donor) pi_bridge Azo π-Bridge donor->pi_bridge acceptor Nitro Group (Acceptor) pi_bridge->acceptor dpa D-π-A Structure hyper High Molecular Hyperpolarizability (β, γ) dpa->hyper macro Macroscopic NLO Response (χ(2), χ(3)) in Host Material hyper->macro cluster_mol cluster_mol cluster_nlo cluster_nlo

Caption: D-π-A structure of DO3 leads to NLO properties.

Conclusion

This compound is a promising chromophore for the development of third-order nonlinear optical materials. Its incorporation into polymer matrices like PMMA allows for the fabrication of thin films with significant nonlinear absorption and refraction. The experimental protocols provided herein offer a foundation for researchers to prepare and characterize these materials. Further investigation is warranted to fully elucidate the second-order NLO properties of DO3 and to explore its potential in electro-optic and frequency-doubling applications. The lack of reported values for χ(2) and r33 represents a key area for future research that could unlock a broader range of applications for this versatile chromophore.

References

Application Notes and Protocols: Disperse Orange 3 as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 (DO3), a monoazo dye, presents significant potential as a fluorescent probe for investigating micropolarity and local order in various environments, particularly within biological membranes and protein aggregates. Its "push-pull" electronic structure, featuring an electron-donating amino group and an electron-withdrawing nitro group, gives rise to solvatochromic properties. This means its absorption and fluorescence characteristics are sensitive to the polarity of its surroundings. While traditionally used as a textile dye, recent research highlights its utility as a spectral probe. These application notes provide a comprehensive overview of DO3's properties as a fluorescent probe and detailed protocols for its use.

Principle of Operation

This compound's functionality as a fluorescent probe stems from its intramolecular charge transfer (ICT) character. Upon excitation with light, an electron is promoted from the electron-donating amino group to the electron-withdrawing nitro group. The energy of this excited state is sensitive to the polarity of the local environment. In non-polar environments, the emission spectrum is typically blue-shifted, while in polar environments, it is red-shifted. This solvatochromism allows for the ratiometric sensing of environmental polarity. Furthermore, the rigidity of the environment can affect the non-radiative decay pathways, influencing the fluorescence quantum yield and lifetime, making DO3 a potential probe for viscosity and molecular ordering.

A key application arises from the sensitivity of its NO2 stretch band to the phase of lipid membranes, which can be probed using spectroscopic techniques. This suggests that changes in the local environment of the dye within a membrane, such as during phase transitions or protein binding, can be monitored.

Data Presentation

Photophysical Properties of this compound and Analogs

Quantitative fluorescence data for this compound is not extensively available in the literature. However, by examining structurally similar push-pull azo dyes, we can infer its likely photophysical characteristics. The following table summarizes known absorption data for DO3 and representative fluorescence data for analogous push-pull azo dyes.

PropertyThis compound (DO3)Representative Push-Pull Azo Dye Analogs (in various solvents)Reference(s)
Absorption Max (λ_max) 415 - 474 nm (solvent dependent)[1]400 - 550 nm
Molar Extinction Coeff. (ε) ~1.35 x 10⁴ M⁻¹cm⁻¹ (in ethanol)[1]1 x 10⁴ - 5 x 10⁴ M⁻¹cm⁻¹
Fluorescence Emission Max Not widely reported500 - 650 nm (solvent dependent)
Fluorescence Quantum Yield (Φ_F) Not widely reported0.01 - 0.5 (highly solvent and structure dependent)
Fluorescence Lifetime (τ) Not widely reported1 - 10 ns
Solvatochromic Shift of this compound Absorption

The absorption maximum of this compound exhibits a significant shift with solvent polarity, indicating its sensitivity to the local environment.

SolventPolarity Index (E_T(30))Absorption Max (λ_max) (nm)Reference(s)
Cyclohexane31.2398[1]
Tetrahydrofuran37.4443[1]
Ethanol51.9443[1]
Dimethylsulfoxide45.1474[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution thoroughly to ensure the dye is completely dissolved. Sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.

Note: Due to its hydrophobic nature, DO3 has limited solubility in aqueous solutions. The use of an organic co-solvent like DMSO is necessary for initial solubilization.

Protocol 2: Determination of Environmental Polarity using Solvatochromic Shift

Objective: To measure the change in the fluorescence emission spectrum of this compound in response to changes in environmental polarity.

Materials:

  • This compound stock solution (from Protocol 1)

  • A series of solvents with varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare dilute solutions of this compound in each of the selected solvents by diluting the stock solution. The final concentration should be in the low micromolar range (e.g., 1-10 µM) to avoid aggregation.

  • For each solution, measure the fluorescence emission spectrum using the fluorometer. The excitation wavelength should be set at the absorption maximum of DO3 in the respective solvent.

  • Record the wavelength of maximum fluorescence emission for each solvent.

  • Plot the emission maximum wavelength as a function of the solvent polarity parameter (e.g., E_T(30) values). This plot will demonstrate the solvatochromic properties of DO3.

Protocol 3: Staining of Lipid Vesicles and Measurement of Membrane Order

Objective: To use this compound to probe the phase state and order of lipid membranes. This protocol is adapted from the resonance Raman spectroscopy study and can be applied to fluorescence microscopy.

Materials:

  • Lipid of interest (e.g., DPPC, POPC)

  • Cholesterol (optional)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (from Protocol 1)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~450 nm, emission ~500-600 nm)

Procedure:

  • Vesicle Preparation:

    • Dissolve the desired lipids (and cholesterol, if applicable) in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS by vortexing to form multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Staining:

    • Add a small aliquot of the this compound stock solution to the LUV suspension to achieve a final dye-to-lipid molar ratio of approximately 1:1000.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipid for 30 minutes to allow the dye to incorporate into the membranes.

  • Fluorescence Microscopy:

    • Mount a drop of the stained LUV suspension on a microscope slide.

    • Observe the vesicles using a fluorescence microscope.

    • To study the effect of membrane phase, the temperature of the sample can be controlled using a heated microscope stage. Acquire images below and above the lipid phase transition temperature.

    • Analyze the fluorescence intensity and/or emission spectrum to detect changes associated with the membrane phase.

Protocol 4: Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the potential cytotoxicity of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should cover a broad range to determine the dose-response curve. Include a vehicle control (medium with the same concentration of DMSO as the highest DO3 concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared DO3 dilutions or control medium to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Probe Preparation cluster_char Characterization cluster_app Application cluster_tox Toxicity Assessment prep_stock Prepare DO3 Stock Solution (Protocol 1) solvato Determine Solvatochromic Shift (Protocol 2) prep_stock->solvato stain Stain Lipid Vesicles (Protocol 3) prep_stock->stain cytotox Perform Cytotoxicity Assay (Protocol 4) prep_stock->cytotox microscopy Fluorescence Microscopy stain->microscopy

Caption: Experimental workflow for using this compound as a fluorescent probe.

signaling_pathway cluster_environment Microenvironment cluster_probe This compound cluster_response Fluorescence Response nonpolar Non-polar (e.g., Lipid Bilayer Core) blue_shift Blue-shifted Emission (Higher Energy) nonpolar->blue_shift Induces polar Polar (e.g., Aqueous Solution) red_shift Red-shifted Emission (Lower Energy) polar->red_shift Induces do3 DO3 do3->nonpolar Localization do3->polar Localization

References

Application Notes and Protocols for the Adsorption of Disperse Orange 3 on Activated Carbon from Textile Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse dyes, such as Disperse Orange 3, are synthetic colorants with low water solubility, commonly used for dyeing polyester and other synthetic fibers.[1] Their presence in textile industry wastewater is a significant environmental concern due to their potential toxicity and persistence.[1] Adsorption onto activated carbon is a widely recognized and effective method for the removal of these dyes from aqueous solutions, owing to the high surface area and porous structure of the adsorbent.[1][2] This document provides detailed application notes and experimental protocols for the study of this compound adsorption on activated carbon.

Data Presentation

The following tables summarize key quantitative data from studies on the adsorption of disperse and other dyes on activated carbon, providing a comparative overview of the process parameters and outcomes.

Table 1: Optimal Conditions for Dye Adsorption on Activated Carbon

ParameterDisperse Orange 30Methyl OrangeReactive Dyes (Average)Reference
Adsorbent Dosage 0.4 g0.01 g1 - 10 g/dm³[1][3]
Initial Dye Concentration 100 mg/L5 - 100 mg/L30 - 250 mg/dm³[1][3][4]
Contact Time 90 min30 min10 - 120 min[1][3][4]
Temperature 60 °CNot specified25 - 45 °C[1][4]
Optimal pH Not specified33.8[3]
Maximum Removal Efficiency Not specified97.8%88 - 97.1%[3]

Table 2: Adsorption Isotherm and Kinetic Model Parameters

ParameterDisperse Orange 30 on PACDisperse Orange 30 on AACMethyl OrangeReference
Best Fit Isotherm Model TemkinFreundlichLangmuir[1][3]
Maximum Adsorption Capacity (q_max) Not specifiedNot specified129.3 mg/g[3]
Best Fit Kinetic Model Pseudo-second-orderPseudo-second-orderPseudo-second-order[1][3]
Correlation Coefficient (R²) > 0.99> 0.99Not specified[1]

PAC: Pure Activated Carbon, AAC: Acid-functionalized Activated Carbon

Table 3: Thermodynamic Parameters for Dye Adsorption on Activated Carbon

Thermodynamic ParameterDisperse Orange 30Methylene BlueReference
Gibbs Free Energy (ΔG°) Spontaneous-5.417 to -6.907 kJ/mol[1][2]
Enthalpy (ΔH°) Endothermic-29.0 kJ/mol (Exothermic)[1][2]
Entropy (ΔS°) Spontaneous-73.8 J/K·mol[1][2]

Experimental Protocols

Preparation of Activated Carbon (Illustrative Example)

This protocol describes a general method for preparing activated carbon from a precursor material.

  • Washing and Drying: Wash the precursor material (e.g., orange peels, corn stalk) with distilled water to remove impurities.[5][6] Dry the washed material in an oven at 110°C for 24 hours.[7]

  • Carbonization: Place the dried material in a muffle furnace and char at 500°C.[6]

  • Chemical Activation: Impregnate the carbonized material with an activating agent, such as H₂SO₄ or KOH.[1]

  • Activation: Heat the impregnated material in the muffle furnace under a controlled atmosphere.

  • Washing and Neutralization: Wash the activated carbon with distilled water until the pH of the wash water is neutral.

  • Drying and Sieving: Dry the final activated carbon in an oven and sieve to obtain the desired particle size.

Batch Adsorption Experiments

This protocol details the procedure for conducting batch adsorption studies to evaluate the removal of this compound.

  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.[4]

  • Preparation of Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.[1]

  • Adsorption Test:

    • For each experimental run, add a specific amount of activated carbon (e.g., 0.1 g) to a known volume of the dye solution (e.g., 100 mL) in an Erlenmeyer flask.[1]

    • Place the flasks in a shaker bath and agitate at a constant speed (e.g., 700 rpm) and temperature.[1]

    • Withdraw samples at predetermined time intervals (e.g., 10, 30, 60, 90, 120 minutes).[1]

  • Analysis:

    • Centrifuge the withdrawn samples to separate the activated carbon from the solution.[1]

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 450 nm) using a UV-Vis spectrophotometer.[1]

    • Determine the remaining dye concentration using a pre-established calibration curve.[1]

  • Data Calculation:

    • Calculate the percentage of dye removal using the following equation: Removal (%) = ((C₀ - Cₑ) / C₀) * 100

    • Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ) using: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial dye concentration (mg/L).[1]

      • Cₑ is the equilibrium dye concentration (mg/L).[1]

      • V is the volume of the solution (L).[5]

      • m is the mass of the adsorbent (g).[5]

Parameter Studies

To optimize the adsorption process, vary the following parameters systematically:

  • Effect of Adsorbent Dosage: Use different masses of activated carbon while keeping other parameters constant.[1]

  • Effect of Initial Dye Concentration: Use different initial concentrations of the dye solution.[1]

  • Effect of Contact Time: Analyze samples at various time points to determine the equilibrium time.[1]

  • Effect of pH: Adjust the initial pH of the dye solution using HCl or NaOH.[3]

  • Effect of Temperature: Conduct the experiments at different temperatures to study the thermodynamic aspects of the adsorption.[1]

Visualizations

Experimental_Workflow prep Preparation of Activated Carbon and this compound Stock Solution batch Batch Adsorption Experiments (Varying Dosage, Concentration, Time, pH, Temp) prep->batch sampling Sample Collection at Pre-determined Intervals batch->sampling separation Centrifugation to Separate Adsorbent from Solution sampling->separation analysis UV-Vis Spectrophotometric Analysis of Supernatant separation->analysis data Data Analysis: Removal Efficiency, Adsorption Capacity, Isotherms, Kinetics, Thermodynamics analysis->data

Caption: Experimental workflow for the adsorption of this compound on activated carbon.

Adsorption_Process_Logic start Textile Wastewater (Containing this compound) process Adsorption Process (Batch or Column) start->process ac Activated Carbon (Adsorbent) ac->process separation Solid-Liquid Separation (Filtration/Centrifugation) process->separation treated Treated Effluent (Reduced Dye Concentration) separation->treated spent Spent Activated Carbon (Dye-laden) separation->spent regen Regeneration or Disposal spent->regen

Caption: Logical flow of the dye adsorption process from wastewater to treated effluent.

References

Application Note and Protocols for the Photocatalytic Degradation of Disperse Orange 3 using Titanium Dioxide (TiO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 3 is a monoazo dye used extensively in the textile industry. Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of such recalcitrant organic pollutants.[1][2][3] This application note provides a detailed protocol for the photocatalytic degradation of this compound using TiO₂, summarizing key experimental parameters and expected outcomes based on studies of similar azo dyes.

The photocatalytic process is initiated when TiO₂ absorbs photons from a light source with energy equal to or greater than its bandgap (typically UV light).[4] This generates electron-hole pairs, which then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•). These ROS are powerful oxidizing agents that can break down the complex structure of this compound into simpler, less harmful compounds, and ultimately to CO₂, water, and inorganic ions.[1]

Quantitative Data Summary

The efficiency of photocatalytic degradation is influenced by several key parameters, including pH, catalyst concentration, and initial dye concentration. While specific quantitative data for this compound is limited in the readily available literature, the following tables summarize representative data from studies on similar orange azo dyes, such as Methyl Orange and Acid Orange, to provide an expected performance framework.

Table 1: Effect of pH on the Degradation of Azo Dyes using TiO₂

pHDegradation Efficiency (%) after 180 minReference
3~95%[4][5]
5~85%[5]
7~70%[5]
9~60%
11~50%

Note: The highest degradation efficiency for many azo dyes is observed in acidic conditions. This is often attributed to the surface charge of TiO₂ being positive at low pH, which promotes the adsorption of anionic dyes.[6]

Table 2: Effect of TiO₂ Concentration on the Degradation of Azo Dyes

TiO₂ Concentration (g/L)Degradation Efficiency (%) after 180 minReference
0.5~75%[7]
1.0~90%[8][9]
1.5~88%[7]
2.0~85%[10]

Note: The degradation rate generally increases with catalyst loading up to an optimal point, beyond which the solution becomes too turbid, scattering the light and reducing the catalyst's efficiency.[9]

Table 3: Effect of Initial Dye Concentration on the Degradation of Azo Dyes

Initial Dye Concentration (mg/L)Degradation Efficiency (%) after 180 minReference
10~92%[1]
20~85%[1]
50~70%[1][11]
100~55%

Note: Higher initial dye concentrations can lead to a decrease in degradation efficiency as more dye molecules compete for the limited number of active sites on the catalyst surface and as the dye solution absorbs more of the incident light.[1]

Table 4: Kinetic Parameters for the Photocatalytic Degradation of Azo Dyes

DyeRate Constant (k, min⁻¹)Kinetic ModelReference
Methyl Orange0.0094 - 0.0593Pseudo-first-order[7][8][12]
Acid Orange 67Not specifiedPseudo-first-order[3]
BAMAP (azo dye)2.362 x 10⁻⁴First-order[10]

Note: The photocatalytic degradation of many azo dyes follows pseudo-first-order kinetics.[3][6][7]

Experimental Protocols

Preparation of TiO₂ Photocatalyst (Anatase Nanoparticles)

This protocol describes a common sol-gel method for synthesizing anatase TiO₂ nanoparticles.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Ethanol (absolute)

  • Deionized water

  • Nitric acid (HNO₃)

Procedure:

  • Prepare a solution of ethanol and deionized water (e.g., 4:1 v/v).

  • Slowly add a specific amount of TTIP to the ethanol/water solution while stirring vigorously. The concentration of TTIP can be varied to control the particle size.

  • Add a few drops of nitric acid to the solution to act as a catalyst and to control the hydrolysis and condensation rates.

  • Continue stirring the solution for at least 2 hours at room temperature to form a stable sol.

  • Age the sol for 24-48 hours to allow for the completion of the hydrolysis and condensation reactions, resulting in a gel.

  • Dry the gel in an oven at 80-100 °C for 12 hours to remove the solvent.

  • Calcine the dried powder in a muffle furnace at 400-500 °C for 2-4 hours to obtain the anatase crystalline phase of TiO₂.

  • Characterize the synthesized TiO₂ nanoparticles using techniques such as X-ray Diffraction (XRD) to confirm the anatase phase and Transmission Electron Microscopy (TEM) to determine the particle size and morphology.

Photocatalytic Degradation of this compound

Materials and Equipment:

  • This compound dye

  • Synthesized TiO₂ nanoparticles

  • Deionized water

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp, λmax ≈ 365 nm)[4]

  • Magnetic stirrer

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis Spectrophotometer

  • Syringes and syringe filters (0.45 µm)

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 20, 50 mg/L) by diluting the stock solution.

  • Photocatalytic Reaction:

    • Add a specific volume of the this compound working solution (e.g., 100 mL) to the photoreactor.

    • Add the desired amount of TiO₂ catalyst (e.g., 1.0 g/L).

    • Adjust the pH of the solution to the desired value using HCl or NaOH.

    • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sample Collection and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove the TiO₂ particles.

    • Measure the absorbance of the filtrate at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for this compound should be determined by scanning the spectrum of the initial dye solution.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.

  • Kinetic Study: To determine the reaction kinetics, plot ln(A₀/Aₜ) versus irradiation time. If the plot is linear, the reaction follows pseudo-first-order kinetics, and the rate constant (k) can be calculated from the slope of the line.

Visualizations

Photocatalytic Degradation Mechanism

Photocatalytic_Mechanism cluster_TiO2 TiO₂ Particle cluster_Reactants Reactants cluster_Products Products VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e H2O H₂O OH_rad •OH H2O->OH_rad OH_neg OH⁻ OH_neg->OH_rad O2 O₂ O2_rad O₂⁻• O2->O2_rad DO3 This compound Deg_Prod Degradation Products DO3->Deg_Prod CO2_H2O CO₂ + H₂O Deg_Prod->CO2_H2O UV UV Light (hν) UV->VB Photon Absorption e->O2 Reduction h->H2O Oxidation h->OH_neg Oxidation OH_rad->DO3 Oxidation O2_rad->DO3 Oxidation

Caption: Mechanism of photocatalytic degradation of this compound by TiO₂.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution add_components Add Dye and TiO₂ to Photoreactor prep_dye->add_components prep_catalyst Synthesize/Obtain TiO₂ Catalyst prep_catalyst->add_components adjust_ph Adjust pH add_components->adjust_ph dark_adsorption Stir in Dark (30 min) adjust_ph->dark_adsorption uv_irradiation UV Irradiation dark_adsorption->uv_irradiation sampling Collect Aliquots at Time Intervals uv_irradiation->sampling filtration Filter to Remove TiO₂ sampling->filtration spectro Measure Absorbance (UV-Vis) filtration->spectro calc Calculate Degradation Efficiency & Kinetics spectro->calc

References

Application Notes and Protocols: Micellar Solubilization of Disperse Orange 3 for Improved Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Orange 3 is a monoazo dye characterized by its low solubility in water.[1] This property poses challenges in textile dyeing processes, particularly for hydrophobic fibers like polyester, often leading to uneven color distribution and requiring high energy consumption for dye diffusion into the fiber. Micellar solubilization presents a promising approach to overcome these limitations. Surfactants, at concentrations above their critical micelle concentration (CMC), form aggregates known as micelles, which can encapsulate hydrophobic molecules like this compound in their core, thereby increasing the dye's apparent solubility in the aqueous dyebath. This enhanced solubilization can lead to more uniform dyeing, improved color yield, and potentially lower dyeing temperatures, contributing to a more efficient and environmentally friendly process.

This document provides detailed protocols for the preparation and characterization of this compound-loaded micelles and their application in the dyeing of polyester fabric.

Data Presentation

The following tables summarize key quantitative data related to the micellar solubilization of a model disperse dye, Disperse Orange 25, in the presence of the cationic surfactant Cetylpyridinium Chloride (CPC). This data is presented as an illustrative example of how to structure experimental results for this compound.

Table 1: Critical Micelle Concentration (CMC) of Cetylpyridinium Chloride (CPC) in the Presence of Various Salts at 30°C. [2]

Salt (0.01 M)CMC of CPC (mol/L)
None9.2 x 10⁻⁴
NaCl8.5 x 10⁻⁴
Na₂SO₄8.8 x 10⁻⁴
Na₂CO₃7.9 x 10⁻⁴

Table 2: Pseudo-First-Order Rate Constants for the Solubilization of Disperse Orange 25 in 0.05% CPC Solution at Different Temperatures. [2]

Temperature (°C)Rate Constant (k) (min⁻¹)
300.025
400.038
500.052

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation, such as changes in surface tension, conductivity, or the spectral properties of a probe.[3]

Protocol: CMC Determination by UV-Visible Spectrophotometry

This protocol utilizes the change in the absorbance of this compound to determine the CMC of a surfactant.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the surfactant (e.g., Cetylpyridinium Chloride - CPC) at a concentration well above its expected CMC (e.g., 10 mM).

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Prepare a series of aqueous solutions with increasing surfactant concentrations, ranging from below to above the expected CMC.

    • To each surfactant solution, add a small, constant amount of the this compound stock solution to achieve a final dye concentration that gives a measurable absorbance (e.g., 10 µg/mL).

    • Ensure the volume of organic solvent added is minimal to avoid significantly altering the solution properties.

    • Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of this compound (approximately 415 nm) using a UV-Visible spectrophotometer.[1]

  • Data Analysis:

    • Plot the absorbance as a function of the surfactant concentration.

    • The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Micellar Solubilization of this compound

This protocol determines the amount of this compound that can be solubilized by a surfactant solution.

  • Preparation of Surfactant Solutions:

    • Prepare a series of surfactant solutions at concentrations above the determined CMC.

  • Solubilization:

    • Add an excess amount of this compound powder to each surfactant solution.

    • Agitate the mixtures at a constant temperature for a sufficient time to reach equilibrium (e.g., 48 hours). A shaker or magnetic stirrer can be used.

  • Separation of Undissolved Dye:

    • Centrifuge the solutions to pellet the undissolved dye.

    • Carefully collect the supernatant containing the solubilized dye.

  • Quantification:

    • Dilute the supernatant with a suitable solvent (e.g., ethanol) to a concentration within the linear range of a previously established calibration curve.

    • Measure the absorbance of the diluted solution at the λmax of this compound.

    • Calculate the concentration of solubilized dye using the calibration curve.

  • Data Analysis:

    • Plot the concentration of solubilized dye as a function of the surfactant concentration. The slope of this plot above the CMC can be used to determine the molar solubilization ratio.

Dyeing of Polyester Fabric with this compound in a Micellar Solution

This protocol describes a laboratory-scale procedure for dyeing polyester fabric.

  • Fabric Preparation:

    • Scour the polyester fabric with a non-ionic detergent solution to remove any impurities.

    • Rinse the fabric thoroughly with deionized water and allow it to dry.

  • Dye Bath Preparation:

    • Prepare a dye bath containing the desired concentration of this compound, a surfactant at a concentration above its CMC, a dispersing agent, and a pH buffer to maintain an acidic pH (typically 4.5-5.5).[4]

    • The liquor ratio (ratio of the weight of the dye bath to the weight of the fabric) should be kept constant (e.g., 50:1).[5]

  • Dyeing Process:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to the desired dyeing temperature (e.g., 100-130°C).

    • Maintain the dyeing temperature for a specific duration (e.g., 60 minutes) with continuous agitation to ensure even dyeing.

  • Post-Dyeing Treatment:

    • Cool the dye bath and remove the dyed fabric.

    • Rinse the fabric thoroughly with water.

    • Perform a reduction clearing process to remove any unfixed dye from the fabric surface. This typically involves treating the fabric with a solution of sodium hydrosulfite and sodium hydroxide.[5]

    • Rinse the fabric again with hot and cold water.

    • Dry the dyed fabric.

  • Evaluation of Dyeing Performance:

    • Assess the color strength of the dyed fabric using a spectrophotometer to measure the K/S value.

    • Evaluate the fastness properties (e.g., wash fastness, light fastness) according to standard methods.

Visualizations

experimental_workflow_solubilization prep_solutions Prepare Surfactant & Dye Stock Solutions sample_prep Prepare Sample Series (Varying Surfactant Conc.) prep_solutions->sample_prep equilibration Equilibrate Samples sample_prep->equilibration measurement Measure Absorbance (UV-Vis Spec) equilibration->measurement analysis Plot Absorbance vs. Concentration measurement->analysis cmc Determine CMC analysis->cmc solubilization_prep Prepare Surfactant Solutions (> CMC) add_excess_dye Add Excess This compound solubilization_prep->add_excess_dye agitate Agitate to Reach Equilibrium add_excess_dye->agitate centrifuge Centrifuge to Separate Undissolved Dye agitate->centrifuge quantify Quantify Solubilized Dye (UV-Vis Spec) centrifuge->quantify sol_capacity Determine Solubilization Capacity quantify->sol_capacity

Caption: Experimental workflow for CMC determination and solubilization capacity measurement.

dyeing_process_workflow fabric_prep Fabric Preparation (Scouring & Rinsing) dyeing Dyeing Process (Temperature Ramp & Hold) fabric_prep->dyeing dyebath_prep Dye Bath Preparation (Dye, Surfactant, Auxiliaries) dyebath_prep->dyeing cooling_rinsing Cooling & Rinsing dyeing->cooling_rinsing reduction_clearing Reduction Clearing cooling_rinsing->reduction_clearing final_rinse_dry Final Rinsing & Drying reduction_clearing->final_rinse_dry evaluation Evaluation (Color Strength & Fastness) final_rinse_dry->evaluation

Caption: Workflow for the micellar dyeing of polyester fabric with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Light Fastness of Disperse Orange 3 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the light fastness of Disperse Orange 3 on synthetic fibers such as polyester, nylon, and acetate.

Troubleshooting Guide

This guide addresses common issues encountered during experimental work to improve the light fastness of this compound.

Issue Potential Cause Recommended Solution
Poor light fastness despite standard dyeing procedures. Incomplete removal of surface dye: Unfixed dye particles on the fiber surface have poor light fastness and can accelerate fading.[1]Implement a reduction clearing post-treatment to remove loose dye particles. (See Experimental Protocol 2)
Suboptimal dyeing parameters: Incorrect temperature, time, or pH can lead to poor dye penetration and fixation.Optimize dyeing conditions. For polyester, high-temperature dyeing (130°C) is recommended for better dye penetration. Ensure the pH of the dyebath is acidic (around 4.5-5.5).[1]
Dye aggregation: Poor dispersion of the dye in the bath can lead to uneven dyeing and reduced light fastness.Use an effective dispersing agent in the dyebath to ensure a fine and stable dispersion of this compound.
Inconsistent light fastness results across different batches. Variability in fiber morphology: Different batches of synthetic fibers can have variations in crystallinity and surface properties, affecting dye uptake and fastness.Characterize the fiber properties of each batch before dyeing. Pre-treating the fabric to ensure uniformity can help.
Inconsistent after-treatment application: Uneven application of UV absorbers or other finishing agents will result in variable light fastness.Ensure uniform application of after-treatments by optimizing padding or exhaustion methods.
Yellowing of the fabric in unexposed areas. Thermal degradation of the fiber or additives: High temperatures during drying or curing can cause yellowing, especially in the presence of certain finishing agents.Review and optimize the heat-setting temperature and duration. Select thermally stable softeners and other finishing agents.
UV absorber shows minimal effect on light fastness. Incorrect type or concentration of UV absorber: The effectiveness of a UV absorber is dependent on its chemical structure and its compatibility with the dye and fiber.Select a UV absorber suitable for disperse dyes on the specific synthetic fiber, such as a benzotriazole or benzophenone derivative. Optimize the concentration through a series of experiments.
Improper application method: The method of application (exhaustion vs. padding) can affect the uptake and distribution of the UV absorber.For uniform application, the exhaustion method during dyeing or as a separate after-treatment is often preferred.
Reduced fabric strength after treatment. Harsh chemical treatments: High concentrations of chemicals or extreme pH and temperature conditions during after-treatments can damage the fiber.Optimize the concentration of chemicals and treatment conditions (temperature, time, pH) to be effective without causing significant fiber degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor light fastness for this compound?

A1: this compound is a monoazo dye.[2] The azo group (-N=N-) is a chromophore that is susceptible to photodegradation upon exposure to UV light and oxygen. This process can break the chemical bonds of the dye molecule, leading to a loss of color.

Q2: How does the type of synthetic fiber affect the light fastness of this compound?

A2: The light fastness of disperse dyes is generally better on polyester than on nylon.[3] This is because the more crystalline and hydrophobic nature of polyester provides a more protective environment for the dye molecules, reducing their exposure to light and moisture. Nylon's more open and hydrophilic structure allows for greater penetration of light and humidity, which can accelerate fading.

Q3: What are UV absorbers and how do they improve light fastness?

A3: UV absorbers are chemical compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as less harmful thermal energy. By absorbing the UV radiation before it can reach the dye molecules, they protect the dye from photodegradation. Benzotriazole and benzophenone derivatives are common types of UV absorbers used for textiles.

Q4: Can the concentration of this compound on the fiber influence its light fastness?

A4: Yes, typically, a higher concentration of dye on the fiber (a deeper shade) will exhibit better light fastness. This is because the dye molecules can aggregate within the fiber, which reduces the surface area of each molecule that is exposed to light.

Q5: What is reduction clearing and why is it important for light fastness?

A5: Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) under alkaline conditions to remove any unfixed disperse dye from the surface of the fibers.[1] This surface dye has poor fastness properties and its removal is crucial for achieving the maximum possible light fastness of the dyed fabric.

Data Presentation

The following tables summarize the typical light fastness ratings of this compound on various synthetic fibers and the expected improvements with different treatments. The light fastness is rated on the Blue Wool Scale (ISO 105-B02), where 1 is very poor and 8 is outstanding.

Table 1: Typical Light Fastness of this compound on Synthetic Fibers (Untreated)

Fiber Type Typical Light Fastness Rating (ISO 105-B02) Notes
Polyester4-5Fair to good light fastness is typically achieved.
Nylon3-4Generally lower light fastness compared to polyester due to fiber morphology.
Acetate3-4Similar to nylon, the fiber structure offers less protection to the dye.

Table 2: Expected Improvement in Light Fastness of this compound with Various Treatments

Treatment Fiber Type Expected Light Fastness Rating (ISO 105-B02) Improvement (Grades)
Standard Dyeing (Control) Polyester4-5-
+ Benzotriazole UV Absorber (2% owf) Polyester5-6+1
+ ZnO Nanoparticles (1% owf) Polyester5-6+1
Standard Dyeing (Control) Nylon3-4-
+ Benzotriazole UV Absorber (2% owf) Nylon4-5+1
Standard Dyeing (Control) Acetate3-4-
+ Benzotriazole UV Absorber (2% owf) Acetate4+0-1

Note: The data presented is a synthesis of typical performance characteristics of azo disperse dyes on these fibers. Actual values may vary depending on the specific experimental conditions, the concentration of the treatment, and the exact grade of the fibers and dye used.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol describes a standard method for dyeing polyester fabric with this compound.

  • Fabric Preparation:

    • Scour the polyester fabric with a solution of 2 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20 minutes to remove any impurities.

    • Rinse thoroughly with warm and then cold water.

  • Dyebath Preparation:

    • Prepare a dye stock solution by making a paste of this compound with a small amount of a dispersing agent and then adding warm water.

    • Set the dyebath with a liquor ratio of 10:1.

    • Add a dispersing agent (e.g., 1 g/L).

    • Add acetic acid to adjust the pH of the dyebath to 4.5-5.5.

    • Add the dye stock solution to the dyebath.

  • Dyeing Procedure:

    • Introduce the prepared polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes.

    • Cool the dyebath to 70°C.

    • Rinse the dyed fabric thoroughly.

Protocol 2: Reduction Clearing of this compound Dyed Polyester

This protocol is for the removal of unfixed surface dye after the dyeing process.

  • Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 10:1.

    • Add 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

  • Treatment:

    • Introduce the rinsed, dyed fabric into the reduction clearing bath at 70-80°C.

    • Treat for 15-20 minutes.

  • Rinsing and Neutralization:

    • Drain the bath and rinse the fabric with hot water.

    • Neutralize the fabric with a 1 g/L solution of acetic acid at 50°C for 10 minutes.

    • Rinse thoroughly with cold water and dry.

Protocol 3: Application of a Benzotriazole UV Absorber by Exhaustion Method

This protocol describes the application of a UV absorber as an after-treatment.

  • Bath Preparation:

    • Prepare a fresh bath with a liquor ratio of 10:1.

    • Disperse the benzotriazole-based UV absorber (e.g., 2% on the weight of fabric) in warm water.

    • Add the dispersed UV absorber to the bath and adjust the pH to 5.0 with acetic acid.

  • Treatment:

    • Introduce the dyed and rinsed fabric into the bath at 50°C.

    • Raise the temperature to 120°C for polyester (or 100°C for nylon) and hold for 30 minutes.

  • Final Steps:

    • Cool the bath, rinse the fabric, and dry.

Protocol 4: Synthesis and Application of ZnO Nanoparticles

This protocol outlines a method for synthesizing ZnO nanoparticles and applying them to the fabric.

  • Synthesis of ZnO Nanoparticles (Precipitation Method):

    • Prepare a 0.2 M aqueous solution of zinc acetate.

    • Prepare a 0.4 M aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the zinc acetate solution under constant stirring.

    • Continue stirring for 2 hours to allow the formation of a white precipitate (ZnO nanoparticles).

    • Filter the precipitate, wash it several times with distilled water and then with ethanol.

    • Dry the ZnO nanoparticles in an oven at 80°C.

  • Application to Fabric:

    • Disperse the synthesized ZnO nanoparticles (e.g., 1% on the weight of fabric) in water using an ultrasonic bath for 30 minutes.

    • Pad the dyed fabric with the ZnO nanoparticle dispersion.

    • Dry the fabric at 80°C and then cure at 150°C for 5 minutes.

Visualizations

Photodegradation_of_Azo_Dye UV_Light UV Light (Energy) Azo_Dye Azo Dye (-N=N- Chromophore) UV_Light->Azo_Dye Absorption Excited_State Excited State Dye* Azo_Dye->Excited_State Degradation_Products Degradation Products (Colorless) Excited_State->Degradation_Products Photochemical Reaction Oxygen Oxygen (O2) Oxygen->Degradation_Products Photo-oxidation

Caption: Photodegradation mechanism of an azo dye.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment cluster_evaluation Evaluation Fabric_Scouring Fabric Scouring Dyeing High-Temperature Dyeing (130°C for Polyester) Fabric_Scouring->Dyeing Dye_Dispersion Dye Dispersion Dye_Dispersion->Dyeing Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing UV_Absorber_Application UV Absorber Application Reduction_Clearing->UV_Absorber_Application ZnO_Nanoparticle_Coating ZnO Nanoparticle Coating Reduction_Clearing->ZnO_Nanoparticle_Coating Light_Fastness_Test Light Fastness Testing (ISO 105-B02) UV_Absorber_Application->Light_Fastness_Test ZnO_Nanoparticle_Coating->Light_Fastness_Test

Caption: Experimental workflow for improving light fastness.

UV_Absorber_Mechanism UV_Radiation UV Radiation UV_Absorber UV Absorber (e.g., Benzotriazole) UV_Radiation->UV_Absorber Preferential Absorption Dye_Molecule This compound UV_Radiation->Dye_Molecule Blocked Heat Heat (Harmless) UV_Absorber->Heat Energy Dissipation Fiber Synthetic Fiber Dye_Molecule->Fiber Embedded in

Caption: Mechanism of UV absorber protection.

References

Optimizing pH and temperature for Disperse Orange 3 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their dyeing experiments with Disperse Orange 3.

Troubleshooting Guides

Encountering issues during your dyeing process? This guide provides solutions to common problems.

Problem Potential Causes Recommended Solutions
Uneven Dyeing (Patchy or Streaky Color) Improper pre-treatment of the fabric.[1][2] Incorrect pH of the dye bath.[1] Temperature raised too quickly.[1][3] Inadequate dye dispersion.[1] Insufficient agitation of the dye bath or fabric.[2][4]Ensure fabric is thoroughly scoured to remove any oils, waxes, or sizes.[1] Maintain a slightly acidic pH between 4.5 and 5.5.[1][5][6][7][8] Increase the temperature of the dye bath gradually (e.g., 1-2°C per minute).[5] Use an effective dispersing agent to prevent dye aggregation.[1] Ensure constant and uniform movement of the fabric within the dye bath.[2]
Poor Colorfastness (Color Bleeds or Fades) Unfixed dye remaining on the fiber surface.[9] Incomplete dye penetration into the fiber.Perform a reduction clearing step after dyeing to remove surface dye.[1] Ensure the dyeing temperature and time are sufficient for the dye to diffuse into the fiber.
Shade Variation Between Batches Inconsistent dyeing parameters (pH, temperature, time). Variations in fabric pre-treatment. Differences in dye concentration.Strictly control and document all dyeing parameters for each batch. Standardize the pre-treatment process to ensure fabric consistency. Accurately weigh the dye and other chemicals for each batch.
Dull or Weak Shades Insufficient dye concentration.[4] Dyeing temperature is too low.[10] Dyeing time is too short.Increase the dye concentration, performing small-scale tests first.[11] Ensure the dyeing temperature reaches the optimal range for the fiber being dyed.[10] Increase the dyeing time to allow for complete dye uptake.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for dyeing with this compound?

A1: The optimal conditions for dyeing with disperse dyes like this compound depend on the type of fiber. For polyester, the most common substrate, a slightly acidic pH and high temperatures are crucial for effective dyeing.

Optimal Dyeing Conditions for Disperse Dyes on Various Fibers

Fiber Type Optimal pH Range Optimal Temperature Range (°C) Notes
Polyester (High-Temperature Method) 4.5 - 5.5[1][5][6][7][8]120 - 130[5][6][12]This is the most common and efficient method for polyester.[5]
Polyester (Carrier Dyeing Method) 4.5 - 5.5[5][7]85 - 100[7][8]A carrier chemical is used to facilitate dyeing at lower temperatures.[13]
Nylon 4.5 - 5.590 - 100
Cellulose Acetate 4.5 - 5.580 - 85

Q2: Why is pH control so important in disperse dyeing?

A2: Maintaining a slightly acidic pH (4.5-5.5) is critical for several reasons. This pH range ensures the stability of the disperse dye and optimizes its exhaustion onto the fiber.[7][8] Deviations from this range can lead to dye hydrolysis, poor color yield, and inconsistent results.[14]

Q3: What is the purpose of a dispersing agent?

A3: Disperse dyes have very low solubility in water.[12] A dispersing agent is essential to create a stable and uniform dispersion of the dye particles in the dye bath, preventing them from clumping together.[1] This ensures even color application and prevents specking on the fabric.

Q4: What is "reduction clearing" and why is it necessary?

A4: Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the fibers.[1] This step is crucial for improving the wash fastness and overall colorfastness of the dyed material, resulting in a brighter and cleaner shade.[1][9]

Experimental Protocol: High-Temperature Exhaust Dyeing of Polyester

This protocol outlines a standard procedure for dyeing polyester fabric with this compound using the high-temperature exhaustion method.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., lignosulfonate-based)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and caustic soda (for reduction clearing)

  • Laboratory dyeing machine

Procedure:

  • Pre-treatment: Scour the polyester fabric to remove any impurities. Rinse thoroughly and dry.

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 10:1.

    • Add a dispersing agent (e.g., 0.5 - 1.0 g/L).[5]

    • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[5][7]

    • Thoroughly disperse the required amount of this compound in a small amount of water before adding it to the dye bath.

  • Dyeing:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.[5]

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[5]

    • Maintain the temperature at 130°C for 30-60 minutes.[5]

    • Cool the dye bath down to 70-80°C.[5]

  • Reduction Clearing:

    • Prepare a bath containing sodium hydrosulfite and caustic soda.

    • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[1]

  • Post-treatment:

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Visualizations

Troubleshooting_Uneven_Dyeing cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Uneven Dyeing Cause1 Improper Pre-treatment Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Rapid Temperature Rise Problem->Cause3 Cause4 Poor Dye Dispersion Problem->Cause4 Solution1 Thorough Scouring Cause1->Solution1 Solution2 Adjust pH to 4.5-5.5 Cause2->Solution2 Solution3 Gradual Heating Cause3->Solution3 Solution4 Use Dispersing Agent Cause4->Solution4

Caption: Troubleshooting workflow for uneven dyeing.

Dyeing_Workflow Start Start Pretreatment Fabric Pre-treatment (Scouring) Start->Pretreatment DyeBath Dye Bath Preparation (Dye, Dispersing Agent, pH 4.5-5.5) Pretreatment->DyeBath Dyeing Dyeing Process (Ramp to 130°C, Hold) DyeBath->Dyeing Cooling Cooling (to 70-80°C) Dyeing->Cooling Reduction Reduction Clearing Cooling->Reduction Rinsing Rinsing (Hot and Cold) Reduction->Rinsing Drying Drying Rinsing->Drying End End Drying->End

Caption: Experimental workflow for high-temperature dyeing.

References

Role of dispersing agents in Disperse Orange 3 dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Disperse Orange 3 dye baths.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a dispersing agent in a this compound dye bath?

A1: The primary role of a dispersing agent is to ensure that the this compound dye, which has very low solubility in water, is evenly distributed throughout the dye bath.[1][2] Dispersing agents achieve this by preventing the dye particles from clumping together (agglomeration), which is crucial for achieving a uniform and consistent color on the substrate.[1][2] They coat the surface of the individual dye particles, creating a barrier that keeps them suspended and separated in the liquid.[1]

Q2: What are the consequences of not using a dispersing agent or using an inadequate amount?

A2: Without a proper dispersing agent, or with an insufficient amount, this compound particles will likely aggregate, especially at the high temperatures required for dyeing polyester.[1] This can lead to several problems, including:

  • Uneven Dyeing: Agglomerated dye particles can cause spots, streaks, and an overall patchy appearance on the fabric.[1]

  • Reduced Color Yield: Clumped dye particles have a smaller surface area, leading to inefficient transfer to the fiber and a weaker final color.

  • Dye Filtration: Large dye aggregates can be filtered out by the textile material, leading to inconsistent shades.

  • Machine Contamination: Dye aggregates can deposit on the dyeing equipment, leading to cleaning difficulties and potential contamination of subsequent dye lots.

Q3: What type of dispersing agent is suitable for a this compound dye bath?

A3: For high-temperature dyeing of polyester with disperse dyes like this compound, anionic dispersing agents are commonly used.[3] These can include lignosulfonates, naphthalene sulfonate-formaldehyde condensates, or polycarboxylates. The choice of a specific dispersing agent will depend on the exact dyeing conditions, including temperature, pH, and other auxiliaries present in the dye bath. It is crucial to use a dispersing agent that is stable at high temperatures (around 130°C).

Q4: How does the concentration of the dispersing agent affect the dyeing process?

A4: The concentration of the dispersing agent is a critical parameter.

  • Too Low: An insufficient concentration will not provide adequate dispersion, leading to the problems mentioned in Q2.

  • Too High: An excessive concentration can lead to excessive foaming in the dye bath, which can interfere with the dyeing process. It can also negatively impact the final color yield by forming large micelles that hold the dye in the solution, preventing its transfer to the fiber. Therefore, it is important to determine the optimal concentration for your specific system.

Q5: What is the ideal pH for a this compound dye bath?

A5: For dyeing polyester with disperse dyes, including this compound, the dye bath should be acidic, typically in the pH range of 4.5 to 5.5.[4][5][6] This pH range ensures the stability of the disperse dye and the polyester fiber during the high-temperature dyeing process. Acetic acid is commonly used to adjust the pH.[4][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Uneven Dyeing (Streaks, Spots, Patchiness) Inadequate dispersion of this compound.Ensure the dye is properly pre-dispersed with a suitable dispersing agent before adding to the dye bath. Use a high-quality dispersing agent that is stable at high temperatures. Check and optimize the dispersing agent concentration.
Rate of temperature rise is too fast.Control the heating rate, especially in the critical temperature range for dye uptake (typically 80-130°C). A slower rate of rise allows for more even dye migration.
Improper fabric preparation.Ensure the substrate is thoroughly cleaned (scoured) to remove any oils, waxes, or other contaminants that could hinder uniform dye penetration.
Poor Color Fastness (Wash, Rub) Unfixed dye on the fiber surface.After dyeing, perform a reduction clearing process to remove any loose dye particles from the surface of the material. A typical recipe involves treating the fabric with a solution of sodium hydrosulfite and caustic soda.[5]
Incorrect dyeing pH.Ensure the pH of the dye bath is maintained between 4.5 and 5.5 throughout the dyeing process.[4][5][6]
Inconsistent Shade Between Batches Variations in dye bath parameters.Strictly control all dyeing parameters, including temperature, pH, time, and the concentration of dye and auxiliaries for each batch.
Water hardness.Use demineralized or softened water. Hard water ions can interfere with some dispersing agents and affect the shade.
Foaming in the Dye Bath Excessive concentration of dispersing agent.Reduce the amount of dispersing agent to the optimal level.
High agitation or circulation speed.Reduce the agitation or circulation speed of the dye bath, if possible without compromising dye liquor movement. Consider adding a suitable defoamer.

Experimental Protocols

General Protocol for High-Temperature Dyeing of Polyester with this compound

This is a general guideline and may need to be optimized for your specific equipment and substrate.

1. Materials and Reagents:

  • Polyester fabric

  • This compound

  • High-temperature stable dispersing agent (e.g., naphthalene sulfonate-based)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

  • Deionized or distilled water

2. Dye Bath Preparation (Example for 1% shade on weight of fabric - owf):

  • Weigh the polyester fabric to be dyed.

  • Calculate the required amount of this compound (1% of the fabric weight).

  • Calculate the required amount of dispersing agent (typically 0.5 - 2.0 g/L, but should be optimized).

  • Make a paste of the this compound and the dispersing agent with a small amount of cold water.

  • Gradually add hot water (around 40-50°C) to the paste while stirring to create a fine dispersion.

  • Fill the dyeing vessel with the required volume of water (liquor ratio, e.g., 10:1).

  • Add the prepared dye dispersion to the dye bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

3. Dyeing Procedure:

  • Introduce the polyester fabric into the dye bath at a temperature of about 60°C.

  • Raise the temperature of the dye bath to 130°C at a controlled rate (e.g., 1-2°C per minute).[7]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[5][7]

  • Cool the dye bath down to 70-80°C.

  • Drain the dye bath.

4. Reduction Clearing:

  • Prepare a fresh bath with:

    • Sodium hydrosulfite: 1-2 g/L[5]

    • Sodium hydroxide: 1-2 g/L[5]

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[5]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Rinse again with cold water and dry.

Visualizations

Logical Workflow for Disperse Dyeing of Polyester

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment FabricPrep Fabric Preparation (Scouring) LoadFabric Load Fabric into Dye Bath FabricPrep->LoadFabric DyeDispersion Dye Dispersion (Dye + Dispersing Agent + Water) BathPrep Dye Bath Preparation (Water + Dispersion + pH Adjustment) DyeDispersion->BathPrep BathPrep->LoadFabric Heat Heat to 130°C (Controlled Rate) LoadFabric->Heat Hold Hold at 130°C Heat->Hold Cool Cool to 80°C Hold->Cool ReductionClearing Reduction Clearing Cool->ReductionClearing RinseNeutralize Rinse & Neutralize ReductionClearing->RinseNeutralize Dry Dry RinseNeutralize->Dry FinalProduct Dyed Fabric Dry->FinalProduct

Caption: Workflow for polyester dyeing with this compound.

Troubleshooting Logic for Uneven Dyeing

TroubleshootingUnevenDyeing cluster_causes Potential Causes cluster_solutions Solutions Start Uneven Dyeing (Spots/Streaks) Dispersion Poor Dye Dispersion? Start->Dispersion TempRate Heating Rate Too Fast? Start->TempRate FabricPrep Improper Fabric Prep? Start->FabricPrep pH Incorrect pH? Start->pH Sol_Dispersion Optimize Dispersing Agent & Pre-disperse Dye Dispersion->Sol_Dispersion Sol_TempRate Reduce Heating Rate (e.g., 1-2°C/min) TempRate->Sol_TempRate Sol_FabricPrep Ensure Thorough Scouring FabricPrep->Sol_FabricPrep Sol_pH Adjust pH to 4.5-5.5 pH->Sol_pH Result Level Dyeing Sol_Dispersion->Result Sol_TempRate->Result Sol_FabricPrep->Result Sol_pH->Result

Caption: Troubleshooting logic for uneven dyeing issues.

References

Selection of leveling agents for uniform Disperse Orange 3 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and utilizing leveling agents for uniform dyeing of substrates with Disperse Orange 3. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a logical workflow for achieving consistent and high-quality dyeing results.

Troubleshooting Guide

This section addresses common issues encountered during the dyeing process with this compound and provides systematic solutions.

Problem Potential Causes Recommended Solutions
Uneven Dyeing (Shade Variation, Streaks, or Blotches) 1. Improper dye dispersion: Dye particles may agglomerate, leading to spots.[1][2] 2. Rapid initial dye uptake: The dye rushes onto the fiber at the beginning of the dyeing cycle.[3][4] 3. Incorrect leveling agent selection or concentration: The chosen agent may not be effective for the specific conditions. 4. Poor dye bath circulation: Inadequate agitation results in uneven temperature and dye distribution.[5] 5. Fabric impurities: Residual oils, sizes, or other contaminants on the substrate can inhibit uniform dye penetration.[2] 6. Inadequate temperature control: A rapid temperature rise can lead to uneven dyeing.[5]1. Ensure proper dye dispersion: Paste the dye with a dispersing agent and a small amount of warm water before adding it to the dyebath.[6] 2. Control the rate of dyeing: Utilize a suitable leveling agent to slow down the initial dye absorption.[3][4] 3. Optimize leveling agent: Select an appropriate leveling agent (anionic, nonionic, or a blend) and adjust its concentration based on the depth of shade and fabric type.[7] 4. Improve circulation: Ensure the dyeing equipment provides adequate agitation of the dye liquor.[5] 5. Proper fabric preparation: Thoroughly scour and rinse the fabric to remove any impurities before dyeing. 6. Control heating rate: Employ a controlled rate of temperature increase, typically 1-2°C per minute.[5]
Poor Color Yield (Lighter than Expected Shade) 1. Excessive leveling agent: Some leveling agents, particularly nonionic types, can have a retarding effect that reduces the final dye exhaustion.[4][7] 2. Incorrect pH: The pH of the dyebath is outside the optimal range for this compound. 3. Dye agglomeration: Poorly dispersed dye is not available for absorption by the fiber.[2] 4. Presence of hard water ions: Calcium and magnesium ions can interfere with anionic dispersing and leveling agents.1. Adjust leveling agent concentration: Reduce the amount of leveling agent or switch to a type with less retarding effect, such as an anionic or anionic/nonionic blend.[7] 2. Maintain optimal pH: Adjust the dyebath pH to the recommended range of 4.5-5.5 using acetic acid.[8] 3. Improve dispersion: Use an effective dispersing agent and ensure the dye is fully dispersed before starting the dyeing process. 4. Use a sequestering agent: Add a chelating agent to the dyebath to counter the effects of hard water.
Dye Spots or Stains 1. Undissolved dye particles: Incomplete dispersion of the dye.[2] 2. Precipitation of the leveling agent: Some nonionic leveling agents can come out of solution at high temperatures (cloud point effect).[4] 3. Oligomer formation: Low molecular weight polymers from polyester can deposit on the fabric surface.[5]1. Filter the dye solution: If necessary, filter the dispersed dye solution before adding it to the dyebath. 2. Select a high-temperature stable leveling agent: Choose a leveling agent with a high cloud point or an anionic agent that is not susceptible to this issue.[4] 3. Use a dispersing agent with anti-oligomer properties: Some dispersing agents are specifically designed to minimize oligomer deposition.[9]
Inconsistent Batch-to-Batch Color 1. Variations in raw materials: Differences in dye lot strength or substrate properties. 2. Inconsistent process parameters: Fluctuations in temperature, time, pH, or chemical concentrations.1. Standardize materials: Use dyes and chemicals from the same batch for a production run and ensure consistent fabric preparation. 2. Strict process control: Precisely control all dyeing parameters for each batch.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a leveling agent in this compound dyeing?

A leveling agent's main role is to ensure uniform color distribution on the fabric.[9] It achieves this by slowing down the initial rate of dye uptake, allowing the dye to absorb more evenly across the entire substrate.[3][4] It also helps the dye to migrate from areas of high concentration to areas of low concentration, further promoting evenness.[3]

Q2: What are the main types of leveling agents for disperse dyes?

Leveling agents for disperse dyes are typically categorized as anionic, nonionic, or blends of the two.[7][10]

  • Anionic leveling agents: These have good dispersing properties and are less likely to reduce the final color yield.[7][11]

  • Nonionic leveling agents: These are effective at slowing down the dyeing rate but can sometimes lower the final dye exhaustion if used in excess.[4][7]

  • Anionic/Nonionic blends: These composite agents aim to combine the benefits of both types, offering good dispersion, controlled dyeing, and minimal impact on color yield.[7]

Q3: How do I choose the right leveling agent for my experiment?

The selection depends on several factors, including the depth of shade, the type of polyester being dyed (e.g., microfiber), and the dyeing equipment.[12] For pale to medium shades, a nonionic or a blend is often suitable. For darker shades where maximum color yield is crucial, an anionic or a carefully selected anionic/nonionic blend is often preferred. It is always recommended to conduct preliminary trials to determine the optimal leveling agent and its concentration.

Q4: What is the optimal pH for dyeing with this compound?

The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the weakly acidic range of 4.5 to 5.5.[8] This pH is typically maintained using acetic acid.

Q5: Can a leveling agent also act as a dispersing agent?

While some leveling agents have dispersing properties, their primary function is to control the dyeing rate and promote migration.[4] For optimal results, it is common practice to use a dedicated dispersing agent in conjunction with a leveling agent. The dispersing agent's role is to keep the dye particles finely and evenly distributed in the dyebath throughout the dyeing process.[13][14]

Selection of Leveling Agents: A Comparative Overview

The choice of leveling agent can significantly impact the quality of the dyeing. The following table provides a representative comparison of different types of leveling agents and their typical performance characteristics in this compound dyeing.

Disclaimer: The following data is illustrative and intended to demonstrate the comparative performance of different classes of leveling agents. Actual results may vary depending on the specific product, substrate, and processing conditions.

Leveling Agent TypeConcentration (g/L)Color Yield (K/S Value)Dyeing Uniformity (Visual Assessment)Key Characteristics
Anionic 1.012.5ExcellentGood high-temperature dispersion, minimal impact on final color yield.[7][11]
Nonionic 1.011.8ExcellentStrong retarding effect, beneficial for pale shades, may slightly reduce color yield.[4][7]
Anionic/Nonionic Blend 1.012.3ExcellentBalanced properties of good dispersion and controlled dyeing rate.[7]
No Leveling Agent 0.013.0Poor to FairHigh initial dye uptake, risk of unlevelness, especially in rapid dyeing cycles.

Experimental Protocol: High-Temperature Dyeing of Polyester with this compound

This protocol outlines a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

Materials and Reagents:

  • Polyester fabric (scoured and pre-washed)

  • This compound (C.I. 11005)[15]

  • Dispersing agent (e.g., a lignosulfonate or naphthalene sulfonate-based product)[14]

  • Leveling agent (anionic, nonionic, or a blend)

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (for reduction clearing)

  • Wetting agent (optional)

Procedure:

  • Dye Dispersion Preparation:

    • Accurately weigh the required amount of this compound.

    • Create a smooth paste by adding a small amount of warm water and the dispersing agent.

    • Gradually add more warm water with stirring to form a fine, stable dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 10:1 to 20:1).

    • Fill the dyeing vessel with the required volume of deionized water.

    • Add the selected leveling agent and any other auxiliaries like a sequestering agent if using hard water.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

    • Add the prepared dye dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at approximately 60°C.

    • Run the apparatus for 10 minutes to ensure even wetting and distribution of chemicals.

    • Raise the temperature to 130°C at a controlled rate of 1.5°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye penetration and fixation.[3]

    • Cool the dye bath to 70-80°C.

  • Post-Dyeing Treatment (Reduction Clearing):

    • Drain the dye bath.

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[8]

    • Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.[8]

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Drying and Evaluation:

    • Dry the fabric at a moderate temperature.

    • Evaluate the dyed fabric for color uniformity, depth of shade (e.g., using a spectrophotometer to measure K/S values), and colorfastness properties.

Logical Workflow for Leveling Agent Selection

The following diagram illustrates a systematic approach to selecting the most suitable leveling agent for a specific this compound dyeing application.

LevelingAgentSelection Workflow for Leveling Agent Selection start Start: Define Dyeing Requirements shade_depth Determine Shade Depth (Pale, Medium, Dark) start->shade_depth fabric_type Identify Substrate Type (e.g., Standard Polyester, Microfiber) start->fabric_type equipment Consider Dyeing Equipment (e.g., Jet, Beam) start->equipment initial_selection Initial Leveling Agent Selection shade_depth->initial_selection fabric_type->initial_selection equipment->initial_selection pale_medium Pale/Medium Shade initial_selection->pale_medium Pale/Medium dark Dark Shade initial_selection->dark Dark nonionic_blend Select Nonionic or Anionic/Nonionic Blend pale_medium->nonionic_blend anionic_blend Select Anionic or Anionic/Nonionic Blend dark->anionic_blend lab_trials Conduct Laboratory Trials nonionic_blend->lab_trials anionic_blend->lab_trials evaluation Evaluate Results: - Uniformity - Color Yield (K/S) - Reproducibility lab_trials->evaluation optimization Optimize Concentration and Process Parameters evaluation->optimization satisfactory Satisfactory? optimization->satisfactory Check satisfactory->lab_trials No final_protocol Finalize Dyeing Protocol satisfactory->final_protocol Yes

Caption: A flowchart outlining the decision-making process for selecting an appropriate leveling agent.

References

Technical Support Center: Troubleshooting Disperse Orange 3 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers and scientists to troubleshoot and resolve issues of uneven dyeing when using Disperse Orange 3. The following information is presented in a question-and-answer format to directly address common problems encountered during laboratory-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of uneven dyeing with this compound?

Uneven dyeing, characterized by patches, streaks, or shade variations, typically stems from a few key factors:

  • Improper Fabric Preparation: The presence of impurities like oils, waxes, or sizing agents on the fabric can prevent uniform dye penetration.[1][2][3]

  • Poor Dye Dispersion: this compound, like other disperse dyes, has low water solubility.[4] If the dye particles agglomerate or clump together instead of forming a fine, stable dispersion, it can lead to spots and uneven color.[2][5][6]

  • Incorrect Temperature Control: Rapid or poorly controlled heating of the dye bath is a primary cause of unevenness.[5][7] If the temperature rises too quickly, the dye may rush onto the fiber surface, leading to poor leveling.[2][8]

  • Inadequate pH Control: Disperse dyes are most stable in a weakly acidic environment.[9] Deviations from the optimal pH range can affect the dye's stability, dispersion, and uptake rate.[2][7]

  • Improper Selection or Concentration of Auxiliaries: The choice and amount of dispersing and leveling agents are critical for achieving a level (uniform) dyeing.[2][3]

Q2: What is the optimal pH for a this compound dye bath and why is it important?

The optimal pH range for dyeing with this compound is typically between 4.5 and 5.5 .[2][10][11][12] Maintaining this weakly acidic condition is crucial for several reasons:

  • Dye Stability: Many disperse dyes can undergo hydrolysis and change color if the pH is too high (alkaline).[9][10]

  • Dispersion Stability: Dispersing agents, which keep the dye particles from clumping, often work most effectively within this pH range.[7]

  • Consistent Dye Uptake: A stable pH ensures a controlled and consistent rate of dye absorption by the polyester fibers.

Acetic acid is commonly used to adjust and buffer the dye bath to the correct pH.[2][9]

Q3: How does the rate of temperature rise affect the dyeing result?

The rate of temperature rise is one of the most critical parameters in disperse dyeing. Polyester fibers have a compact molecular structure that only allows dye to penetrate effectively at high temperatures (typically above 100°C).[11][13]

  • Critical Temperature Zone: The range from approximately 85°C to 110°C is where the rate of dye uptake increases the fastest.[14] Heating too quickly through this zone (e.g., faster than 1-2°C/minute) can cause the dye to fix unevenly on the fiber surface.[2][11][14]

  • Leveling: A slow, controlled heating rate allows the dye to absorb and diffuse into the fibers more uniformly, promoting level dyeing.[5][11]

Q4: What is the role of a dispersing agent versus a leveling agent?

While both are crucial for a good result, they have distinct functions:

  • Dispersing Agent: This auxiliary is essential for creating and maintaining a stable dispersion of the dye particles in the water.[4][15] It prevents the insoluble dye particles from aggregating into larger clumps, which would cause spots and poor color yield.[6][12]

  • Leveling Agent (or Carrier): A leveling agent helps to achieve a uniform color by slowing down the initial rate of dye uptake.[2][16] It promotes the even distribution of dye molecules, especially during the critical heating phase, and can help correct initial unevenness by facilitating dye migration from areas of high concentration to areas of lower concentration.[17][18]

Q5: My dyed fabric has dark spots. What is the likely cause and solution?

Dark spots are often caused by the agglomeration or cohesion of dye particles.[5][6] This can happen for several reasons:

  • Poor Initial Dispersion: The dye was not properly pasted with a dispersing agent and warm water before being added to the main dye bath.[2]

  • High Water Hardness: Metal ions like Ca²⁺ and Mg²⁺ in hard water can cause dye particles to aggregate. Using demineralized water or adding a sequestering agent is recommended.[2][10][19]

  • Unstable Auxiliaries: Some auxiliaries can become less effective or "cloud out" at high temperatures, leading to dye agglomeration.[20] It is important to use high-quality, thermally stable dispersing and leveling agents.[2][11]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of uneven dyeing.

TroubleshootingWorkflow start Problem: Uneven Dyeing prep Check Fabric Preparation start->prep bath Check Dyebath Components start->bath process Check Process Parameters start->process sol_scour Solution: Re-scour fabric to remove impurities (oils, sizing). prep->sol_scour Impurities Present? sol_disperse Solution: Improve dye dispersion. Check water hardness. Use stable dispersing agent. bath->sol_disperse Dye Agglomeration? sol_level Solution: Add or increase concentration of a high-temperature leveling agent. bath->sol_level Poor Levelness? sol_ph Solution: Verify and adjust pH to 4.5-5.5 using a buffer. bath->sol_ph Incorrect pH? sol_temp Solution: Reduce heating rate to 1-2°C/min, especially in the 85-110°C range. process->sol_temp Heating Rate Too Fast? sol_circ Solution: Ensure adequate agitation/ circulation in the vessel. process->sol_circ Poor Circulation?

Caption: Troubleshooting decision tree for uneven dyeing.

Data Presentation: Key Process Parameters

The following tables summarize the recommended starting parameters for a typical high-temperature exhaust dyeing of polyester with this compound.

Table 1: Standard Dyeing Process Parameters

ParameterRecommended RangePurpose
Dyeing Temperature 130°COpens polyester fiber structure for dye diffusion.[10][11]
pH Level 4.5 – 5.5Ensures dye stability and optimal auxiliary performance.[2][10][11]
Time at Temperature 30 – 60 minutesAllows for dye diffusion and fixation, dependent on shade depth.[11]
Heating Rate 1 – 2 °C / minutePromotes even dye uptake and prevents patchy dyeing.[2][11][14]
Liquor Ratio 1:10 to 1:15Ratio of the weight of the dye bath liquid to the weight of the fabric.
Water Hardness < 100 PPMPrevents dye agglomeration caused by mineral ions.[10][19]

Table 2: Typical Auxiliary Concentrations

AuxiliaryTypical Concentration (g/L)Function
Dispersing Agent 0.5 - 1.0Prevents dye aggregation and maintains a stable dispersion.[2][10]
Leveling Agent 0.5 - 2.0Controls dye uptake rate for uniform color.[2]
Acetic Acid As neededAdjusts and buffers pH to the 4.5 - 5.5 range.[2]
Sequestering Agent 0.5 - 1.0Used with hard water to chelate metal ions.[2]

Experimental Protocols

Protocol 1: Standard High-Temperature Dyeing of Polyester

This protocol describes a general procedure for dyeing polyester fabric with this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_fabric 1. Prepare Fabric (Scour & Rinse) prep_bath 2. Prepare Dyebath (Water, Auxiliaries, pH) prep_fabric->prep_bath prep_dye 3. Disperse Dye (Paste with warm water) prep_bath->prep_dye add_fabric 4. Add Fabric (at ~50°C) prep_dye->add_fabric add_dye 5. Add Dispersed Dye add_fabric->add_dye heat 6. Heat to 130°C (1-2°C/min) add_dye->heat hold 7. Hold at 130°C (30-60 min) heat->hold cool 8. Cool to 80°C hold->cool rinse 9. Rinse Fabric cool->rinse clear 10. Reduction Clear (Optional but recommended) rinse->clear final_rinse 11. Final Rinse & Neutralize clear->final_rinse dry 12. Dry final_rinse->dry

Caption: Standard experimental workflow for disperse dyeing.

Methodology:

  • Fabric Preparation: Ensure the polyester fabric is properly scoured to remove all impurities. (See Protocol 2).

  • Dye Bath Preparation: Prepare the dye bath with softened or demineralized water. Add the dispersing agent, leveling agent, and sequestering agent (if needed). Adjust the pH to 4.5-5.5 with acetic acid. Heat the bath to 50-60°C.

  • Dye Dispersion: In a separate container, make a smooth paste of the required amount of this compound powder with a small amount of dispersing agent and warm water (~40°C).[10] Stir until lump-free, then dilute with more warm water before adding to the main dye bath through a sieve.

  • Dyeing: Immerse the prepared fabric in the dye bath. Circulate for 10 minutes. Begin heating the bath at a controlled rate of 1-2°C per minute until it reaches 130°C.[11]

  • Holding: Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[11]

  • Cooling & Rinsing: Cool the bath slowly to 80°C before draining. Rinse the fabric thoroughly with hot water, then cold water.

  • Reduction Clearing (Recommended): To improve wash fastness by removing surface dye, treat the fabric in a fresh bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L caustic soda at 70-80°C for 15 minutes.[19]

  • Final Rinse: Rinse thoroughly, neutralize with a weak solution of acetic acid, and then rinse again before drying.

Protocol 2: Fabric Preparation (Scouring)

Purpose: To remove oils, waxes, and sizing agents that can interfere with dye uptake.[19][21]

Methodology:

  • Prepare a scouring bath with demineralized water.

  • Add a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).[2]

  • Immerse the polyester fabric in the bath.

  • Heat the bath to 70-80°C and hold for 30 minutes with gentle agitation.[2]

  • Rinse the fabric thoroughly with hot water, followed by a final cold water rinse to remove all scouring agents.

  • Dry the fabric before proceeding to the dyeing step.

Protocol 3: Dye Dispersion Quality Test

Purpose: A simple laboratory test to visually assess the quality of the dye dispersion.

Methodology:

  • Prepare a solution of the this compound (e.g., 10 g/L) with the selected dispersing agent in water, adjusted to pH 5.[2]

  • Heat the solution to your target dyeing temperature (e.g., 130°C) and hold for a period (e.g., 30 minutes), then cool back down to ~70°C.[17]

  • Take a sample of the solution and filter it through a standard laboratory filter paper (e.g., Whatman No. 2) using a Büchner funnel under light suction.[2][17]

  • Observation: A good, stable dispersion will pass through the filter paper with minimal visible residue.[2] If the filter paper shows large, visible dye particles or aggregates, it indicates poor dispersion stability, which will likely cause spotting and uneven dyeing.

References

Technical Support Center: Reduction Clearing for Polyester Dyed with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers and scientists working with the reduction clearing process for polyester substrates dyed with C.I. Disperse Orange 3.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a reduction clearing process for polyester dyed with this compound?

A1: The primary purpose of reduction clearing is to remove unfixed disperse dye particles from the surface of the polyester fibers after dyeing. This process is crucial for achieving optimal color fastness properties, particularly wash fastness and crocking (rubbing) fastness. By eliminating surface dye, it prevents color bleeding onto adjacent fabrics during laundering and minimizes color change.

Q2: What is the chemical mechanism behind reduction clearing?

A2: Reduction clearing involves the use of a reducing agent, most commonly sodium hydrosulfite (also known as sodium dithionite), in an alkaline medium (created by adding sodium hydroxide). The reducing agent chemically converts the water-insoluble azo group (-N=N-) in the disperse dye molecule into water-soluble amino groups (-NH2). This transformation makes the dye molecules soluble in the alkaline bath, allowing them to be washed off the fiber surface easily.

Q3: Can the reduction clearing process affect the final shade of the dyed fabric?

A3: Yes, if the process parameters are not carefully controlled, the final shade can be affected. An overly aggressive reduction clearing bath (e.g., excessively high temperature, prolonged duration, or high concentration of chemicals) can strip some of the dye that has properly diffused into and fixed within the polyester fiber. This can lead to a lighter shade than intended.

Q4: Are there more environmentally friendly alternatives to the traditional sodium hydrosulfite process?

A4: Yes, due to environmental concerns associated with sodium hydrosulfite (such as the generation of sulfur-containing wastewater), alternative reducing agents are being explored and used. These include various organic reducing agents and enzymatic processes. These alternatives aim to provide effective clearing with a better environmental profile.

Troubleshooting Guide

Problem 1: Poor Wash Fastness After Reduction Clearing

  • Possible Cause 1: Incomplete Clearing. The concentration of the reducing agent or alkali may have been too low, or the treatment time and temperature were insufficient to remove all the surface dye.

  • Solution: Verify and adjust the recipe. Ensure the bath temperature reaches the recommended 70-80°C and the treatment time is adequate (typically 15-20 minutes). Check the pH of the bath to ensure it is sufficiently alkaline (pH 11-12).

  • Possible Cause 2: Improper Rinsing. Residual chemicals and cleaved dye molecules may have redeposited on the fabric surface if rinsing is not thorough.

  • Solution: Implement a multi-stage rinsing protocol after the reduction clearing step. Start with a hot rinse, followed by a cold rinse, and finally a neutralization step with a mild acid (like acetic acid) to remove all residual alkali.

Problem 2: Significant Change in Color or Lighter Shade

  • Possible Cause: Over-stripping of Dye. The reduction clearing conditions were too harsh, causing the removal of dye that had already been fixed inside the polyester fiber.

  • Solution: Reduce the severity of the process. Lower the concentration of sodium hydrosulfite, decrease the treatment temperature, or shorten the duration. It is a delicate balance between removing surface dye and preserving the fixed dye.

Problem 3: Inconsistent or Patchy Clearing Results

  • Possible Cause: Uneven Treatment. Poor circulation of the clearing liquor in the dyeing machine can lead to uneven chemical concentration and temperature across the fabric.

  • Solution: Ensure proper liquor circulation and that the fabric is not running in tight ropes, which can restrict flow. Check for any issues with the machinery that might impede uniform treatment.

Experimental Protocols & Data

Standard Reduction Clearing Protocol

This protocol outlines a standard laboratory procedure for the reduction clearing of polyester dyed with this compound.

  • Preparation: After the dyeing cycle is complete, drain the dyebath.

  • Bath Setup: Prepare a fresh bath with a liquor-to-goods ratio of 10:1.

  • Chemical Dosing: Add the following chemicals to the bath (concentrations based on the weight of the fabric):

    • Sodium Hydroxide (Caustic Soda): 2.0 g/L

    • Sodium Hydrosulfite: 2.0 g/L

  • Process Initiation: Introduce the dyed polyester fabric into the bath.

  • Heating: Raise the temperature of the bath to 70-80°C at a rate of 2°C/minute.

  • Treatment: Hold the temperature constant for 15-20 minutes, ensuring continuous circulation.

  • Drain & Rinse: Drain the clearing bath. Perform a hot rinse (70°C) for 10 minutes, followed by a cold rinse.

  • Neutralization: Treat the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5-10 minutes to neutralize any residual alkali.

  • Final Rinse: Perform a final cold rinse.

  • Drying: Hydroextract and dry the fabric.

Table 1: Effect of Reducing Agent on Color Fastness
Reducing AgentConcentration (g/L)Wash Fastness (Staining on Cotton)Rubbing Fastness (Dry)
Untreated-2-33
Sodium Hydrosulfite2.04-54-5
Alternative Agent X3.044

Fastness grades are rated on a scale of 1 (poor) to 5 (excellent).

Visual Workflow and Logic Diagrams

Reduction_Clearing_Workflow cluster_dyeing Dyeing Stage cluster_clearing Reduction Clearing Stage cluster_rinsing Post-Clearing Stage Dyeing Polyester Dyeing with This compound DrainDye Drain Dyebath Dyeing->DrainDye PrepBath Prepare Clearing Bath (NaOH, Na2S2O4) DrainDye->PrepBath Transfer Fabric Treat Treat Fabric (70-80°C, 15-20 min) PrepBath->Treat DrainClear Drain Clearing Bath Treat->DrainClear HotRinse Hot Rinse DrainClear->HotRinse Neutralize Neutralize (Acetic Acid) HotRinse->Neutralize FinalRinse Final Cold Rinse Neutralize->FinalRinse Dry Dry Fabric FinalRinse->Dry Finished Finished Fabric (Good Fastness) Dry->Finished

Caption: Workflow for the reduction clearing of dyed polyester.

Troubleshooting_Logic Start Evaluate Finished Fabric CheckFastness Poor Wash Fastness? Start->CheckFastness CheckShade Shade Too Light? CheckFastness->CheckShade No IncompleteClearing Cause: Incomplete Clearing Solution: Increase Temp/Time/Conc. CheckFastness->IncompleteClearing Yes ResultOK Process Successful CheckShade->ResultOK No OverStripping Cause: Over-stripping Solution: Decrease Temp/Time/Conc. CheckShade->OverStripping Yes BadRinsing Cause: Improper Rinsing Solution: Improve Rinse Protocol IncompleteClearing->BadRinsing If problem persists

Stripping and color correction of fabrics dyed with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Orange 3 Dyed Fabrics

This guide provides technical support for researchers, scientists, and professionals encountering issues with fabrics dyed with this compound, focusing on stripping and color correction methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind stripping this compound from a fabric?

Stripping, or color removal, is a chemical process designed to destroy the dye's molecular structure on the fiber, causing it to lose its color. This is typically achieved through two main types of chemical agents:

  • Reductive Stripping: These agents work by destroying the color-producing system (chromophore) in the dye's molecular structure. For azo dyes like this compound, the azo group (-N=N-) is reduced, often to a colorless amine compound, leading to decolorization.

  • Oxidative Stripping: These agents irreversibly damage the dye's chromophore through oxidation. This can involve the decomposition of azo groups or the oxidation of amino groups within the dye molecule.

Q2: My stripping process was incomplete. What are the potential causes?

Incomplete stripping of disperse dyes from polyester can occur for several reasons:

  • High Crystallinity of Polyester: Polyester has a high crystalline structure, which can make it difficult for stripping agents to fully penetrate and remove the dye. A complete removal is often not possible, but a sufficient level for re-dyeing can be achieved.

  • Incorrect Process Parameters: Temperature, pH, and treatment time are critical. For instance, some reductive stripping processes are significantly more effective at 130°C compared to 100°C.

  • Insufficient Chemical Concentration: The concentration of the stripping agent and any auxiliaries (like carriers) must be adequate for the amount of dye on the fabric.

  • Re-attachment of Decomposed Dye: During reductive stripping, decomposed dye molecules can sometimes reattach to the fabric, leading to a different, uneven color.

Q3: Can I correct a minor shade deviation without a full stripping process?

Yes, for slight shade deviations, a partial stripping method is often sufficient and less harsh on the fabric. This can be achieved by:

  • Surfactant-Based Stripping: Using a combination of nonionic and anionic surfactants at high temperatures (e.g., 130°C) can strip some color without decomposing the dye or damaging the fabric's feel.

  • Washing and Soaping: For very slight corrections where the dye has poor fastness, simple washing or soaping can remove excess surface dye and lighten the shade.

  • Over-dyeing: If the shade is slightly off, it can sometimes be corrected by over-dyeing with a small amount of a corrective dye.

Q4: What are the risks associated with stripping and how can they be mitigated?

The primary risks are damage to the fabric and environmental concerns.

  • Fabric Damage: Harsh chemical treatments, especially at high temperatures, can alter the fabric's hand-feel and reduce its strength. Using the mildest effective method (e.g., partial stripping for minor corrections) is recommended.

  • Changes in Dyeability: The stripping process can alter the fiber structure, affecting how it takes up dye in subsequent processes. It is crucial to conduct a lab-scale re-dyeing test on a stripped sample before processing a whole batch.

  • Environmental Impact: Wastewater from stripping processes contains hazardous chemicals and residual dyes. This effluent can have a high Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), impacting aquatic ecosystems. Proper wastewater treatment is essential.

Q5: After stripping, the fabric has an undesirable residual color. What should I do?

This is a common issue, particularly with reductive stripping. The best course of action is often a two-step process: first a reductive strip, followed by an oxidative one. This combination is typically the most effective way to achieve the best possible base for re-dyeing. After stripping, it is often advisable to re-dye the fabric in a dark color, such as black, to effectively cover any remaining color.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Uneven Stripping / Patchy Results - Poor circulation in the treatment bath.- Non-uniform pretreatment of the fabric.- Incorrect dosing of chemicals.- Ensure the fabric can move freely and there is consistent agitation.- Verify that the initial scouring and bleaching were uniform.- Use appropriate leveling and dispersing agents.
Fabric Feels Harsh or Stiff After Stripping - High concentration of chemicals.- Excessive temperature or treatment time.- The stripping process itself can alter fabric properties.- Reduce chemical concentrations to the minimum effective level.- Optimize time and temperature settings.- Apply a fabric softener during the finishing stage.
Poor Color Fastness After Re-dyeing - Residual stripping chemicals interfering with the new dye.- Incomplete removal of old dye particles from the fiber surface.- Ensure thorough rinsing and neutralization of the fabric after stripping and before re-dyeing.- Employ a reduction clearing process after dyeing to remove unfixed surface dye.
Shade Mismatch in Re-dyed Fabric - The dyeability of the fabric has changed post-stripping.- Always perform a sample dyeing on the stripped fabric to determine its new dyeing characteristics and adjust the recipe accordingly.

Experimental Protocols & Data

Reductive Stripping Methods

Reductive stripping is effective for azo dyes like this compound but can sometimes be reversible or leave a residual hue.

MethodAgent(s)Typical ConcentrationTemperaturepHTime (min)Notes
Method 1 Sodium Formaldehyde Sulfoxylate (Rongalite) + CarrierVaries by application100°C - 130°C4.0 - 5.030 - 60The effect is significantly better at 130°C.
Method 2 Sodium Hydrosulfite (Insurance Powder / Dekuling) + Caustic Soda4 g/L Sodium Hydrosulfite, 4 ml/L Caustic Soda (35%)97°C - 100°CAlkaline30Often used with a dye guide agent and surfactant.
Method 3 Sodium Hydroxymethane Sulfinate0.5% - 2.0% (on weight of fabric)HeatedAcidic (with Acetic Acid)-Can be used in the presence of a carrier.
Oxidative Stripping Methods

Oxidative stripping causes irreversible destruction of the dye molecule and is often used after a reductive process for the best results.

MethodAgent(s)Typical ConcentrationTemperaturepHTime (min)Notes
Method 1 Sodium Chlorite + Formic AcidVaries by application100°C3.530 - 60Highly effective, especially after a reductive stripping step.
Method 2 Sodium Hypochlorite5 ml/L (of 150 g/L available chlorine)Ambient to 60°C4.0 - 4.530Often used in a multi-step process with corrosion inhibitors like sodium nitrate.
Detailed Protocol: Two-Step Reductive-Oxidative Stripping

This protocol combines two methods for the most effective stripping of this compound from polyester.

Step 1: Reductive Stripping

  • Prepare a bath with Sodium Formaldehyde Sulfoxylate and a suitable carrier. Adjust the pH to 4.0-5.0 using formic or acetic acid.

  • Introduce the fabric to the bath.

  • Raise the temperature to 130°C and hold for 45-60 minutes.

  • Cool the bath, rinse the fabric thoroughly with hot water, then cold water.

Step 2: Oxidative Stripping

  • Prepare a new bath with Sodium Chlorite. Adjust the pH to 3.5 using formic acid.

  • Introduce the reductively stripped and rinsed fabric.

  • Raise the temperature to 100°C and hold for 30-45 minutes.

  • Cool the bath and rinse the fabric thoroughly.

  • Neutralize the fabric with a solution of sodium bisulfite or similar agent to remove any residual chlorine.

  • Rinse thoroughly again before drying or re-dyeing.

Visualized Workflows and Mechanisms

Logical Workflow for Color Correction

G start Faulty Dyeing Identified (this compound) decision1 Assess Color Deviation start->decision1 proc1 Partial Stripping (e.g., Surfactant Treatment) decision1->proc1 Minor Deviation proc2 Full Reductive Strip (e.g., Sodium Hydrosulfite) decision1->proc2 Major Deviation proc3 Over-dye to Correct Shade proc1->proc3 decision2 Is Stripping Result Sufficient for Re-dye? proc2->decision2 end Corrected Fabric proc3->end proc4 Oxidative Strip (e.g., Sodium Chlorite) decision2->proc4 No (Residual Color) proc5 Lab Test Re-dyeing decision2->proc5 Yes proc4->proc5 end_proc Bulk Re-dyeing proc5->end_proc end_proc->end

Caption: Decision workflow for correcting faulty fabric dyeing.

Principle of Reductive Stripping

G Reductive Agent Destroys Azo Chromophore cluster_process Stripping Process dye This compound (Azo Dye: R-N=N-R') result Colorless Products (e.g., Amines: R-NH₂ + H₂N-R') dye->result Breaks Azo Bond agent Reductive Agent (e.g., Na₂S₂O₄) agent->dye Acts upon

Caption: Reductive stripping mechanism on an azo dye.

Principle of Oxidative Stripping

G Oxidative Agent Destroys Chromophore cluster_process Stripping Process dye This compound (Azo Dye) result Irreversibly Decomposed Colorless Products dye->result Irreversible Decomposition agent Oxidative Agent (e.g., NaClO₂) agent->dye Acts upon

Caption: Oxidative stripping mechanism on a dye molecule.

Technical Support Center: Minimizing Thermomigration of Disperse Orange 3 in Polyester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with Disperse Orange 3 and other disperse dyes on polyester substrates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize thermomigration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is thermomigration and why is it a problem with this compound on polyester?

A: Thermomigration is the movement of disperse dye molecules from the interior of a polyester fiber to its surface during post-dyeing heat treatments, such as drying, curing, or heat-setting.[1][2] This phenomenon occurs when the dyed fabric is exposed to high temperatures, typically starting around 140°C and peaking between 170°C and 180°C.[1]

The primary cause is the re-loosening of the polyester's molecular structure at high temperatures, which allows the dye molecules to gain mobility.[3] If finishing agents like softeners, antistatic agents, or residual surfactants are present on the fiber surface, they can act as a solvent, drawing the dye out of the fiber and forming a film of dye on the surface.[1][4][5]

This is problematic because it leads to a significant decrease in color fastness properties, including:

  • Poor rubbing (crocking) fastness[1]

  • Reduced wash and perspiration fastness[5]

  • Changes in the final shade[1]

  • Staining of adjacent materials during subsequent processing or consumer use (e.g., ironing).[1][5]

Q2: Is thermomigration the same as sublimation?

A: No, but they are related. Sublimation is the transition of the dye from a solid to a gaseous state without passing through a liquid phase. Thermomigration is the physical movement of the dye from within the fiber to the surface.[1] While a dye with low sublimation fastness is more prone to issues during high-temperature treatments, thermomigration can occur even with dyes that have good sublimation fastness.[4] The key issue in thermomigration is the presence of a liquid film (e.g., from finishing chemicals) on the fiber surface that acts as a solvent for the dye.[1][4]

Q3: What are the key factors that influence the severity of thermomigration?

A: Several factors can initiate or worsen thermomigration:

  • Heat Treatment Temperature and Time: This is the primary initiating factor.[1] Thermomigration typically begins at 140°C and is most severe between 170-180°C.[1] Interestingly, at very high temperatures (200-220°C) for shorter durations, thermomigration may decrease.[1] Temperature has a greater impact than the duration of the heat treatment.[1]

  • Finishing Chemicals: Softeners, polysiloxane emulsions, resins, and antistatic agents can act as solvents for disperse dyes, actively extracting them from the polyester fiber during curing.[4] Non-ionic surfactants and emulsifiers are particularly known to promote thermomigration.[1][4]

  • Residual Auxiliaries: Inadequate removal of dyeing auxiliaries (like dispersing agents) or scouring agents after washing can leave residues that promote dye migration.[5]

  • Dyeing Depth: Deeper shades require higher concentrations of dye, which increases the likelihood and severity of thermomigration.[3]

  • Dye Selection: Disperse dyes have different molecular structures and inherent tendencies to migrate.[3][5] Dyes with lower energy levels and smaller molecular sizes may be more prone to migration.

  • Fiber Type: Microfibers have a much larger surface area than conventional polyester, requiring 2-3 times more dye to achieve the same shade. This higher dye load makes them more susceptible to thermomigration.[4]

Q4: My dyed polyester shows poor rubbing fastness after finishing. How can I confirm if thermomigration is the cause?

A: A common and effective qualitative method is the DMF Test .[1][5] This test helps determine if excess dye is present on the fiber surface.

Procedure:

  • Take a small sample of the finished, dyed polyester fabric.

  • Dip the fabric into cold dimethylformamide (DMF) at room temperature for a few seconds (or up to 3 minutes for a more thorough check).[1][5]

  • Immediately remove the fabric and observe the DMF solution.

  • Result: If the DMF becomes colored, it indicates that dye has migrated to the surface of the fibers, confirming thermomigration. A clear solution suggests that the reduction clearing process was effective and surface dye is minimal.[1][5]

Troubleshooting Guide

Issue 1: Poor Fastness Properties (Rubbing, Washing) After Heat-Setting or Curing
Potential Cause Recommended Solution
Ineffective Reduction Clearing Unfixed dye remains on the fiber surface, ready to be dissolved by finishing agents. This is a very common cause.
Solution: Optimize your reduction clearing process. Ensure you are using the correct concentration of a reducing agent (e.g., sodium hydrosulfite) and alkali (caustic soda) at the appropriate temperature (typically 70-80°C) and time (15-20 minutes).[6] Consider using high-efficiency clearing agents.[7]
Inappropriate Finishing Agents The softener, antistatic agent, or other finish being used is acting as a strong solvent for this compound. Non-ionic products are often problematic.[1]
Solution: Select finishing agents specifically designed for low thermomigration. Test all new auxiliaries for their effect on migration before bulk production.[4][5] Avoid finishing products containing non-ionic emulsifiers where possible.[1]
Heat Treatment Profile The temperature of your stenter or curing oven is in the peak thermomigration range (170-180°C) for an extended period.[1]
Solution: If possible, adjust the heat treatment profile. Consider using a higher temperature (e.g., 200°C) for a shorter dwell time, as this can surprisingly reduce migration.[1] Alternatively, if using a resin finish, select a catalyst that allows for curing below 140°C.[1]
Residual Surfactants Scouring agents or other surfactants from pre-treatment or dyeing were not completely washed out.
Solution: Ensure a thorough rinsing or neutralization step is performed after dyeing and before finishing to remove all residual chemicals from the fabric.[5]
Issue 2: Shade Changes (Dulling or Brightening) After Finishing
Potential Cause Recommended Solution
Dye Redistribution Thermomigration causes a physical redistribution of dye on the fiber surface, which can alter how light reflects off the fabric, changing the perceived shade.[3]
Solution: Follow all recommendations for minimizing thermomigration, focusing on effective reduction clearing and careful selection of finishing agents. A stable dye fixation is key to a stable shade.
pH Sensitivity The pH on the fabric surface during finishing is not properly controlled. Some disperse dyes are sensitive to pH changes at high temperatures.
Solution: Control the pH of the finishing bath, typically maintaining a mildly acidic pH of 5-6.[4] Ensure any alkaline reduction clearing is followed by a thorough neutralization rinse.[2]

Experimental Protocols & Visualizations

Protocol 1: Standard Reduction Clearing Process

This process is critical for removing unfixed surface dye after dyeing and is the first line of defense against thermomigration.[6][7]

Reagents & Equipment:

  • Sodium Hydroxide (Caustic Soda)

  • Sodium Dithionite (Hydrosulfite)

  • Non-ionic detergent

  • Dyed polyester substrate

  • Laboratory dyeing apparatus or beaker

  • Heating and stirring equipment

Procedure:

  • Drain the dye bath after the dyeing cycle is complete.

  • Prepare a fresh bath with the following recipe (typical concentrations):

    • Sodium Hydroxide: 2 g/L

    • Sodium Dithionite: 2 g/L

    • Detergent: 1 g/L

  • Introduce the dyed polyester into the bath.

  • Raise the temperature to 70-80°C.

  • Treat for 15-20 minutes.[6]

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly, first with hot water and then with cold water.

  • Neutralize the fabric with a weak acid (e.g., acetic acid) to remove any residual alkali, then rinse again. This is a critical step to prevent pH issues in subsequent finishing.[2]

G cluster_0 Reduction Clearing Workflow A Drain Exhausted Dye Bath B Prepare Fresh Bath (NaOH, Na2S2O4) A->B Step 1 C Treat Fabric (70-80°C, 15-20 min) B->C Step 2 D Drain Clearing Bath C->D Step 3 E Hot & Cold Rinse D->E Step 4 F Neutralize with Acid & Final Rinse E->F Step 5 G Dry Fabric F->G Step 6

Caption: Standard workflow for the reduction clearing of polyester.
Protocol 2: AATCC Test Method for Evaluating Thermomigration

While no single AATCC method is named "Thermomigration," the principle is evaluated using methods for colorfastness to hot pressing or sublimation. A simulated test can be conducted as follows.[8]

Equipment:

  • Heat press or laboratory iron capable of maintaining 180°C

  • Dyed polyester test specimen

  • Undyed white multifiber fabric (containing nylon and acetate strips)

  • Gray Scale for Staining (AATCC EP2)

Procedure:

  • Place the dyed polyester specimen on a flat surface.

  • Place a piece of the multifiber fabric over the dyed specimen.

  • Hot press the composite sample at 180°C for 30 seconds.

  • Remove the sample and allow it to cool.

  • Visually assess the degree of color transfer (staining) from the dyed polyester to the nylon and acetate strips of the multifiber fabric.

  • Rate the staining using the Gray Scale for Staining, where a rating of 5 indicates no staining and a rating of 1 indicates severe staining. This rating quantifies the material's resistance to thermomigration under these conditions.

Logical Relationships in Thermomigration

The following diagram illustrates the cause-and-effect relationships that lead to poor fastness properties due to thermomigration.

G cluster_0 Causal Factors cluster_1 Mechanism cluster_2 Resulting Issues Temp High Temp Finishing (140-180°C) Migrate Dye Migrates to Fiber Surface Temp->Migrate Chem Finishing Agents (e.g., Softeners) Chem->Migrate Dye Unfixed Surface Dye (Poor Clearing) Dye->Migrate Rub Poor Rubbing Fastness Migrate->Rub Wash Poor Wash Fastness Migrate->Wash Shade Shade Change Migrate->Shade

Caption: Key factors leading to thermomigration and its consequences.

References

Technical Support Center: Enhancing the Aqueous Solubility of Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Disperse Orange 3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a monoazo dye characterized by its low solubility in water, which is approximately 290.7 µg/L at 25°C. This poor solubility can present significant challenges in various aqueous applications, including in vitro biological assays, formulation development, and textile dyeing processes. Its hydrophobic nature can lead to precipitation, inconsistent concentrations, and reduced bioavailability in aqueous systems.

Q2: What are the primary methods to enhance the aqueous solubility of this compound?

Several methods can be employed to increase the aqueous solubility of this compound. The most common and effective techniques include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can significantly increase solubility.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can enhance its apparent water solubility.

  • Surfactant Micellization: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the dye and increase its solubility.

  • Hydrotropy: Utilizing hydrotropes, which are compounds that increase the solubility of other solutes, can be an effective method.

  • pH Adjustment: The solubility of this compound can be influenced by the pH of the aqueous medium.

Q3: How do I choose the most suitable solubility enhancement method for my application?

The choice of method depends on the specific requirements of your experiment.

  • For in vitro cell-based assays , cyclodextrin complexation is often preferred due to the lower toxicity of many cyclextrins compared to organic co-solvents or high concentrations of surfactants.

  • For formulation development , a wider range of excipients, including co-solvents, surfactants, and cyclodextrins, can be explored based on the desired dosage form and route of administration.

  • For dyeing applications , surfactants and dispersing agents are commonly used to create stable dispersions of the dye in the dyebath.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
  • Potential Cause: The concentration of the organic solvent from the stock solution is not high enough in the final aqueous solution to maintain the solubility of this compound. This is a common phenomenon known as "crashing out."

  • Solutions:

    • Decrease the final concentration of this compound: This is the simplest approach if your experimental design allows for it.

    • Increase the percentage of co-solvent in the final solution: Be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

    • Utilize a solubilizing agent: Pre-complexing this compound with a cyclodextrin or dissolving it in a surfactant solution before final dilution can prevent precipitation.

Issue 2: Inconsistent results in biological assays.
  • Potential Cause: Undissolved particles of this compound are present in the working solution, leading to variable dosing.

  • Solutions:

    • Visually inspect your solutions: Ensure they are clear and free of any visible precipitate before use.

    • Filter the final working solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

    • Quantify the concentration of the final solution: Use UV-Vis spectrophotometry or HPLC to confirm the actual concentration of dissolved this compound.

Issue 3: Low or no apparent biological activity.
  • Potential Cause: The majority of the this compound is not in a dissolved state and therefore not available to interact with the biological system.

  • Solutions:

    • Implement a solubility enhancement strategy: Refer to the experimental protocols below to systematically improve the solubility.

    • Verify the concentration of the dissolved compound: Ensure that the concentration of soluble this compound is within the expected active range for your assay.

Data Presentation: Solubility Enhancement of this compound

The following tables provide illustrative quantitative data on the solubility of this compound using various enhancement techniques.

Table 1: Solubility of this compound in Co-solvent Systems at 25°C

Co-solvent% (v/v) in WaterApproximate Solubility (mg/L)
None (Water)00.29
Ethanol105.8
Ethanol2025.2
Ethanol40110.5
DMSO515.7
DMSO1068.4
DMSO20295.1

Table 2: Apparent Solubility of this compound with Cyclodextrins at 25°C

CyclodextrinConcentration (mM)Apparent Solubility (mg/L)
None00.29
β-Cyclodextrin58.5
β-Cyclodextrin1018.2
β-Cyclodextrin1529.9
HP-β-Cyclodextrin515.3
HP-β-Cyclodextrin1035.1
HP-β-Cyclodextrin1558.7

Table 3: Solubility of this compound in Surfactant Solutions at 25°C

SurfactantConcentration (mM)Approximate Solubility (mg/L)
None00.29
SDS1022.1
SDS2055.8
Triton X-1000.530.4
Triton X-1001.072.9

Table 4: Solubility of this compound with Hydrotropes at 25°C

HydrotropeConcentration (M)Approximate Solubility (mg/L)
None00.29
Sodium Benzoate0.512.6
Sodium Benzoate1.031.5
Urea2.09.8
Urea4.025.7

Experimental Protocols

Protocol 1: Determination of this compound Concentration using UV-Vis Spectrophotometry
  • Preparation of a Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Prepare a series of dilutions from the stock solution in the chosen solvent to create calibration standards of known concentrations.

  • UV-Vis Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (approximately 440-450 nm).

  • Generation of a Calibration Curve: Plot the absorbance values against the corresponding concentrations to generate a standard calibration curve.

  • Measurement of Unknown Samples: Dilute your experimental samples appropriately with the same solvent and measure their absorbance at the λmax.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in your samples.

Protocol 2: Phase Solubility Study with β-Cyclodextrin
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of β-cyclodextrin at different concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).

  • Equilibration: Add an excess amount of this compound powder to each cyclodextrin solution in sealed vials.

  • Shaking: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the suspensions to separate the undissolved dye.

  • Quantification: Determine the concentration of dissolved this compound in the supernatant of each vial using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of β-cyclodextrin to obtain a phase solubility diagram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare this compound Stock Solution (e.g., in DMSO) mix Mix Stock with Aqueous/Solubilizer Solution prep_stock->mix prep_solubilizer Prepare Aqueous Solutions of Solubilizing Agent (Cyclodextrin, Surfactant, etc.) prep_solubilizer->mix equilibrate Equilibrate (Shake at constant temp.) mix->equilibrate separate Separate Undissolved Dye (Centrifuge/Filter) equilibrate->separate quantify Quantify Soluble Dye (UV-Vis or HPLC) separate->quantify plot Plot Solubility Data quantify->plot result Determine Enhanced Solubility plot->result

Caption: Experimental workflow for determining the enhanced solubility of this compound.

solubilization_mechanisms cluster_methods Solubility Enhancement Methods cluster_mechanisms Mechanisms of Action cluster_outcome Outcome cosolvent Co-solvency mech_cosolvent Reduces polarity of the aqueous medium cosolvent->mech_cosolvent cyclodextrin Cyclodextrin Complexation mech_cyclodextrin Encapsulation of dye in hydrophobic cavity cyclodextrin->mech_cyclodextrin surfactant Surfactant Micellization mech_surfactant Incorporation of dye into micellar core surfactant->mech_surfactant hydrotropy Hydrotropy mech_hydrotrope Alteration of solvent structure and weak interactions hydrotropy->mech_hydrotrope outcome Increased Apparent Aqueous Solubility of This compound mech_cosolvent->outcome mech_cyclodextrin->outcome mech_surfactant->outcome mech_hydrotrope->outcome

Caption: Mechanisms of different solubility enhancement techniques for this compound.

Overcoming dye aggregation issues with Disperse Orange 3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues with Disperse Orange 3, particularly concerning dye aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a monoazo dye known for its use in the textile industry for coloring synthetic fibers like polyester.[1][2] In a research context, its hydrophobic nature and spectral properties make it a subject of study in areas such as dye degradation by microorganisms and as a potential component in the development of new materials.[3] It is also recognized as a contact allergen in dermatological research.

Q2: Why is my this compound solution aggregating or precipitating?

This compound is sparingly soluble in water, which is a primary reason for aggregation.[1][4] Several factors can exacerbate this issue:

  • pH: The solubility of this compound is sensitive to pH. It is more soluble in basic solutions and tends to precipitate in acidic environments.[1]

  • Temperature: While higher temperatures generally improve solubility, rapid or uneven heating can lead to localized supersaturation and subsequent precipitation.[1]

  • Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can cause the dye to aggregate and precipitate.

  • Improper Dissolution Technique: Adding the dye powder too quickly, insufficient agitation, or using a cold solvent can lead to the formation of clumps that are difficult to dissolve.

  • High Salt Concentration: Increased ionic strength in the solution can decrease the solubility of the dye, leading to a "salting-out" effect and aggregation.

Q3: How can I visually identify if my this compound solution has aggregated?

Visual indicators of aggregation include:

  • A cloudy or hazy appearance of the solution.

  • The presence of visible particles or sediment.

  • Uneven color distribution in your sample or on the material being dyed.

  • In spectrophotometric analysis, a change in the shape or position of the absorption peak (typically around 415-443 nm) can indicate aggregation.[3][5]

Troubleshooting Guides

Issue 1: Dye Precipitation During Solution Preparation

Symptoms:

  • Visible particles or sediment in the dye solution immediately after preparation.

  • Cloudy or opaque solution.

Troubleshooting Workflow:

G Troubleshooting Dye Precipitation A Precipitation Observed B Check Water Quality A->B C Use Deionized Water B->C Hard Water D Check pH B->D Deionized Water Used C->D E Adjust to Slightly Basic pH (7.5-8.5) D->E Acidic pH F Check Temperature D->F Neutral/Basic pH E->F G Gently Warm Solvent (40-50°C) Before Adding Dye F->G Cold Solvent H Review Dissolution Technique F->H Warm Solvent Used G->H I Ensure Gradual Addition of Dye with Vigorous Stirring H->I Improper Technique J Add Dispersing Agent H->J Proper Technique Used I->J K Stable Solution Achieved J->K Effective L Persistent Precipitation J->L Ineffective

Caption: A logical workflow to troubleshoot this compound precipitation issues.

Issue 2: Uneven Coloration or Speckling in Experiments

Symptoms:

  • Non-uniform color on substrates.

  • Visible specks or spots of concentrated dye.

Potential Cause Recommended Solution
Dye Aggregation in Solution Filter the dye solution through a fine-pore filter (e.g., 0.22 µm) before use to remove any existing aggregates.
Insufficient Mixing Ensure continuous and adequate agitation of the dye solution during your experiment to maintain a uniform dispersion.
Rapid Temperature Changes Maintain a stable temperature throughout the experiment. Avoid sudden heating or cooling cycles.
High Local Dye Concentration When adding the dye solution to your experimental system, introduce it slowly and with constant stirring to prevent localized high concentrations.

Data Presentation

Table 1: Factors Influencing this compound Solubility and Aggregation

Parameter Effect on Solubility/Aggregation General Recommendations
pH Solubility increases in basic conditions and decreases in acidic conditions.[1]Maintain a slightly basic pH (e.g., 7.5-8.5) for stock solutions. The optimal pH for specific applications may vary.
Temperature Solubility generally increases with temperature.[1]For dissolution, gently warm the solvent (e.g., 40-50°C) before adding the dye.[6] For dyeing processes, higher temperatures (e.g., 100-130°C) are often used.
Solvent Sparingly soluble in water. Soluble in organic solvents like ethanol, acetone, and toluene.[2]Use deionized or distilled water to avoid issues with water hardness. For non-aqueous applications, select a suitable organic solvent.
Dispersing Agents Help to stabilize the dye particles and prevent aggregation.[4]Add a dispersing agent, such as a lignosulfonate or a nonionic surfactant, during solution preparation.
Salt Concentration High salt concentrations can decrease solubility and promote aggregation ("salting-out" effect).Minimize the ionic strength of the solution where possible.

Table 2: Recommended Concentrations of Dispersing Agents for Disperse Dyes

Type of Dispersing Agent Typical Concentration Range (% of dye weight) Notes
Low-Molecular Weight (e.g., some surfactants) 1 - 5%Effective for initial wetting and dispersion.
Polymeric Dispersants 10 - 30%Provide steric hindrance to prevent re-agglomeration, offering long-term stability.

Note: The optimal concentration can vary depending on the specific dispersing agent, dye concentration, and experimental conditions. It is recommended to perform preliminary tests to determine the ideal dosage.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

This protocol provides a general method for preparing a stable stock solution of this compound for laboratory use.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Dispersing agent (e.g., sodium lignosulfonate or a suitable nonionic surfactant)

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter

  • Beaker and volumetric flask

Procedure:

  • Solvent Preparation: In a beaker, heat the required volume of deionized water to 40-50°C while stirring.

  • Dispersing Agent Addition: Add the recommended amount of dispersing agent to the warm water and stir until fully dissolved.

  • Dye Addition: Slowly and gradually add the pre-weighed this compound powder to the solution while maintaining vigorous stirring. Avoid adding the powder in large clumps.

  • Dissolution: Continue stirring the solution on the heating plate for 15-30 minutes, or until a uniform dispersion is achieved. The solution should appear homogeneous with no visible solid particles.

  • Cooling: Remove the beaker from the heat and allow the solution to cool to room temperature with continued stirring.

  • pH Adjustment: Once cooled, measure the pH of the dispersion. If necessary, adjust the pH to a slightly basic range (7.5-8.5) using a dilute solution of sodium hydroxide or a suitable buffer.

  • Final Volume: Transfer the dispersion to a volumetric flask and add deionized water to reach the final desired volume.

  • Storage: Store the solution in a well-sealed container, protected from light, at a stable room temperature. Avoid refrigeration, as this can cause the dye to precipitate.

Protocol 2: Spectrophotometric Analysis of this compound Aggregation

This protocol describes how to use UV-Vis spectrophotometry to monitor the aggregation state of this compound in solution.

Materials:

  • This compound solution

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, depending on the wavelength range)

  • Control solvent (e.g., deionized water with the same concentration of any additives)

Procedure:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Blanking: Fill a cuvette with the control solvent and use it to blank the spectrophotometer across the desired wavelength range (e.g., 300-600 nm).

  • Sample Measurement: Fill a clean cuvette with the this compound solution and record its absorption spectrum.

  • Data Analysis:

    • Monomer Peak: A well-dispersed, non-aggregated solution of this compound will typically show a distinct absorption maximum (λmax) around 415-443 nm.[3][5]

    • Aggregation Effects: The formation of aggregates can lead to changes in the absorption spectrum, such as:

      • A decrease in the intensity of the monomer peak (hypochromism).

      • A broadening of the absorption band.

      • The appearance of a new shoulder or a blue-shift (to shorter wavelengths) in the main absorption peak, which is indicative of H-aggregate formation.

  • Comparative Analysis: By comparing the spectra of different samples (e.g., with and without a dispersing agent, at different pH values or temperatures), you can assess the relative degree of aggregation.

Mandatory Visualizations

Enzymatic Degradation Pathway of Azo Dyes

The biodegradation of azo dyes like this compound by certain microorganisms, such as the white rot fungus Pleurotus ostreatus, often involves enzymatic cleavage of the azo bond (-N=N-). This process typically involves enzymes like laccases and azoreductases.

G Simplified Enzymatic Degradation of an Azo Dye cluster_0 Microorganism (e.g., Fungus) A Azo Dye (e.g., this compound) B Enzymatic Attack (Laccase/Azoreductase) A->B C Cleavage of Azo Bond (-N=N-) B->C D Formation of Aromatic Amines (Potentially toxic intermediates) C->D E Further Enzymatic Oxidation/Reduction D->E F Mineralization (CO2, H2O, N2) E->F

Caption: A simplified pathway of azo dye degradation by microbial enzymes.

References

Validation & Comparative

A Comparative Performance Analysis of Disperse Orange 3 and Disperse Orange 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of two widely used azo dyes, Disperse Orange 3 and Disperse Orange 1. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize these dyes in various applications, including textile dyeing and as laboratory reagents. This document summarizes their physicochemical properties, fastness performance, and the experimental protocols for their evaluation.

Physicochemical and Performance Properties

This compound and Disperse Orange 1 are both monoazo dyes used for coloring hydrophobic fibers like polyester and acetate. While they produce similar orange hues, their chemical structures and performance attributes exhibit notable differences.

PropertyThis compound (C.I. 11005)Disperse Orange 1 (C.I. 11080)
Molecular Formula C₁₂H₁₀N₄O₂[1]C₁₈H₁₄N₄O₂[2][3]
Molecular Weight 242.23 g/mol [1]318.33 g/mol [3]
CAS Number 730-40-5[1]2581-69-3[2][3]
Appearance Orange, yellow-light red powder[1][4]Brownish powder, red-light orange flakes[3][5]
Melting Point 210-220 °C[1][4]151-160 °C[3][5]
Solubility Soluble in ethanol, acetone, and toluene.[1][4] Slightly soluble in Chloroform, DMSO, and Methanol.[4]Insoluble in water, but soluble in many organic solvents.[5][6]
Primary Applications Dyeing of polyester, acetate, nylon 66, and acrylic fibers; plastic shading.[1][4]Dyeing of polyester and acetate fibers.[5][6] Also used in flash photolysis experiments.[2]

Comparative Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. The following table summarizes the fastness ratings of this compound and Disperse Orange 1 based on ISO standards, where a higher number indicates better fastness.

Fastness PropertyThis compound (Rating)Disperse Orange 1 (Rating)
Light Fastness 5-6[1]5[3]
Washing Fastness (Fading) 4-5[1]4-5[3]
Washing Fastness (Staining) 3-4[1]4-5[3]
Perspiration Fastness (Fading) 4-5[1]5[3]
Perspiration Fastness (Staining) 5[1]5[3]
Ironing Fastness (Fading) 4[1]4-5[3]
Ironing Fastness (Staining) 2[1]3[3]

Allergenic Potential

Both dyes have been studied for their potential to cause contact dermatitis. Commercial preparations of these dyes may contain impurities that are allergenic.[7][8][9] this compound, in particular, is a known skin sensitizer and is often used as an indicator for p-phenylenediamine (PPD) allergy, with a high frequency of simultaneous positive patch test reactions.[4][10][11][12][13]

Diagrams and Workflows

Chemical Structures

G cluster_DO3 This compound cluster_DO1 Disperse Orange 1 img_do3 img_do3 img_do1 img_do1 G start Dye Sample Preparation dispersion Dispersion Quality Testing (e.g., Filter Paper Test) start->dispersion dyeing Dyeing of Substrate (e.g., Polyester Fabric) dispersion->dyeing fastness_testing Fastness Property Evaluation dyeing->fastness_testing light Light Fastness fastness_testing->light wash Washing Fastness fastness_testing->wash rubbing Rubbing (Crocking) Fastness fastness_testing->rubbing sublimation Sublimation Fastness fastness_testing->sublimation analysis Data Analysis and Comparison light->analysis wash->analysis rubbing->analysis sublimation->analysis end Performance Report analysis->end

References

A Comparative Guide to the Validation of Analytical Methods for Disperse Orange 3 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of Disperse Orange 3 in textile matrices. The selection of an appropriate analytical technique is critical for quality control, regulatory compliance, and safety assessment, particularly given the allergenic potential of some disperse dyes. This document outlines the performance characteristics and experimental protocols of commonly employed methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC), to aid in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Method Performance

The choice of an analytical method for the quantification of this compound in textiles is a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance indicators of the most prevalent techniques.

ParameterHPLC-DADLC-MS/MSGC-MS (for breakdown products)TLC-Densitometry
Principle Chromatographic separation followed by UV-Vis detection.Chromatographic separation followed by mass analysis of parent and fragment ions.Chromatographic separation of volatile (or derivatized) analytes followed by mass analysis.Separation on a stationary phase plate followed by quantification of spot intensity.
Linearity (r²) >0.995[1]>0.993≥ 0.995 (for aromatic amines)>0.995 (for other dyes)
Limit of Detection (LOD) 2.0 mg/kg[1]1.0 µg/kg[1]Analyte dependent2 - 10 ng/band (for other dyes)
Limit of Quantification (LOQ) -0.1 µg/kg[2]Analyte dependent3 - 20 ng/band (for other dyes)
Accuracy (Recovery %) 92.1% - 98.7%[1]81.8 % to 114.1 %--
Precision (RSD%) < 8.0%[1]1.2 % to 16.3 %< 3 (for aromatic amines)-
Selectivity ModerateHighHighLow to Moderate
Throughput ModerateHighModerateHigh (for multiple samples)
Cost MediumHighHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent typical procedures and may require optimization for specific textile matrices and instrumentation.

Sample Preparation: Extraction of this compound from Textiles

A common and crucial first step for most chromatographic methods is the efficient extraction of the dye from the textile fibers.

  • Objective: To quantitatively transfer this compound from the solid textile matrix into a liquid solvent suitable for analysis.

  • Apparatus: Ultrasonic bath, centrifuge, rotary evaporator.

  • Reagents: Methanol, Chlorobenzene.

  • Procedure:

    • Cut a representative sample of the textile into small pieces (approximately 1 gram).

    • Place the textile pieces into a flask and add a suitable extraction solvent (e.g., 20 mL of methanol or chlorobenzene). Chlorobenzene is particularly effective for extracting disperse dyes from polyester.[1]

    • Sonicate the sample in an ultrasonic bath at a controlled temperature (e.g., 50 °C) for a defined period (e.g., 30 minutes) to facilitate the extraction process.

    • After sonication, centrifuge the sample to separate the textile fibers from the extract.

    • Carefully collect the supernatant (the liquid extract).

    • If necessary, the solvent can be evaporated to dryness under a stream of nitrogen and the residue reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., methanol for HPLC).

    • Filter the final extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the chromatograph.

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

HPLC-DAD is a robust and widely used technique for the quantification of dyes in various matrices.

  • Principle: The extracted dye is separated from other components on a reversed-phase HPLC column. The concentration of this compound is determined by its absorbance at a specific wavelength using a Diode-Array Detector.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and DAD.

  • Typical Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a modifier like 0.1% formic acid or phosphoric acid to improve peak shape.[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30-40 °C.

    • Detection: Diode-Array Detector monitoring at the maximum absorbance wavelength of this compound (around 420 nm).[1]

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration in the textile extract is determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for trace-level analysis.

  • Principle: After separation by HPLC, the analyte is ionized and detected by a tandem mass spectrometer. The instrument isolates the precursor ion of this compound and fragments it to produce specific product ions. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Typical Conditions:

    • LC Conditions: Similar to HPLC-DAD, often using columns with smaller particle sizes (e.g., <2 µm) for faster analysis.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Transitions: A specific precursor ion to product ion transition is monitored for this compound for quantification, with a second transition for confirmation.

  • Quantification: Similar to HPLC, quantification is achieved using a calibration curve generated from standards. The use of an internal standard is recommended to correct for matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) for Azo Dye Breakdown Products

Direct analysis of intact this compound by GC-MS is not a standard method due to its low volatility. However, a common regulatory approach is to test for the presence of specific carcinogenic aromatic amines that can be formed from the reductive cleavage of azo dyes.

  • Principle: The textile extract is treated with a reducing agent (sodium dithionite) to break the azo bond (-N=N-) and form aromatic amines.[1] These amines are then extracted and analyzed by GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Procedure:

    • Extract the dye from the textile as described previously.

    • Perform a reductive cleavage of the azo group using sodium dithionite in a buffered solution (e.g., pH 6) at an elevated temperature (e.g., 70 °C).[1]

    • Extract the resulting aromatic amines from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or by solid-phase extraction).

    • Concentrate the extract and inject it into the GC-MS.

  • Typical GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the different aromatic amines.

    • Ionization: Electron Ionization (EI).

    • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Quantification: The presence and concentration of specific banned aromatic amines are determined by comparison with certified reference standards.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid technique primarily used for qualitative screening and purity checks of this compound.

  • Principle: The textile extract is spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. The components of the extract separate based on their differential partitioning between the stationary and mobile phases, resulting in spots at different heights (Rf values).

  • Instrumentation: TLC plates, developing chamber, spotting capillaries, UV lamp or densitometer.

  • Procedure:

    • Spot the concentrated textile extract and a standard of this compound onto a TLC plate.

    • Develop the plate in a chamber containing a suitable solvent system (e.g., a mixture of toluene, ethyl acetate, and acetone).

    • After development, dry the plate and visualize the spots under UV light or by chemical derivatization.

  • Analysis: The presence of this compound is confirmed by comparing the Rf value and color of the spot from the sample extract to that of the standard. Semi-quantitative analysis can be performed by comparing the size and intensity of the sample spot to a series of standard spots of known concentrations. More accurate quantification can be achieved using a TLC scanner (densitometer).

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the analysis of this compound in textiles and the logical relationship between the different analytical techniques.

Analytical_Workflow Textile_Sample Textile Sample Extraction Solvent Extraction (Methanol or Chlorobenzene) Textile_Sample->Extraction Sample Preparation Reduction Reductive Cleavage (Sodium Dithionite) Extraction->Reduction For Azo Cleavage Filtration Filtration / Concentration Extraction->Filtration GCMS_Analysis GC-MS Analysis (Aromatic Amines) Reduction->GCMS_Analysis Breakdown Products HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Intact Dye LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Intact Dye TLC_Analysis TLC Analysis Filtration->TLC_Analysis Intact Dye Data_Quantification Data Analysis & Quantification HPLC_Analysis->Data_Quantification LCMS_Analysis->Data_Quantification GCMS_Analysis->Data_Quantification TLC_Analysis->Data_Quantification

General experimental workflow for the analysis of this compound.

Method_Comparison DO3_Analysis Analysis of This compound HPLC HPLC-DAD DO3_Analysis->HPLC LCMS LC-MS/MS DO3_Analysis->LCMS GCMS GC-MS DO3_Analysis->GCMS TLC TLC DO3_Analysis->TLC Quantitative Quantitative HPLC->Quantitative High_Sensitivity High Sensitivity LCMS->High_Sensitivity High_Selectivity High Selectivity LCMS->High_Selectivity LCMS->Quantitative GCMS->High_Selectivity Breakdown_Products Breakdown Products GCMS->Breakdown_Products Screening Screening TLC->Screening

Logical relationships between analytical methods for this compound.

References

Cross-Reactivity of Disperse Orange 3 in Azo Dye Patch Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of Disperse Orange 3 (DO3) with other azo dyes, based on published patch testing data. The information is intended to assist researchers and clinicians in understanding the complexities of allergic contact dermatitis (ACD) caused by textile dyes and to inform the development of diagnostic and therapeutic strategies. Disperse dyes, including DO3, are well-known sensitizers commonly found in synthetic textiles.[1][2] Cross-reactivity among these dyes and with other related compounds, particularly para-phenylenediamine (PPD), is a significant clinical challenge.[2][3][4][5]

Quantitative Analysis of Cross-Reactivity

Patch testing is the primary method for identifying the causative agents in allergic contact dermatitis. Several studies have investigated the simultaneous positive reactions between this compound and other azo dyes, most notably PPD. The data from these studies are summarized below.

Dye Patient Population Percentage of Patients with Positive Reaction to the Dye who also Reacted to this compound Percentage of this compound Positive Patients who also Reacted to the Dye Reference
para-phenylenediamine (PPD)128 patients with positive patch tests to PPD46.1%Not specified[3][5]
para-phenylenediamine (PPD)55 patients with a ++ or stronger reaction to PPD80%Not specified[3][5]
para-phenylenediamine (PPD)17 DO3-positive patientsNot applicable94.1%[6]
para-phenylenediamine (PPD)69 DO3-positive patientsNot applicable91.3% (63 out of 69)[5]
para-phenylenediamine (PPD)26 DO3-positive patientsNot applicable100%[7]
Disperse Yellow 3 (DY3)128 patients with positive patch tests to PPD21.9% also reacted to DY3Not specified[3][5]

Experimental Protocols

The standard method for investigating contact allergy to textile dyes is patch testing. The following protocol is a generalized representation based on methodologies described in the cited literature.[6][8][9]

Patch Test Procedure
  • Allergen Preparation : Allergens are typically prepared in petrolatum (pet.) at specific concentrations. For instance, this compound is often tested at 1.0% in petrolatum.[5][6][7] A textile dye mix (TDM) containing a panel of common disperse dyes may also be used for screening.[6][8][10]

  • Application : The allergens are applied to the upper back using hypoallergenic adhesive chambers (e.g., Finn Chambers®). The patches remain in place for 48 hours, during which time the patient is advised to avoid activities that may dislodge them and to keep the area dry.[9]

  • Reading : The patches are removed after 48 hours. The test sites are evaluated at this point and again at a second reading, typically on day 3, 4, or 7.[9]

  • Interpretation : The reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) guidelines, which classify responses from negative (-) to strong positive (+++), also noting any irritant reactions.[9]

Visualization of Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

CrossReactivity cluster_PPD para-phenylenediamine (PPD) Sensitization cluster_AzoDyes Azo Dye Sensitization PPD PPD DO3 This compound PPD->DO3 High co-reactivity (46-100%) DY3 Disperse Yellow 3 PPD->DY3 Moderate co-reactivity (~22%) OtherAzo Other Azo Dyes PPD->OtherAzo Variable co-reactivity DO3->DY3 Potential Co-sensitization PatchTestWorkflow start Patient with Suspected Allergic Contact Dermatitis prep Allergen Preparation (e.g., Dyes in Petrolatum) start->prep apply Application of Patch Tests (48-hour occlusion) prep->apply read1 First Reading (after 48 hours) apply->read1 read2 Second Reading (Day 3, 4, or 7) read1->read2 interpret Interpretation of Results (ICDRG Guidelines) read2->interpret end Diagnosis and Patient Counseling interpret->end SignalingPathway cluster_skin Epidermis/Dermis cluster_lymph Lymph Node cluster_reexposure Re-exposure AzoDye Azo Dye (e.g., DO3) Metabolites Sensitizing Metabolites (e.g., Aromatic Amines) AzoDye->Metabolites Metabolism by skin bacteria Protein Skin Proteins HaptenProtein Hapten-Protein Complex Metabolites->HaptenProtein Haptenation Protein->HaptenProtein LC Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LC Uptake & Processing TCell Naive T-Cell LC->TCell Antigen Presentation MemoryTCell Sensitized Memory T-Cell TCell->MemoryTCell Sensitization ActivatedTCell Activated Memory T-Cell ReHaptenProtein Hapten-Protein Complex ReHaptenProtein->ActivatedTCell Antigen Presentation Cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) ActivatedTCell->Cytokines Inflammation Inflammation & Dermatitis Cytokines->Inflammation

References

Degradation of Disperse Orange 3: A Comparative Analysis of Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development and environmental remediation, this guide provides a comparative overview of the efficacy of various Advanced Oxidation Processes (AOPs) in the degradation of azo dyes, with a focus on Disperse Orange 3 and similar compounds. Due to a lack of extensive comparative data specifically for this compound, this document leverages experimental findings from studies on other orange azo dyes, such as Methyl Orange and Reactive Orange 16, to provide a representative analysis of AOP performance.

Advanced Oxidation Processes are powerful methods for the treatment of textile industry wastewater, which is often contaminated with recalcitrant and toxic dyes. These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic pollutants, leading to their degradation and mineralization. This guide compares the performance of several common AOPs: Fenton, photo-Fenton, and photocatalysis, based on published experimental data.

Data Presentation: Performance of AOPs in Orange Dye Degradation

The following tables summarize the quantitative data from various studies on the degradation of orange azo dyes using different AOPs. These results highlight the influence of key operational parameters on the efficiency of each process.

Table 1: Fenton and Photo-Fenton Processes

DyeAOPInitial Dye Conc.[Fe²⁺][H₂O₂]pHReaction TimeDegradation Efficiency (%)Reference
Reactive Orange 16Fenton100 mg/L10 mg/L100 mg/L330 min97.77[1]
Reactive Orange 16Photo-Fenton (UV-A)100 mg/L10 mg/L100 mg/L330 min98.78[1]
Model Azo Dye MixtureFentonNot Specified--3180 min~75 (Mineralization)[2]
Model Azo Dye MixturePhoto-Fenton (UV, 365 nm)Not Specified--4.6180 min100 (Mineralization)[2]
Orange IIPhoto-Fenton0.25 mM2 ppm--60 min~98.7[3]

Table 2: Photocatalysis

DyePhotocatalystInitial Dye Conc.Catalyst LoadingpHIrradiation TimeDegradation Efficiency (%)Reference
Orange GBi₂MoO₆50 mg/L1 g/L78 h~96[4]
Orange IIg-C₃N₄/TiO₂ (1 wt%)---60 min92.1[5]
Methyl OrangeMoS₂/Co₃O₄---170 min95.6[6]
Direct Orange 26TiO₂ + Fenton---11 hSignificant discoloration[7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.

Fenton and Photo-Fenton Degradation of Reactive Orange 16[1]
  • Reactor Setup: The experiments were conducted in a batch reactor. For the photo-Fenton process, the reactor was equipped with a UV-A, UV-B, or UV-C lamp.

  • Reactants:

    • Dye: Reactive Orange 16 (RO16) at an initial concentration of 100 mg/L.

    • Fenton's Reagent: Ferrous iron (Fe²⁺) at 10 mg/L and hydrogen peroxide (H₂O₂) at 100 mg/L.

  • Procedure:

    • The pH of the dye solution was adjusted to 3.

    • The Fenton reaction was initiated by the sequential addition of Fe²⁺ and H₂O₂.

    • For the photo-Fenton process, the solution was simultaneously irradiated with the respective UV lamp.

    • The reaction was carried out for 30 minutes.

  • Analysis: The degradation of RO16 was monitored by measuring the change in its concentration over time, likely using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.

Photocatalytic Degradation of Orange G[4]
  • Reactor Setup: A suitable photocatalytic reactor was used, equipped with a light source for irradiation.

  • Reactants:

    • Dye: Orange G (ORG) at an initial concentration of 50 mg/L.

    • Photocatalyst: Bismuth molybdate (Bi₂MoO₆) at a loading of 1 g/L.

    • Oxidant: Hydrogen peroxide (H₂O₂) at a concentration of 1.4 mol/L.

  • Procedure:

    • The photocatalyst was suspended in the Orange G solution.

    • The pH of the solution was maintained at 7, and the temperature was kept at 30°C.

    • The suspension was irradiated for 8 hours to facilitate the photocatalytic degradation.

  • Analysis: The concentration of Orange G was measured periodically to determine the degradation efficiency. The kinetics of the degradation were found to follow a pseudo-first-order model.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflow and the general mechanism of Advanced Oxidation Processes.

Experimental_Workflow Experimental Workflow for Comparative AOP Study cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comparison Comparison Dye_Solution Prepare this compound Solution AOP_Systems Setup AOP Reactors (Fenton, Photo-Fenton, Photocatalysis) Dye_Solution->AOP_Systems Add_Reagents Add Respective Reagents (Fe²⁺/H₂O₂, Photocatalyst) AOP_Systems->Add_Reagents Initiate_Reaction Initiate Degradation (e.g., UV Irradiation) Add_Reagents->Initiate_Reaction Monitor_Parameters Monitor Key Parameters (pH, Temperature) Initiate_Reaction->Monitor_Parameters Take_Samples Collect Samples at Intervals Monitor_Parameters->Take_Samples Measure_Degradation Measure Dye Concentration (UV-Vis Spectroscopy) Take_Samples->Measure_Degradation Assess_Mineralization Determine COD/TOC Removal Measure_Degradation->Assess_Mineralization Compare_Efficiency Compare Degradation Efficiency Assess_Mineralization->Compare_Efficiency Analyze_Kinetics Analyze Reaction Kinetics Compare_Efficiency->Analyze_Kinetics Determine_Optimal Determine Optimal AOP Analyze_Kinetics->Determine_Optimal

Caption: Experimental Workflow for Comparative AOP Study.

AOP_Mechanism General Mechanism of AOPs for Dye Degradation cluster_AOPs Advanced Oxidation Processes Fenton Fenton (Fe²⁺ + H₂O₂) Hydroxyl_Radical •OH (Hydroxyl Radical) Fenton->Hydroxyl_Radical Photo_Fenton Photo-Fenton (Fe²⁺ + H₂O₂ + UV) Photo_Fenton->Hydroxyl_Radical Photocatalysis Photocatalysis (Semiconductor + UV/Vis) Photocatalysis->Hydroxyl_Radical Dye This compound (Organic Pollutant) Hydroxyl_Radical->Dye Oxidation Intermediates Degradation Intermediates Dye->Intermediates Mineralization Mineralization Products (CO₂, H₂O, Mineral Acids) Intermediates->Mineralization

Caption: General Mechanism of AOPs for Dye Degradation.

References

A Comparative Guide to the Biodegradation of Disperse Orange 3 and Other Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry relies heavily on the use of synthetic dyes, with disperse dyes being a major class for coloring hydrophobic fibers. However, the release of these dyes into the environment poses significant ecotoxicological concerns. Bioremediation has emerged as a promising, eco-friendly approach for the treatment of dye-containing effluents. This guide provides a comparative analysis of the biodegradation pathways of Disperse Orange 3 versus other common disperse dyes, supported by experimental data and detailed methodologies to aid researchers in this field.

Comparative Biodegradation Performance

The efficiency of microbial degradation of disperse dyes is influenced by the dye's chemical structure, the microorganisms involved, and the specific environmental conditions. Below is a summary of quantitative data from various studies on the biodegradation of this compound and other selected disperse dyes. It is important to note that direct comparison is challenging due to variations in experimental setups across different studies.

DyeMicroorganism/ConsortiumInitial Dye Concentration (mg/L)Incubation TimeDecolorization Efficiency (%)Key Metabolites IdentifiedReference
This compound Pseudomonas DL 17Not specified (experimental concentration)24 hoursComplete mineralizationp-nitroaniline, p-phenylenediamine, acetanilide, catechol[1]
Disperse Red 78 Bacterial Consortium (Providencia rettgeri HSL1 and Pseudomonas sp. SUK1)10018 hours98-99Aromatic amines[2]
Disperse Red 167 Paenochrobactrum glaciei5024 hours84.80 ± 0.342-chloro-4-nitro-phenylamine, Acetic acid 2-[(2-acetoxy-ethyl)-(4-amino-3-propionylamino-phenyl)-amino]-ethylester
Disperse Blue 79 Bacillus fusiformis KMK5150048 hoursComplete mineralizationNot specified[3]
Disperse Blue 2BLN Aspergillus sp. XJ-250120 hours93.32-(N-methyl-p-phenylenediamine) ethanol, dibutyl phthalate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate[4]

Biodegradation Pathways

The biodegradation of azo dyes like this compound typically initiates with the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, leading to the formation of aromatic amines. These amines are then further degraded through various oxidative reactions. In contrast, the degradation of anthraquinone dyes, such as some Disperse Blue dyes, involves the opening of the aromatic ring structure.

Biodegradation Pathway of this compound

The biodegradation of this compound by Pseudomonas DL 17 is proposed to proceed through the following pathway, involving azoreductase and nitroreductase activities, followed by ring cleavage.

This compound Biodegradation Pathway This compound This compound p-nitroaniline p-nitroaniline This compound->p-nitroaniline Azoreductase Acetanilide Acetanilide This compound->Acetanilide Azoreductase p-phenylenediamine p-phenylenediamine p-nitroaniline->p-phenylenediamine Nitroreductase Catechol Catechol p-phenylenediamine->Catechol Deamination & Hydroxylation Acetanilide->Catechol Hydrolysis & Hydroxylation Ring Cleavage Products Ring Cleavage Products Catechol->Ring Cleavage Products Dioxygenase

Proposed biodegradation pathway of this compound.
Comparative Biodegradation Pathway of a Disperse Azo Dye (Generic)

The general pathway for the bacterial degradation of many disperse azo dyes follows a similar initial step of azo bond reduction, leading to various aromatic amines that are subsequently mineralized.

Generic Disperse Azo Dye Biodegradation Disperse Azo Dye Disperse Azo Dye Aromatic Amine 1 Aromatic Amine 1 Disperse Azo Dye->Aromatic Amine 1 Azoreductase Aromatic Amine 2 Aromatic Amine 2 Disperse Azo Dye->Aromatic Amine 2 Azoreductase Intermediate Metabolites Intermediate Metabolites Aromatic Amine 1->Intermediate Metabolites Oxidative enzymes Aromatic Amine 2->Intermediate Metabolites Oxidative enzymes Mineralization (CO2, H2O, N2) Mineralization (CO2, H2O, N2) Intermediate Metabolites->Mineralization (CO2, H2O, N2) Further degradation

Generic biodegradation pathway for disperse azo dyes.

Experimental Protocols

The following sections detail standardized methodologies for key experiments in the study of disperse dye biodegradation.

Bacterial and Fungal Culture and Inoculum Preparation

Objective: To prepare a standardized microbial inoculum for biodegradation studies.

Protocol:

  • Microorganism Revival: Revive the bacterial or fungal strain from a glycerol stock or agar slant by inoculating it into a suitable liquid medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi).

  • Incubation: Incubate the culture under optimal growth conditions (e.g., 30-37°C, 120-150 rpm) for 24-48 hours for bacteria or 3-5 days for fungi.

  • Cell Harvesting: Harvest the microbial cells by centrifugation (e.g., 8,000 rpm for 15 minutes).

  • Washing: Wash the cell pellet twice with sterile saline solution (0.9% NaCl) or phosphate buffer to remove any residual medium components.

  • Inoculum Standardization: Resuspend the washed cells in a minimal salt medium (MSM) and adjust the optical density (OD) at 600 nm to a standardized value (e.g., OD600 = 1.0) to ensure a consistent starting cell concentration for all experiments.

Dye Decolorization Assay

Objective: To quantify the extent of dye removal from the medium by microbial activity.

Protocol:

  • Experimental Setup: In sterile flasks, add a defined volume of MSM containing the target disperse dye at a specific initial concentration.

  • Inoculation: Inoculate the flasks with the standardized microbial inoculum. An un-inoculated flask containing the same medium serves as a control.

  • Incubation: Incubate the flasks under the desired experimental conditions (e.g., static or shaking, specific temperature and pH).

  • Sampling: At regular time intervals, withdraw an aliquot of the culture medium.

  • Analysis:

    • Centrifuge the aliquot to pellet the microbial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

    • Calculate the decolorization efficiency using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analysis of Biodegradation Metabolites

Objective: To identify the intermediate and final products of dye biodegradation.

1. Sample Preparation:

  • After the decolorization experiment, centrifuge the culture broth to separate the supernatant and microbial biomass.

  • Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) by liquid-liquid extraction.

  • Concentrate the organic extract using a rotary evaporator.

2. Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To separate and quantify the parent dye and its degradation products.

    • Typical Conditions: A C18 column is commonly used with a mobile phase gradient of methanol/acetonitrile and water. Detection is typically performed using a photodiode array (PDA) detector to obtain spectral information for each separated peak.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Purpose: To identify the functional groups present in the parent dye and its metabolites, providing evidence of structural changes.

    • Procedure: The extracted and dried sample is mixed with KBr and pressed into a pellet for analysis. Changes in the spectra, such as the disappearance of the azo bond peak or the appearance of new peaks corresponding to hydroxyl or carboxyl groups, indicate biodegradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To identify volatile and semi-volatile degradation products.

    • Procedure: The extracted sample is injected into the GC-MS system. The components are separated based on their boiling points and retention times in the GC column and then fragmented and identified by their mass-to-charge ratio in the mass spectrometer.

Experimental Workflow for Biodegradation Studies

The following diagram illustrates a typical workflow for investigating the biodegradation of disperse dyes.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results & Interpretation prep1 Microorganism Selection & Culture prep2 Inoculum Preparation prep1->prep2 exp1 Biodegradation Experiment Setup prep2->exp1 prep3 Dye Solution Preparation prep3->exp1 exp2 Incubation under Controlled Conditions exp1->exp2 an1 Decolorization Measurement (UV-Vis) exp2->an1 an2 Metabolite Extraction exp2->an2 res1 Quantitative Data (Decolorization %, Rate) an1->res1 an3 Metabolite Identification (HPLC, FT-IR, GC-MS) an2->an3 res2 Pathway Elucidation an3->res2 res3 Toxicity Assessment res2->res3

A typical experimental workflow for disperse dye biodegradation studies.

Conclusion

The biodegradation of this compound and other disperse dyes is a complex process influenced by a multitude of factors. While complete mineralization is the ultimate goal, the degradation pathways and efficiencies vary significantly. This guide provides a foundational understanding and practical methodologies for researchers investigating the bioremediation of these important environmental contaminants. Further research focusing on direct comparative studies under standardized conditions is crucial for developing robust and efficient bioremediation strategies for textile industry effluents.

References

Performance of C.I. Disperse Orange 3 on Synthetic Fibers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dyeing performance of C.I. Disperse Orange 3 on three common synthetic fibers: polyester (polyethylene terephthalate), nylon (polyamide), and cellulose acetate. The information presented is synthesized from available experimental data and standard textile testing methodologies.

Quantitative Performance Data

Table 1: Dye Uptake and Color Strength of this compound

Fiber TypeDye Uptake / Exhaustion (%)Color Strength (K/S Value)Typical Dyeing Temperature
Polyester (PET) HighHigh130°C (High Temperature)[1]
Nylon (PA) Moderate to HighModerate100-120°C
Cellulose Acetate ModerateModerate85-100°C

Note: Quantitative values for dye uptake and K/S are highly dependent on specific dyeing conditions (dye concentration, liquor ratio, auxiliaries, etc.). The table reflects general performance expectations. Disperse dyes, including this compound, are primarily designed for polyester, resulting in the highest dye uptake and color strength on this fiber.[2] While disperse dyes can color nylon and acetate, the affinity is generally lower.

Table 2: Colorfastness Properties of this compound

Fiber TypeWashing Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
Color Change / Staining Rating (1-8 Scale) Dry / Wet Staining
Polyester (PET) 4-5 / 3-4[3]2[3]4 / 3
Nylon (PA) Generally Poorer than PETGenerally Poorer than PETGenerally Poorer than PET
Cellulose Acetate Fair to GoodFairFair to Good

Note: The ratings for polyester are based on available data for this compound.[3] The performance on nylon and acetate is described qualitatively, as specific numerical data for this compound on these fibers is limited. Generally, the fastness properties of disperse dyes are inferior on nylon compared to polyester.[4][5]

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of the performance of this compound on different synthetic fibers.

G cluster_prep 1. Material Preparation cluster_dyeing 2. Dyeing Process cluster_analysis 3. Performance Evaluation cluster_fastness 4. Colorfastness Tests p1 Scouring of Fibers (Polyester, Nylon, Acetate) p2 Drying and Conditioning p1->p2 d1 Dye Bath Preparation (this compound, Dispersing Agent, pH Control) p2->d1 d2 Dyeing of each fiber type (Specific temperature and time) d1->d2 d3 Reduction Clearing (for Polyester and sometimes Nylon) d2->d3 d4 Rinsing and Drying d3->d4 a1 Dye Uptake Measurement (Spectrophotometry) d4->a1 a2 Color Strength (K/S) (Reflectance Measurement) d4->a2 a3 Colorfastness Testing d4->a3 f1 Washing Fastness (ISO 105-C06) a3->f1 f2 Light Fastness (ISO 105-B02) a3->f2 f3 Rubbing Fastness (ISO 105-X12) a3->f3

Caption: Experimental workflow for comparing this compound performance.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Dyeing Protocol (High-Temperature Method for Polyester)
  • Fabric Preparation: Scour the polyester fabric in a solution containing 1 g/L of a non-ionic detergent at 60°C for 30 minutes to remove any impurities. Rinse thoroughly and air dry.

  • Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 40:1. Add a dispersing agent (1 g/L) and adjust the pH to 4.5-5.5 using acetic acid.[6]

  • Dye Dispersion: Make a paste of this compound (2% on weight of fiber) with an equal amount of dispersing agent and a small amount of water. Add this dispersion to the dye bath.

  • Dyeing: Introduce the prepared polyester fabric into the dye bath at 60°C. Raise the temperature to 130°C at a rate of 2°C per minute and maintain for 60 minutes in a high-temperature, high-pressure dyeing machine.[1]

  • Cooling and Rinsing: Cool the dye bath to 70°C, then remove the fabric and rinse with hot and cold water.

  • Reduction Clearing: To remove surface dye and improve fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70°C for 20 minutes.

  • Final Rinse and Dry: Rinse the fabric thoroughly with water and air dry.

Note: For nylon, the dyeing temperature is typically 100-120°C. For cellulose acetate, the temperature is lower, around 85-100°C, and a carrier may be used to aid dye penetration.

Measurement of Dye Uptake (Exhaustion)
  • Initial Absorbance: Before adding the fabric, take a sample of the initial dye bath.

  • Final Absorbance: After the dyeing process is complete, take a sample of the exhausted dye bath.

  • Spectrophotometry: Using a UV-Vis spectrophotometer, measure the absorbance of both the initial and final dye bath solutions at the wavelength of maximum absorbance (λmax) for this compound.[7]

  • Calculation: The percentage of dye exhaustion (E%) is calculated using the following formula: E% = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the initial dye bath and A₁ is the absorbance of the final dye bath.

Colorfastness to Washing (ISO 105-C06)
  • Sample Preparation: Prepare a composite specimen by sewing a 10x4 cm piece of the dyed fabric between two undyed adjacent fabrics (one multifibre and one of the same fiber as the dyed sample).

  • Washing Procedure: Place the composite specimen in a stainless-steel container with a specified soap solution (e.g., 4 g/L ECE detergent) and 10 stainless steel balls.[8] Agitate the container in a Launder-Ometer at a specified temperature (e.g., 40°C) for a set duration (e.g., 30 minutes).[6]

  • Rinsing and Drying: Rinse the specimen thoroughly in cold water and then dry it in air at a temperature not exceeding 60°C.

  • Assessment: Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabrics using the respective Grey Scales under standardized lighting conditions.

Colorfastness to Light (ISO 105-B02)
  • Sample Preparation: Mount a specimen of the dyed fabric onto a cardboard holder. Partially cover the specimen with an opaque mask.

  • Reference Standards: Simultaneously expose a set of Blue Wool standards (references 1-8) in the same manner.[9]

  • Exposure: Place the mounted specimens and references in a lightfastness tester equipped with a Xenon arc lamp, which simulates natural daylight. The exposure continues until a specified contrast is achieved on the Blue Wool standards.

  • Assessment: Evaluate the change in color of the exposed portion of the specimen by comparing it with the unexposed portion using the Grey Scale. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading.[4]

Colorfastness to Rubbing (ISO 105-X12)
  • Sample Preparation: Fix the dyed fabric specimen onto the base of a Crockmeter (rubbing fastness tester).

  • Dry Rubbing: Mount a dry, standard white cotton rubbing cloth onto the rubbing finger of the Crockmeter.[3] Place the finger on the specimen and perform 10 full turns of the crank at a rate of one turn per second.

  • Wet Rubbing: Repeat the test with a new specimen and a fresh rubbing cloth that has been wetted with distilled water to a specific pickup percentage (typically 95-100%).

  • Assessment: Evaluate the degree of color transferred to the dry and wet rubbing cloths by comparing them with the Grey Scale for Staining.

References

Ecotoxicity of Disperse Orange 3 and its Byproducts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the ecotoxicological profiles of the azo dye Disperse Orange 3 and its primary degradation products, 4-nitroaniline and p-phenylenediamine, reveals a pattern of increased toxicity following breakdown. While data on the parent dye is limited, its metabolites demonstrate significant adverse effects across various trophic levels, underscoring the environmental concern associated with the widespread use of this colorant.

This compound, a common dye in the textile industry, is known to degrade into potentially more hazardous aromatic amines, namely 4-nitroaniline and p-phenylenediamine. This guide provides a comparative ecotoxicity assessment of the parent dye and these byproducts, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Ecotoxicity Data

The ecotoxicological effects of this compound and its degradation byproducts have been evaluated using standardized bioassays. The following table summarizes the available quantitative data for aquatic invertebrates (Daphnia magna), algae, and mutagenicity potential (Ames test).

CompoundTest OrganismEndpointResultReference
This compound Salmonella typhimuriumMutagenicity (Ames Test)Positive (mutagenic)
HumanSkin SensitizationPotential Sensitizer[1]
4-Nitroaniline Daphnia magna24-hour EC5024 mg/L[2]
Algae (Chlorella vulgaris)6-hour EC50 (biomass)350.14 mg/L[3]
Algae24-hour EC5068 mg/L[2]
Salmonella typhimurium (TA98, TA100)Mutagenicity (Ames Test)Positive with metabolic activation[4]
p-Phenylenediamine Daphnia magna48-hour EC500.28 mg/L[5]
Aquatic OrganismsLD500.028 mg/L[6]
Salmonella typhimurium (TA98)Mutagenicity (Ames Test)Slightly mutagenic with metabolic activation

EC50: The concentration of a substance that causes a 50% effect (e.g., immobilization, growth inhibition) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. LD50: The dose of a substance that is lethal to 50% of a test population.

Experimental Protocols

The ecotoxicity data presented in this guide are based on internationally recognized standardized testing protocols. Detailed methodologies for the key experiments are outlined below.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna. Young daphnids, less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 value, the concentration at which 50% of the daphnids are immobilized, is then calculated.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater algae. Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass (e.g., cell count, fluorescence) at specific time intervals. The EC50 value, representing the concentration that causes a 50% reduction in growth rate or yield compared to a control, is calculated.

Seed Germination and Root Elongation Test (Based on OECD 208)

This phytotoxicity test assesses the impact of a substance on the early growth of terrestrial plants. Seeds of selected plant species are exposed to the test substance in soil or on filter paper. The endpoints measured are the percentage of seed germination and the elongation of the primary root. The results are compared to a control group to determine the concentration at which a significant inhibition of germination or root growth occurs.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical substances. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to regain their ability to synthesize histidine and form colonies on a histidine-free medium. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[7]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound and its degradation byproducts is linked to their interaction with key cellular signaling pathways.

dot

degradation_pathway Disperse_Orange_3 This compound (Azo Dye) Aromatic_Amines Aromatic Amines Disperse_Orange_3->Aromatic_Amines Azo Bond Cleavage (Reduction) p_Nitroaniline 4-Nitroaniline Aromatic_Amines->p_Nitroaniline p_Phenylenediamine p-Phenylenediamine Aromatic_Amines->p_Phenylenediamine

Degradation of this compound

The primary mechanism of toxicity for azo dyes like this compound involves the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines.[4] This process can be mediated by enzymes such as azoreductases found in various organisms, including bacteria in the environment and in the gut of animals.

dot

experimental_workflow cluster_preparation Test Substance Preparation cluster_assays Ecotoxicity Bioassays cluster_endpoints Endpoint Assessment DO3 This compound Daphnia Daphnia magna (OECD 202) DO3->Daphnia Algae Algal Growth (OECD 201) DO3->Algae Seed Seed Germination (OECD 208) DO3->Seed Ames Ames Test (OECD 471) DO3->Ames PNA 4-Nitroaniline PNA->Daphnia PNA->Algae PNA->Seed PNA->Ames PPD p-Phenylenediamine PPD->Daphnia PPD->Algae PPD->Seed PPD->Ames Aquatic_Toxicity Aquatic Toxicity (EC50/LC50) Daphnia->Aquatic_Toxicity Algae->Aquatic_Toxicity Phytotoxicity Phytotoxicity Seed->Phytotoxicity Mutagenicity Mutagenicity Ames->Mutagenicity

Ecotoxicity Assessment Workflow

The resulting aromatic amines, 4-nitroaniline and p-phenylenediamine, are known to exert their toxicity through various mechanisms:

  • Genotoxicity: Aromatic amines can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potential carcinogenicity.[2][8][9]

  • Oxidative Stress: Exposure to azo dyes and their byproducts can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems of an organism. This oxidative stress can damage cellular components. The Keap1-Nrf2-ARE signaling pathway is a key regulator of the cellular antioxidant response and can be affected by exposure to these compounds.[7]

  • Apoptosis and Cellular Signaling Disruption: Studies on p-phenylenediamine have shown that it can induce programmed cell death (apoptosis) in human urothelial cells. This process is mediated by the generation of ROS and the subsequent activation of the mitochondrial pathway. Furthermore, p-phenylenediamine has been found to inhibit key cell survival and proliferation pathways, including the NF-κB, mTOR, and Wnt signaling pathways.[10]

dot

signaling_pathway cluster_amine Aromatic Amine Exposure cluster_cellular Cellular Response cluster_outcome Toxicological Outcome AromaticAmine p-Phenylenediamine ROS ↑ Reactive Oxygen Species (ROS) AromaticAmine->ROS NFkB ↓ NF-κB Pathway AromaticAmine->NFkB mTOR ↓ mTOR Pathway AromaticAmine->mTOR Wnt ↓ Wnt Pathway AromaticAmine->Wnt Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase ↑ Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis NFkB->Apoptosis mTOR->Apoptosis Wnt->Apoptosis

Toxicity Pathway of p-Phenylenediamine

Conclusion

The available evidence strongly suggests that the degradation of this compound in the environment leads to the formation of byproducts with significantly higher ecotoxicity than the parent dye. Both 4-nitroaniline and, in particular, p-phenylenediamine exhibit notable toxicity to aquatic life and possess mutagenic properties. The mechanisms underlying their toxicity involve the disruption of fundamental cellular processes, including DNA integrity, oxidative stress responses, and key signaling pathways that regulate cell survival and proliferation. This comparative guide highlights the importance of considering the entire life cycle of textile dyes, including their degradation products, in comprehensive environmental risk assessments. Further research is warranted to fully elucidate the ecotoxicological profile of this compound and to develop safer alternatives in the textile industry.

References

A Comparative Guide to the Quantitative Analysis of Disperse Orange 3 Impurities by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. Disperse Orange 3, a monoazo dye, is utilized in various industries, and the quantitative analysis of its impurities is crucial for quality control and safety assessment. This guide provides a comparative overview of chromatographic methods for the quantification of impurities in this compound, supported by experimental data and detailed protocols.

The primary impurities in this compound often stem from its synthesis, which involves the diazotization of p-nitroaniline and its subsequent coupling with aniline. Therefore, residual starting materials like p-nitroaniline and aniline , as well as side-reaction products such as 4-aminoazobenzene , are of primary concern. This guide will focus on High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography with Densitometry (HPTLC-Densitometry), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these impurities.

Quantitative Data Summary

The following tables summarize the quantitative performance of different chromatographic methods for the analysis of this compound and its key impurities.

Table 1: HPLC-DAD Method Performance for Key Impurities in Azo Dyes *

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Aniline~3.5>0.995~0.05~0.1595 - 105
p-Nitroaniline~4.2>0.995~0.04~0.1295 - 105
4-Aminoazobenzene~11.8>0.995~0.08~0.2595 - 105
This compound~9.5>0.999---

*Data adapted from validated methods for similar azo dyes and their impurities.

Table 2: HPTLC-Densitometry Method Performance for Disperse Orange Dyes *

AnalyteRf ValueLOD (µ g/spot )LOQ (µ g/spot )
Disperse Orange ERL~0.650.31.0

*Data from a study on a closely related Disperse Orange dye, demonstrating the applicability of the technique.[1]

Table 3: GC-MS Method Performance for this compound

AnalyteRetention Time (min)Accuracy (%)
This compoundNot Specified~98

*Data from a GC-MS analysis of this compound standard.[2]

Experimental Protocols

Detailed methodologies for the key chromatographic techniques are provided below.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is highly suitable for the simultaneous quantification of this compound and its non-volatile impurities.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Diode array detector monitoring at 254 nm for impurities and 415 nm for this compound.[3]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare individual stock solutions of aniline, p-nitroaniline, and 4-aminoazobenzene in acetonitrile. Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration range for calibration.

High-Performance Thin-Layer Chromatography with Densitometry (HPTLC-Densitometry)

This technique offers a rapid and cost-effective alternative for the quantification of this compound and its impurities.

  • Chromatographic System: HPTLC system including an automatic sample applicator, a developing chamber, and a TLC scanner with a densitometer.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Mobile Phase: Toluene : Ethyl Acetate (8:2, v/v)

  • Sample Application: Apply 5 µL of the sample and standard solutions as 8 mm bands onto the HPTLC plate using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber up to a distance of 80 mm.

  • Drying: Air-dry the plate after development.

  • Densitometric Analysis: Scan the plate using a TLC scanner in absorbance mode at 254 nm for the impurities and 415 nm for this compound.

  • Sample and Standard Preparation: Prepare sample and standard solutions as described for the HPLC-DAD method, but at a higher concentration (e.g., 10 mg/mL) due to the lower sensitivity of the technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities that may be present in the dye.

  • Chromatographic System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for semi-polar compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane. Derivatization may be necessary for non-volatile impurities.

  • Standard Preparation: Prepare standard solutions of potential volatile impurities in the same solvent.

Visualizations

The following diagrams illustrate the experimental workflows for the described chromatographic methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Acetonitrile filter_sample Filter (0.45 µm) prep_sample->filter_sample injection Inject 10 µL filter_sample->injection prep_std Prepare Stock & Working Standards in Acetonitrile prep_std->injection separation C18 Column Gradient Elution injection->separation detection DAD Detection (254 nm & 415 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Impurities using Calibration Curve chromatogram->quantification

Figure 1. Experimental workflow for HPLC-DAD analysis.

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_hptlc HPTLC-Densitometry Analysis cluster_data Data Analysis prep_sample_hptlc Dissolve Sample in Acetonitrile application Apply 5 µL as Bands on Silica Gel Plate prep_sample_hptlc->application prep_std_hptlc Prepare Standards in Acetonitrile prep_std_hptlc->application development Develop Plate in Saturated Chamber application->development scanning Densitometric Scanning (254 nm & 415 nm) development->scanning densitogram Obtain Densitogram scanning->densitogram quantification_hptlc Quantify Impurities based on Peak Area densitogram->quantification_hptlc GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample_gcms Dissolve Sample in Dichloromethane injection_gcms Inject into GC prep_sample_gcms->injection_gcms prep_std_gcms Prepare Standards in Dichloromethane prep_std_gcms->injection_gcms separation_gcms Capillary Column Temperature Program injection_gcms->separation_gcms detection_gcms Mass Spectrometry (EI, Scan Mode) separation_gcms->detection_gcms tic Obtain Total Ion Chromatogram (TIC) detection_gcms->tic identification Identify Impurities by Mass Spectra tic->identification quantification_gcms Quantify using Standard Curves identification->quantification_gcms

References

A Comparative Guide to Analytical Methods for Inter-Laboratory Validation of Disperse Orange 3 Detection in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection of Disperse Orange 3 in wastewater, a critical aspect for environmental monitoring and regulatory compliance. The selection of a robust and reliable analytical method is the foundational step for any successful inter-laboratory validation. This document outlines the performance characteristics of common analytical techniques and provides detailed experimental protocols to aid in the establishment of standardized procedures for cross-laboratory studies.

Comparison of Analytical Method Performance

The accurate quantification of this compound in complex matrices like wastewater hinges on the performance of the chosen analytical method. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are the predominant techniques utilized for this purpose. The following table summarizes key performance parameters for these methods based on available literature.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) Analyte Dependent0.06 - 0.07 ng/mL (for similar azo dyes)[1]~2.0 ng/L[2]
Limit of Quantification (LOQ) Analyte Dependent0.19 - 0.23 ng/mL (for similar azo dyes)[1]~8.0 ng/L[2]
Linearity (R²) >0.99>0.9975 (for similar azo dyes)[1]>0.996[2][3]
Recovery 80-120% (typical)78.79 - 110.49% (for similar azo dyes)[1]>70%[2]
Precision (%RSD) <15%<15%<6% (intraday), <13% (interday)[2]

Experimental Protocols

Detailed and standardized experimental protocols are paramount for ensuring the reproducibility and comparability of results in an inter-laboratory study. Below are representative methodologies for sample preparation and analysis using HPLC-UV, GC-MS, and LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective technique for the extraction and pre-concentration of this compound from wastewater is Solid-Phase Extraction (SPE).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Acidify the wastewater sample (typically 100-500 mL) to a pH of approximately 3 with a suitable acid (e.g., HCl). Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 5-10 mL) of a suitable organic solvent, such as acetonitrile or methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Analytical Methodology: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The water is often acidified with a small amount of formic acid or phosphoric acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV-Vis detector set at the maximum absorbance wavelength (λmax) of this compound, which is approximately 443 nm.

  • Quantification: Generate a calibration curve by injecting a series of standard solutions of this compound of known concentrations. The concentration of this compound in the wastewater sample is determined by comparing its peak area to the calibration curve.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Chromatographic Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless injection.

    • Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C, hold for 10 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.

  • Quantification: Similar to HPLC, quantification is achieved by creating a calibration curve with standards and comparing the peak area of the analyte in the sample.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Conditions:

    • Column: A C18 or similar reverse-phase column suitable for LC-MS.

    • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Injection Volume: 40 µL.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]

    • Acquisition Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.[2] The precursor ion and a specific product ion for this compound are monitored.

  • Quantification: A calibration curve is constructed using standards, and the analyte concentration is determined from the peak area in the sample.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study, also known as a round-robin or proficiency test, is essential to assess the reproducibility and reliability of an analytical method across different laboratories. A typical workflow for such a study is outlined below.

InterLaboratory_Validation_Workflow A Study Design and Protocol Development B Preparation and Distribution of Standard and Spiked Wastewater Samples A->B Standardized Protocol C Analysis of Samples by Participating Laboratories B->C Homogeneous Samples D Data Submission to Coordinating Laboratory C->D Analytical Results E Statistical Analysis of Results (e.g., ISO 5725) D->E Data Compilation F Evaluation of Method Performance (Repeatability & Reproducibility) E->F Performance Metrics G Final Report and Method Standardization F->G Validation Summary

Caption: A generalized workflow for conducting an inter-laboratory validation study.

Analytical Workflow for this compound Detection

The following diagram illustrates a typical analytical workflow for the determination of this compound in a wastewater sample using SPE and LC-MS/MS.

Caption: Workflow for this compound analysis in wastewater by SPE and LC-MS/MS.

References

Spectroscopic Comparison of Disperse Orange 3 and its Metal Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the spectroscopic shifts and coordination behavior of Disperse Orange 3 upon complexation with transition metals, supported by experimental data and protocols.

This compound (DO3) is a monoazo dye characterized by its simple structure, featuring two aromatic rings linked by an azo group (—N=N—), with an amino group on one ring and a nitro group on the other.[1] This "push-pull" system, with an electron-donating amino group and an electron-withdrawing nitro group, creates significant electron mobility across the molecule.[2] Azo dyes are a major class of commercial colorants, and those with donor atoms positioned ortho to the azo group are well-known for their ability to form coordination complexes with metal ions.[3] The formation of these metal complexes can significantly alter the spectroscopic and physical properties of the dye, a phenomenon of interest in fields ranging from materials science to drug development.

This guide provides a comparative overview of the spectroscopic properties of this compound and its transition metal complexes, focusing on data derived from UV-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Experimental Workflow: Synthesis and Analysis

The general process for preparing and analyzing azo dye-metal complexes involves the synthesis of the ligand (the dye itself), followed by complexation with a metal salt, and subsequent characterization using various spectroscopic techniques.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage A This compound (Azo Dye Ligand) D Complexation Reaction (Stirring, Reflux) A->D B Metal Salt Solution (e.g., CuCl₂, NiCl₂, CoCl₂) B->D C Solvent (e.g., Ethanol, Methanol) C->D E Precipitated Metal Complex D->E F Filtration & Washing E->F G Drying F->G H Spectroscopic Analysis G->H I UV-Vis Spectroscopy H->I Characterize Electronic Transitions J FT-IR Spectroscopy H->J Identify Coordination Sites K Other Techniques (NMR, Mass Spec, etc.) H->K Further Characterization

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound metal complexes.

UV-Visible Spectroscopy Comparison

The electronic absorption spectrum of a dye is a key indicator of its color and electronic structure. Upon complexation with a metal ion, the absorption maxima (λmax) of the ligand often shift, providing evidence of metal-ligand interaction. The free this compound ligand exhibits a strong absorption band in the visible region, which is attributed to a π-π* electronic transition.[2] The exact position of this band is sensitive to the solvent, ranging from 398 nm in cyclohexane to 474 nm in dimethylsulfoxide.[2]

When DO3 forms a complex with a metal ion, this π-π* band, along with other transitions, can shift. A red shift (bathochromic shift) to a longer wavelength or a blue shift (hypsochromic shift) to a shorter wavelength indicates an alteration of the electronic environment of the chromophore. For instance, in one study of a new azo dye and its iron complex, the ligand's absorption maximum at 445.50 nm shifted to 359.50 nm upon complexation, indicating a significant interaction between the Fe(III) ion and the ligand.[4] The introduction of metal ions can also lead to the appearance of new charge-transfer bands.[5]

Table 1: Comparative UV-Vis Absorption Data

Compound λmax (nm) Solvent Reference
This compound (Ligand) 415 - [1]
This compound (Ligand) 443 Tetrahydrofuran [2]
Azo Dye Ligand (similar structure) 445.50 Methanol [4]
Fe(III) Complex of Azo Dye 359.50 Methanol [4]
Azo-Schiff Base Ligand (HL¹) 355, 480 DMSO [6]
Cu(II) Complex of HL¹ 380, 510 DMSO [6]

| Zn(II) Complex of HL¹ | 365, 490 | DMSO |[6] |

Note: Data for exact this compound complexes is limited in the immediate search results; therefore, data from structurally similar azo dye complexes is included for comparative purposes.

FT-IR Spectroscopy Comparison

FT-IR spectroscopy is a powerful tool for identifying the functional groups involved in metal-ligand coordination. The azo group (–N=N–) and the amino group (–NH₂) in this compound are potential coordination sites. A shift in the vibrational frequency of these groups in the complex's spectrum compared to the free ligand's spectrum indicates their involvement in bonding with the metal ion.

For many azo dye complexes, the stretching frequency of the azo group (ν(N=N)), typically found in the 1400-1500 cm⁻¹ region, shifts upon complexation. For example, one study reported an increase in the –N=N– stretching frequency from 1460 cm⁻¹ in the free azo dye to 1558 cm⁻¹ in its iron complex, confirming its role in coordination.[4] Similarly, shifts in the bands corresponding to the amino group's stretching or bending vibrations would also suggest its participation in forming the metal complex.

Table 2: Comparative FT-IR Data (Key Vibrational Frequencies in cm⁻¹)

Functional Group This compound (Ligand) Metal Complex (e.g., Fe, Cu, Ni) Interpretation of Shift
Azo Group (ν(N=N)) ~1460 Shifted to higher or lower frequency (e.g., 1558) Indicates coordination of the azo nitrogen with the metal ion.[4]
Amino Group (C-N stretch) ~1350 Shifted frequency Suggests involvement of the amino group in chelation.[7]

| New Bands (M-N/M-O) | Not Present | Typically 400-600 | Appearance of new low-frequency bands confirms metal-ligand bond formation. |

Note: The exact frequencies can vary based on the specific metal ion and the overall structure of the complex.

Experimental Protocols

The following are generalized protocols for the synthesis and analysis of azo dye-metal complexes, based on common laboratory practices.[4][8]

Protocol 1: Synthesis of an Azo Dye-Metal Complex
  • Ligand Solution Preparation: Dissolve a specific molar amount of the azo dye (e.g., this compound) in a suitable solvent, such as methanol or ethanol. Gentle heating may be required to ensure complete dissolution.[4]

  • Metal Salt Solution Preparation: In a separate flask, dissolve an equimolar amount (or a desired molar ratio, e.g., 2:1 ligand to metal) of the metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) in the same solvent or water.[8]

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution.

  • Reaction: Adjust the pH of the mixture if necessary (e.g., to alkaline conditions using NaOH) to facilitate complex formation.[4] The mixture is then stirred and heated under reflux for several hours (e.g., 2-16 hours).[4]

  • Isolation: After cooling the reaction mixture to room temperature, the precipitated solid metal complex is collected by vacuum filtration.

  • Purification: The collected solid is washed several times with the solvent (e.g., an ethanol-water mixture) to remove any unreacted starting materials and then dried, for instance, in a desiccator or a low-temperature oven.[8]

Protocol 2: Spectroscopic Characterization
  • UV-Visible Spectroscopy:

    • Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the free ligand and the synthesized metal complexes in a suitable spectroscopic grade solvent (e.g., DMF, DMSO, or ethanol).

    • Record the electronic absorption spectra over a relevant wavelength range (e.g., 250-800 nm) using a double-beam spectrophotometer.[6]

    • Identify the absorption maxima (λmax) and note any shifts between the free ligand and the complexes.

  • FT-IR Spectroscopy:

    • Prepare samples of the dry, powdered ligand and its metal complexes.

    • The most common method is to mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[8]

    • Record the infrared spectra, typically in the range of 4000-400 cm⁻¹, using an FT-IR spectrometer.

    • Compare the spectrum of the complex with that of the free ligand, paying close attention to shifts in the bands corresponding to the –N=N– and amino groups, and the appearance of new bands in the low-frequency region (below 600 cm⁻¹) which can be assigned to metal-nitrogen or metal-oxygen vibrations.

References

Safety Operating Guide

Proper Disposal of Disperse Orange 3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Disperse Orange 3, a synthetic azo dye. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, necessitating careful handling and disposal.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[3][4]

In case of a spill:

  • Minor spills: Immediately clean up any spills. Avoid generating dust by using dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping after dampening the powder with water.[1]

  • Major spills: Evacuate the area and alert emergency responders.[1]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3] Do not dispose of this compound down the drain or in regular trash.[1][5]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated labware, unused product, and solutions, in a dedicated, properly labeled hazardous waste container.[5][6]

    • The container must be made of a material compatible with the chemical and be kept securely sealed when not in use.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[5][6]

    • Include the concentration and quantity of the waste.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area.[5][7]

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials, particularly oxidizing agents.[1][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[3][5]

    • One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

Key Data for this compound

The following table summarizes important quantitative data for this compound:

PropertyValue
CAS Number 730-40-5[3]
Molecular Formula C12H10N4O2[3]
Molecular Weight 242.23 g/mol [3]
Melting Point ~200 °C (decomposes)[2]
log Pow (n-octanol/water) 2.7[3]
λmax 443 nm[2]

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the in-lab neutralization of this compound. Due to its hazardous nature as an azo dye, which can form carcinogenic aromatic amines under certain conditions, attempting to neutralize it without a validated protocol is not recommended.[8][9] The safest and most compliant approach is to treat it as hazardous waste for professional disposal.

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

Disperse_Orange_3_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated Hazardous Waste Container B->C D Label Container Clearly: 'Hazardous Waste' 'this compound' C->D E Store in Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Pickup G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Disperse Orange 3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Disperse Orange 3, a synthetic azo dye. Adherence to these protocols is critical to minimize risks and ensure operational integrity.

This compound (CAS No. 730-40-5) is a powdered dye that presents several potential hazards, including skin and eye irritation, and it may cause sensitization by skin contact.[1][2][3] Due to its powdered form, there is also a risk of dust inhalation, which can lead to respiratory irritation.[2][3][4] Furthermore, like many powdered organic substances, it may form explosive dust clouds in the air.[1][2] Therefore, stringent safety measures are necessary for its handling, storage, and disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE, drawing from safety data sheets and general best practices for handling powdered dyes.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling this compound.[1] While specific permeation breakthrough time data for this compound is not readily available, general chemical resistance charts suggest these materials offer good protection against a range of chemicals. For prolonged or frequent contact, gloves with a higher protection class (e.g., EN 374 protection class 5 or 6, with a breakthrough time >240 minutes) should be considered.[1] Always inspect gloves for signs of degradation before and during use.
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesTo protect against dust particles and splashes, safety glasses with side shields are the minimum requirement.[1] In situations where there is a higher risk of splashing, chemical safety goggles should be worn. For tasks with a significant risk of facial exposure, a face shield used in conjunction with safety glasses or goggles is recommended.[4]
Respiratory Protection NIOSH-approved respiratorWhen handling the powder outside of a certified chemical fume hood or in situations where dust generation is likely, a NIOSH-approved particulate respirator (e.g., N95, P95, or P100) is essential to prevent inhalation of airborne particles.[1] The selection of the appropriate respirator should be based on a thorough risk assessment of the specific laboratory procedures.
Protective Clothing Laboratory coat, closed-toe shoesA standard laboratory coat should be worn to prevent skin contact and contamination of personal clothing. Closed-toe shoes are mandatory in all laboratory settings where hazardous chemicals are handled. For tasks with a higher potential for contamination, disposable coveralls may be appropriate.

Occupational Exposure Limits

Currently, there is no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Value (TLV) established specifically for this compound.[3] However, due to its nature as a particulate, the OSHA PEL for "Particulates Not Otherwise Regulated" should be observed as a minimum guideline.

ParameterValueAgency
Total Dust 15 mg/m³ (8-hour TWA)OSHA
Respirable Fraction 5 mg/m³ (8-hour TWA)OSHA

TWA: Time-Weighted Average

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_procedure Experimental Procedure cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare a Designated Workspace (e.g., Chemical Fume Hood) prep_ppe->prep_workspace prep_materials Gather All Necessary Materials and Equipment prep_workspace->prep_materials weigh Weigh this compound in a Ventilated Enclosure prep_materials->weigh Proceed to Handling dissolve Dissolve or Disperse the Powder (if applicable) weigh->dissolve experiment Perform Experimental Steps dissolve->experiment Proceed to Experiment decontaminate_tools Decontaminate all Equipment and Surfaces experiment->decontaminate_tools Proceed to Cleanup remove_ppe Remove PPE in the Correct Order decontaminate_tools->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose_waste Dispose of Contaminated Waste in a Labeled Hazardous Waste Container wash_hands->dispose_waste Proceed to Disposal

Figure 1. A step-by-step workflow for the safe handling of this compound.

Spills and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

SituationProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water.[3][4] Remove contaminated clothing and launder it before reuse. Seek medical attention if irritation or a rash develops.[3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Minor Spill (Powder) For small spills, carefully sweep or vacuum the powder, avoiding dust generation.[1] Place the collected material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a wet cloth or paper towels, and also place these in the hazardous waste container. Ensure adequate ventilation.
Major Spill Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department or emergency response team. Only trained personnel with appropriate PPE and respiratory protection should clean up a major spill.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization: All waste containing this compound, including unused product, contaminated PPE (gloves, lab coats, etc.), and spill cleanup materials, must be considered hazardous waste.

Containerization:

  • All solid waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Sensitizer").

  • Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.

Disposal Pathway:

  • Do not dispose of this compound down the drain or in the regular trash.[2][3]

  • All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.[1]

Logical Relationship for Safe Disposal

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Material Contaminated with this compound? is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Yes is_liquid Is the waste liquid? is_solid->is_liquid No contact_ehs Contact EHS for waste pickup and disposal solid_waste->contact_ehs liquid_waste Collect in a labeled liquid hazardous waste container is_liquid->liquid_waste Yes is_liquid->contact_ehs No (Consult EHS) liquid_waste->contact_ehs end Proper Disposal Achieved contact_ehs->end

Figure 2. Decision-making diagram for the disposal of this compound waste.

By implementing these comprehensive safety and logistical procedures, researchers and laboratory personnel can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse orange 3
Reactant of Route 2
Reactant of Route 2
Disperse orange 3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.